p-Nitrophenyl propyl ether
Description
The exact mass of the compound 1-Nitro-4-propoxybenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-nitro-4-propoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOXUNCNGSHHSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90993255 | |
| Record name | 1-Nitro-4-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90993255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7244-77-1 | |
| Record name | 1-Nitro-4-propoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7244-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nitro-4-propoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007244771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nitro-4-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90993255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-nitro-4-propoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A-Z Guide to Williamson Ether Synthesis of p-Nitrophenyl Propyl Ether
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains a highly relevant and versatile method for the preparation of symmetrical and unsymmetrical ethers.[1][2] This guide provides a comprehensive, in-depth technical examination of the synthesis of a specific aryl ether, p-nitrophenyl propyl ether. We will dissect the mechanistic underpinnings of this SN2 reaction, provide a field-proven experimental protocol, and discuss critical aspects of reaction optimization, purification, and characterization. This document is intended to serve as a practical and authoritative resource for researchers and professionals in the chemical and pharmaceutical sciences, emphasizing the causality behind experimental choices to ensure reproducible and high-yielding results.
Introduction: The Enduring Significance of the Williamson Ether Synthesis
Developed by Alexander Williamson in 1850, the Williamson ether synthesis is a robust and broadly applicable method for forming an ether from an organohalide and a deprotonated alcohol (an alkoxide).[1] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] In this mechanism, the alkoxide ion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group in a concerted step.[1]
The synthesis of aryl ethers, such as this compound, is of particular interest in medicinal chemistry and materials science due to the prevalence of the aryl ether moiety in biologically active molecules and functional materials. The electron-withdrawing nature of the nitro group in p-nitrophenol makes its conjugate base, the p-nitrophenoxide ion, a relatively stable and good nucleophile for this transformation.
This guide will focus on the practical application of the Williamson ether synthesis to produce this compound, a compound with potential applications as a building block in organic synthesis.
Mechanistic Deep Dive: The SN2 Pathway to this compound
The synthesis of this compound via the Williamson method involves two key steps:
-
Deprotonation of p-Nitrophenol: The phenolic proton of p-nitrophenol is acidic and can be readily removed by a suitable base to form the p-nitrophenoxide ion.[4]
-
Nucleophilic Attack: The resulting p-nitrophenoxide ion then acts as a nucleophile, attacking the primary alkyl halide (in this case, a propyl halide) in an SN2 reaction to form the desired ether.[1]
The Critical First Step: Generating the Nucleophile
The acidity of p-nitrophenol is significantly higher than that of phenol itself, with a pKa value of approximately 7.15-7.2.[5][6][7][8][9] This increased acidity is due to the strong electron-withdrawing effect of the para-nitro group, which stabilizes the resulting phenoxide ion through resonance. The negative charge on the oxygen can be delocalized onto the nitro group, effectively spreading the charge and increasing the stability of the conjugate base.
Common bases used for the deprotonation of phenols include sodium hydroxide (NaOH), potassium hydroxide (KOH), and weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).[10] For phenols with electron-withdrawing groups like p-nitrophenol, even milder bases can be effective. The choice of base can influence the reaction rate and yield.
The SN2 Reaction: Bond Formation
The core of the Williamson ether synthesis is the SN2 reaction.[1][3] For the synthesis of this compound, the p-nitrophenoxide ion attacks the carbon atom of the propyl halide that is bonded to the halogen. This "backside attack" leads to an inversion of stereochemistry if the carbon were chiral, though in the case of a propyl group, this is not a factor.
For a successful SN2 reaction, the alkyl halide should ideally be a primary or methyl halide.[1][3][11] Secondary alkyl halides can also be used, but they are more prone to a competing elimination (E2) reaction, which leads to the formation of an alkene as a side product.[1][2][3] Tertiary alkyl halides will almost exclusively undergo elimination and are therefore unsuitable for Williamson ether synthesis.[1][3]
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p-Nitrophenyl propyl ether CAS number 7244-77-1
An In-depth Technical Guide to p-Nitrophenyl Propyl Ether (CAS 7244-77-1)
Authored by: A Senior Application Scientist
Foreword: The Utility of a Prototypical Ether in Modern Research
This compound, identified by the CAS number 7244-77-1, represents more than just another entry in a chemical catalog. To the discerning eye of a researcher or a drug development professional, it is a versatile chemical tool. Its structure—a simple propyl ether appended to a p-nitrophenyl group—belies its utility as a substrate in metabolic studies, a building block in organic synthesis, and a reference compound in analytical chemistry. This guide aims to provide a comprehensive technical overview of this compound, moving beyond simple data points to explain the causality behind its synthesis, characterization, and application. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.
Core Physicochemical Characteristics
A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in any experimental setting. These parameters dictate solubility, reactivity, and appropriate handling conditions. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 7244-77-1 | [1] |
| Molecular Formula | C9H11NO3 | [] |
| Molecular Weight | 181.19 g/mol | [1][] |
| IUPAC Name | 1-nitro-4-propoxybenzene | [] |
| Synonyms | p-Propoxynitrobenzene, Propyl 4-nitrophenyl ether | [] |
| Density | 1.144 g/cm³ | [] |
| Purity | Typically ≥98% | [1] |
Synthesis and Purification: A Practical Approach
The synthesis of this compound is a classic example of the Williamson ether synthesis. This nucleophilic substitution reaction provides a reliable and scalable method for its preparation. The rationale behind this approach is the activation of p-nitrophenol to its more nucleophilic phenoxide form by a base, which then readily attacks an electrophilic propyl halide.
Synthetic Workflow
The general procedure involves the reaction of p-nitrophenol with a propylating agent in the presence of a suitable base.
Caption: General workflow for synthesis and purification of this compound.
Causality in Experimental Design
-
Choice of Base: A moderately strong base like potassium carbonate is often preferred over stronger bases like sodium hydride. It is sufficiently basic to deprotonate the phenol but is less hazardous and easier to handle.
-
Solvent Selection: A polar aprotic solvent such as DMF or acetone is ideal. It dissolves the ionic intermediate (potassium p-nitrophenoxide) and the alkyl halide, facilitating the SN2 reaction, without solvating the nucleophile so strongly as to hinder its reactivity.
-
Purification: Column chromatography is a standard and effective method for removing unreacted starting materials and any potential side products.[3] The choice of an ethyl acetate-hexane solvent system allows for fine-tuning of the eluent polarity to achieve optimal separation.
Analytical Characterization: Structure and Purity Validation
Confirming the identity and purity of the synthesized this compound is a critical step. A multi-technique approach ensures a comprehensive and trustworthy characterization. Spectroscopic data for this compound is available from various databases.[4][5]
Standard Analytical Workflow
A logical flow of analysis ensures that each technique provides complementary information, leading to an unambiguous confirmation of the compound's structure and purity.
Caption: A typical workflow for the analytical characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR will confirm the presence of the propyl chain (triplet, sextet, triplet pattern) and the substituted aromatic ring (two doublets). ¹³C NMR will verify the correct number of carbon atoms in their distinct chemical environments.[4]
-
Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound (181.19 g/mol ).[]
-
Infrared (IR) Spectroscopy : IR analysis will show characteristic peaks for the C-O-C ether linkage, the aromatic C=C bonds, and the strong asymmetric and symmetric stretches of the nitro (NO₂) group.[4]
-
High-Performance Liquid Chromatography (HPLC) : HPLC is used to determine the purity of the final compound, typically showing a single major peak for a pure sample.[5]
Applications in Research and Drug Development
While this compound can serve as a building block in organic synthesis, its primary utility in a drug development context is as a substrate for studying enzyme activity, particularly xenobiotic metabolism.
Probing Cytochrome P450 Activity
The ether linkage in this compound is a target for oxidative metabolism by cytochrome P450 (CYP450) enzymes in liver microsomes.[6] The O-dealkylation of the propyl group results in the formation of p-nitrophenol and propionaldehyde. The production of p-nitrophenol, a chromophoric molecule, can be easily monitored spectrophotometrically, making this compound an excellent tool for in vitro metabolic studies.[6]
Caption: Use of this compound as a probe substrate for CYP450 enzyme activity.
Experimental Protocol: In Vitro CYP450 Inhibition Assay
This protocol outlines a method to assess the inhibitory potential of a test compound on the CYP450-mediated metabolism of this compound.
Objective: To determine the IC₅₀ value of a test compound against a specific CYP450 isoform using this compound as the probe substrate.
Materials:
-
Liver microsomes (human or animal)
-
This compound (substrate)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compound (potential inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare stock solutions of this compound, the test compound, and the NADPH regenerating system in an appropriate solvent (e.g., acetonitrile or DMSO).
-
Reaction Mixture: In a 96-well plate, add the following in order:
-
Phosphate buffer
-
Liver microsomes
-
Varying concentrations of the test compound (or vehicle control)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the test compound to interact with the enzymes.
-
Initiation: Add this compound to each well to initiate the metabolic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile or 0.1 M NaOH). The NaOH also serves to deprotonate the p-nitrophenol product, enhancing its color for detection.
-
Detection: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate and measure the absorbance at approximately 405 nm to quantify the amount of p-nitrophenol formed.
-
Data Analysis: Plot the percentage of inhibition versus the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Safety and Handling
Proper handling of this compound is essential for laboratory safety. While a specific safety data sheet (SDS) for this exact compound is not detailed in the search results, general precautions for similar aromatic nitro compounds and ethers should be followed.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[7][8]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or vapors.[7][8] Avoid contact with skin and eyes.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from heat, sparks, and open flames.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][8]
Conclusion
This compound (CAS 7244-77-1) is a compound of significant practical value for researchers in chemistry and pharmacology. Its straightforward synthesis, clear analytical characterization profile, and utility as a chromogenic substrate for metabolic enzymes make it an indispensable tool. This guide has provided a comprehensive overview, from synthesis to application, grounded in the principles of scientific integrity and experimental causality. By understanding the "why" behind the protocols, scientists can more effectively leverage this compound to advance their research and development goals.
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p-NITRODIPHENYL ETHER. Organic Syntheses Procedure. [Link]
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SAFETY DATA SHEET. P&G Professional. [Link]
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(3-Nitrophenyl) methanol, n-propyl ether - Chemical & Physical Properties. Cheméo. [Link]
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In vitro metabolic studies on propyl p-nitrophenyl ether. PubMed. [Link]
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An In-depth Technical Guide to p-Nitrophenyl Propyl Ether: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Nitrophenyl propyl ether, a member of the nitrophenyl ether class of compounds, serves as a valuable building block and analytical tool in various scientific disciplines, particularly in the realm of drug discovery and medicinal chemistry. Its unique electronic and structural features, arising from the interplay between the electron-withdrawing nitro group and the ether linkage, make it a subject of significant interest. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its current and potential applications in scientific research and drug development.
Core Molecular and Physical Characteristics
This compound, with the CAS number 7244-77-1, possesses a well-defined set of physical and chemical properties that are crucial for its application and handling.[][2]
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₃ | [] |
| Molecular Weight | 181.19 g/mol | [2] |
| Density | 1.144 g/cm³ | [] |
| Purity | Typically ≥98% | [2] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This venerable yet highly effective reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3][4]
Reaction Principle
The synthesis involves the deprotonation of a phenol, in this case, p-nitrophenol, to form a more nucleophilic phenoxide ion. This is typically achieved using a moderately strong base such as sodium hydroxide or potassium hydroxide. The resulting p-nitrophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (in this case, a propyl halide like 1-bromopropane or 1-iodopropane), leading to the formation of the ether and a salt byproduct.[3]
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
p-Nitrophenol
-
1-Bromopropane (or 1-Iodopropane)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (or another suitable polar aprotic solvent)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Standard laboratory glassware for reflux, extraction, and filtration
Step-by-Step Methodology:
-
Deprotonation of p-Nitrophenol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-nitrophenol in ethanol.
-
Add a stoichiometric equivalent of sodium hydroxide (or potassium hydroxide) to the solution. Stir the mixture until the p-nitrophenol is fully dissolved and the sodium p-nitrophenoxide has formed. Gentle warming may be applied to facilitate dissolution.[5]
-
Nucleophilic Attack: To the solution of sodium p-nitrophenoxide, add a slight excess (1.1 equivalents) of 1-bromopropane.
-
Heat the reaction mixture to reflux and maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).[5]
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to remove any unreacted p-nitrophenol, followed by a wash with brine.[5]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Chemical Properties and Reactivity
The chemical behavior of this compound is largely dictated by the presence of the nitro group, the ether linkage, and the aromatic ring.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C), tin(II) chloride (SnCl₂), or sodium dithionite (Na₂S₂O₄). This transformation is a key step in the synthesis of various derivatives and is often employed in the generation of pharmacologically active compounds.
-
Cleavage of the Ether Bond: The ether linkage in this compound is generally stable under neutral and basic conditions. However, it can be cleaved under harsh acidic conditions (e.g., using strong acids like HBr or HI) or by using specific ether-cleaving reagents.
-
Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. Therefore, any further substitution on the aromatic ring will be directed to the positions meta to the nitro group, and the reaction will require more forcing conditions compared to an unsubstituted benzene ring.
Spectroscopic Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound will exhibit characteristic signals for the propyl chain and the aromatic protons.
-
Aromatic Protons: The protons on the benzene ring will appear as two distinct doublets in the downfield region (typically δ 7.0-8.5 ppm) due to the influence of the nitro and propoxy groups. The protons ortho to the nitro group will be the most deshielded.
-
Propoxy Protons: The protons of the propyl group will show the following approximate chemical shifts and multiplicities:
-
A triplet for the methyl (-CH₃) protons (δ ~1.0 ppm).
-
A sextet for the methylene (-CH₂-) protons adjacent to the methyl group (δ ~1.8 ppm).
-
A triplet for the methylene (-OCH₂-) protons directly attached to the ether oxygen (δ ~4.0 ppm), which will be the most downfield of the aliphatic protons due to the deshielding effect of the oxygen atom.[6][7]
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbon atom attached to the nitro group will be significantly downfield, as will the carbons of the aromatic ring. The carbons of the propyl chain will appear in the upfield region. A searchable database for the 13C NMR spectrum of this compound is available at SpectraBase.[8]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands for the key functional groups:
-
C-O-C Stretch: A strong, characteristic absorption band for the ether linkage will be present in the region of 1250-1050 cm⁻¹. Phenyl alkyl ethers typically show two strong absorbances in this region.[6][7]
-
NO₂ Stretch: Strong, sharp absorption bands corresponding to the symmetric and asymmetric stretching of the nitro group will be observed around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[9][10]
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.[11]
-
C=C Stretch (Aromatic): Peaks in the 1600-1475 cm⁻¹ region will indicate the presence of the aromatic ring.[10]
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 181. The fragmentation pattern will be influenced by the stability of the resulting fragments. Common fragmentation pathways for ethers include α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.[12][13][14] The presence of the nitroaromatic moiety will also lead to characteristic fragmentation patterns.
Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for this compound was not found in the conducted search, information for the closely related and more hazardous precursor, p-nitrophenol, provides a basis for prudent handling.
-
General Precautions: It is recommended to handle this compound in a well-ventilated area, preferably in a chemical fume hood.[15]
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Toxicity: The toxicity of this compound is not well-documented. However, related nitrophenols are known to be toxic. Therefore, avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Applications in Research and Drug Development
p-Nitrophenyl ethers, including the propyl derivative, are valuable intermediates and probes in medicinal chemistry and drug discovery.[16]
-
Precursors for Amine Derivatives: The facile reduction of the nitro group to an amine provides a straightforward route to a wide range of N-substituted anilines. These aniline derivatives are common scaffolds in many pharmacologically active molecules.
-
Enzyme Substrates and Inhibitors: The p-nitrophenyl group can serve as a chromogenic leaving group in assays for various enzymes, particularly hydrolases. The enzymatic cleavage of the ether bond releases p-nitrophenolate, which has a distinct yellow color that can be quantified spectrophotometrically.
-
Scaffolds in Drug Design: The p-nitrophenyl ether motif has been incorporated into the structure of various drug candidates. For instance, nitrophenyl ether compounds have been investigated as inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy. The ether linkage provides a stable connection between different pharmacophoric elements, and the nitro group can be a key site for modification or interaction with the biological target.
-
Metabolic Studies: In vitro metabolic studies of this compound have been conducted to understand its biotransformation pathways.[17] Such studies are crucial in the early stages of drug development to assess the metabolic stability and potential for the formation of active or toxic metabolites.
Visualizations
Molecular Structure of this compound
Caption: Williamson ether synthesis of this compound.
References
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The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
Is p-nitrophenol soluble in organic solvents? (2014, July 15). ResearchGate. Retrieved from [Link]
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Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
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(3-Nitrophenyl) methanol, n-propyl ether - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]
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Williamson Ether Synthesis. (2018, August 29). Organic Chemistry Tutor. Retrieved from [Link]
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This compound. (n.d.). SpectraBase. Retrieved from [Link]
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The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
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Williamson Ether Synthesis [Video]. (2018, August 29). YouTube. Retrieved from [Link]
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IR handout.pdf. (n.d.). Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
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P-NITROPHENYL PHENYL ETHER. (n.d.). Gsrs. Retrieved from [Link]
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H NMR Spectroscopy. (n.d.). Retrieved from [Link]
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mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]
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Propyl ether - High purity. (n.d.). Georganics. Retrieved from [Link]
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Polyphenyl ether. (n.d.). In Wikipedia. Retrieved from [Link]
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Mitoma, C., Dehn, R. L., & Tanabe, M. (1971). In vitro metabolic studies on propyl p-nitrophenyl ether. Biochimica et Biophysica Acta (BBA) - General Subjects, 237(1), 21–27. [Link]
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Mass Spectrometry: Fragmentation Patterns. (n.d.). Scribd. Retrieved from [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from [Link]
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Fragmentation Patterns in Mass Spectrometry. (2024, April 15). Read Chemistry. Retrieved from [Link]
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An In-depth Technical Guide to p-Nitrophenyl Propyl Ether: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of p-Nitrophenyl propyl ether (also known as 1-nitro-4-propoxybenzene), a valuable chemical intermediate and substrate in various scientific disciplines. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, spectroscopic signature, and key applications, with an emphasis on the rationale behind experimental methodologies.
Core Molecular Profile
This compound is an aromatic ether characterized by a propyl group and a nitro group attached to a benzene ring in a para configuration. This substitution pattern significantly influences its chemical reactivity and physical properties.
Molecular Formula and Weight
The chemical formula for this compound is C₉H₁₁NO₃ .[1][][3] Its molecular weight is approximately 181.19 g/mol .[1][3]
Nomenclature and Identification
-
IUPAC Name : 1-nitro-4-propoxybenzene[1]
-
Common Synonyms : p-Propoxynitrobenzene, 4-Nitrophenyl propyl ether[]
-
CAS Registry Number : 7244-77-1[1]
The structural representation of this compound is provided below:
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₃ | [1][][3] |
| Molecular Weight | 181.19 g/mol | [1][3] |
| Density | ~1.144 g/cm³ | [] |
| Boiling Point | ~293.5 °C at 760 mmHg | [4] |
| Flash Point | ~134.5 °C | [4] |
| CAS Number | 7244-77-1 | [1] |
Synthesis of this compound: The Williamson Ether Synthesis
The most common and efficient laboratory-scale synthesis of this compound is achieved through the Williamson ether synthesis.[5][6] This venerable yet reliable SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[5][7]
Causality in Experimental Design
The choice of reactants and conditions is critical for maximizing yield and minimizing side reactions. In this synthesis, p-nitrophenol serves as the precursor to the nucleophilic phenoxide. The electron-withdrawing nitro group (-NO₂) increases the acidity of the phenolic proton, facilitating its deprotonation by a suitable base to form the p-nitrophenoxide ion. This enhanced acidity makes the reaction more facile compared to the synthesis of ethers from less acidic phenols.
A primary alkyl halide, such as 1-bromopropane or 1-iodopropane, is selected as the electrophile to minimize the competing E2 elimination reaction, which is more prevalent with secondary and tertiary alkyl halides.[5][7]
Detailed Experimental Protocol
Materials:
-
p-Nitrophenol
-
1-Bromopropane (or 1-Iodopropane)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone (or Dimethylformamide, DMF), anhydrous
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Deprotonation of p-Nitrophenol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetone to the flask to create a stirrable suspension. The volume should be sufficient to dissolve the p-nitrophenol upon heating.
-
Rationale: Potassium carbonate is a mild base, sufficient to deprotonate the acidic p-nitrophenol to form the potassium p-nitrophenoxide in situ. Acetone is a suitable polar aprotic solvent for SN2 reactions.
-
-
Nucleophilic Substitution:
-
Add 1-bromopropane (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: The p-nitrophenoxide ion acts as a nucleophile, attacking the primary carbon of 1-bromopropane and displacing the bromide ion in a classic SN2 fashion. Refluxing provides the necessary activation energy for the reaction.
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the solid potassium salts and wash with a small amount of acetone.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the resulting residue in dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Rationale: The aqueous washes remove any unreacted p-nitrophenol and inorganic byproducts.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Synthesis Workflow Diagram
Caption: Figure 1: Williamson Ether Synthesis of this compound
Spectroscopic Characterization
The structure of the synthesized this compound can be unequivocally confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the propyl and aromatic protons.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 6.9-8.2 ppm), corresponding to the AA'BB' system of the para-substituted benzene ring. The protons ortho to the nitro group will be further downfield due to its strong electron-withdrawing nature.
-
Propyl Group Protons:
-
A triplet corresponding to the -O-CH₂- protons (around δ 4.0 ppm).
-
A sextet for the central -CH₂- group (around δ 1.8 ppm).
-
A triplet for the terminal -CH₃ group (around δ 1.0 ppm).
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule. Key signals include those for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded, and the three distinct signals for the propyl group carbons.[8]
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying key functional groups.
-
NO₂ Stretch: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group, typically appearing around 1520 cm⁻¹ and 1345 cm⁻¹, respectively.
-
C-O-C Stretch: A strong band for the ether linkage, usually found in the region of 1250-1050 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Signals corresponding to the aromatic ring.[9]
Mass Spectrometry
Mass spectrometry will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (181.19). The fragmentation pattern can provide further structural information.
Applications in Research and Development
p-Nitrophenyl ethers and related compounds serve as versatile tools in biochemical and pharmaceutical research.
Chromogenic Substrates for Enzyme Assays
The most prominent application of p-nitrophenyl derivatives is in the development of chromogenic substrates for various enzymes, particularly hydrolases like esterases and lipases.[10][11] The principle of these assays relies on the enzymatic cleavage of the ether or ester bond, which releases p-nitrophenol. Under alkaline conditions, p-nitrophenol is deprotonated to the p-nitrophenolate ion, which exhibits a strong yellow color with an absorbance maximum around 400-410 nm.[11][12] The rate of color formation is directly proportional to the enzyme's activity. This method provides a simple and continuous spectrophotometric assay for enzyme kinetics and high-throughput screening.[13]
Probes for Enzyme Mechanism Studies
Beyond simple activity assays, p-nitrophenyl esters have been used to investigate enzyme mechanisms. For instance, they have been employed to probe the reaction mechanism of the thiolase enzyme OleA, providing insights into the directionality of the Claisen condensation reaction it catalyzes.[4][14]
Potential in Drug Discovery
Recent research has highlighted the potential of nitrophenyl ether derivatives in therapeutic applications. A patent has described nitrophenyl ether compounds as inhibitors of the PD-1/PD-L1 protein-protein interaction.[15] This interaction is a critical immune checkpoint that tumors exploit to evade the immune system. Inhibiting this pathway is a major strategy in cancer immunotherapy. The described compounds have shown the potential to be used as immune checkpoint inhibitors for cancer treatment.[15]
Photolabile Protecting Groups
Nitrobenzyl ether derivatives, particularly ortho-nitrobenzyl ethers, are well-known photolabile protecting groups.[16] Upon irradiation with UV light, they can be cleaved to release a protected functional group. This property is valuable in the synthesis of complex molecules and in applications requiring spatially and temporally controlled release of bioactive compounds, such as in drug delivery systems.[16]
Enzyme Assay Workflow
Caption: Figure 2: Workflow for a Chromogenic Enzyme Assay
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. Based on GHS classifications for similar compounds, it may be harmful if swallowed and is suspected of causing cancer.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.[17][18]
Conclusion
This compound is a compound with a well-defined molecular profile and a straightforward synthesis via the Williamson ether synthesis. Its primary utility lies in its role as a precursor to chromogenic substrates for enzymatic assays, which are invaluable tools in biochemistry and drug discovery. Furthermore, the broader class of nitrophenyl ethers is gaining attention for its potential in therapeutic applications, including cancer immunotherapy, and as photolabile protecting groups. A thorough understanding of its synthesis, characterization, and applications, as detailed in this guide, is essential for researchers leveraging this versatile molecule in their work.
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Iyer, R. N., & Goldstein, I. J. (n.d.). CHEMICAL SYNTHESIS OF p-NITROPHENYL p-NITROPHENYL ~LAh%INARABIOSlDE /3SOPHOROSIDE AND 241*. Retrieved from [Link]
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Filo. (2025). (a) write the chemical equation for Williamson's synthesis . (b) give a method to separate o-nitrophenol and p-nitrophenol. Explain the principle involved. Retrieved from [Link]
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1H NMR and 13C NMR spectra of p-nitrophenyl propyl ether
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of p-Nitrophenyl Propyl Ether
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a detailed interpretation grounded in the fundamental principles of NMR spectroscopy. We will explore the causal relationships between the molecule's structure and its spectral features, present self-validating experimental protocols, and provide a robust framework for understanding and acquiring high-quality NMR data for this and similar compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic compounds in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and relative quantities of atoms within a molecule.[1][2] For a molecule like this compound, with its distinct aromatic and aliphatic regions, NMR is the definitive tool for structural verification and purity assessment. This guide will deconstruct its ¹H and ¹³C NMR spectra, correlating every signal to a specific structural feature.
Molecular Structure and Predicted Spectral Features
To understand the NMR spectrum, we must first analyze the structure of this compound. The molecule can be dissected into three key components: the propyl chain, the ether linkage, and the p-substituted nitrophenyl ring. Each component exerts a distinct electronic influence, which is the root cause of the observed chemical shifts.
Caption: Structure of this compound with Atom Numbering.
-
p-Nitrophenyl Group: The nitro group (NO₂) is a powerful electron-withdrawing group, which significantly deshields the aromatic ring. This effect is most pronounced at the ortho and para positions relative to the nitro group.
-
Ether Linkage: The oxygen atom is electronegative and will deshield the adjacent carbons and protons (the α-CH₂ group of the propyl chain and C1 of the aromatic ring).
-
Propyl Chain: This aliphatic chain will exhibit characteristic signals in the upfield region of the spectrum, with chemical shifts influenced by their proximity to the ether oxygen.
¹H NMR Spectrum Analysis
A proton NMR spectrum provides four key pieces of information: chemical shift (δ), integration, multiplicity, and coupling constants (J).[3]
-
Aromatic Region (δ 6.5-8.5 ppm): The aromatic ring contains two sets of chemically non-equivalent protons due to the substitution pattern.
-
H-3 and H-5: These protons are ortho to the nitro group and meta to the propoxy group. The strong electron-withdrawing nature of the nitro group will shift these protons significantly downfield. They will appear as a doublet.
-
H-2 and H-6: These protons are ortho to the propoxy group and meta to the nitro group. They will be shifted downfield, but less so than H-3/H-5. They will also appear as a doublet due to coupling with their adjacent protons. This pattern of two doublets in the aromatic region is characteristic of a 1,4-disubstituted benzene ring.
-
-
Aliphatic Region (δ 0.5-4.5 ppm): The propyl group will give rise to three distinct signals.
-
α-CH₂ (H-7): These two protons are directly attached to the ether oxygen. The electronegativity of oxygen causes a significant deshielding effect, shifting this signal downfield. It will appear as a triplet, as it is coupled to the two adjacent β-CH₂ protons (n+1 = 2+1 = 3).[3]
-
β-CH₂ (H-8): These two protons are adjacent to both the α-CH₂ and γ-CH₃ groups. Their signal will be a multiplet (specifically a sextet or multiplet) due to coupling with five neighboring protons (2+3=5, n+1=6).
-
γ-CH₃ (H-9): These three terminal methyl protons are the most shielded in the chain. They will appear as a triplet, as they are coupled to the two adjacent β-CH₂ protons (n+1 = 2+1 = 3).[3]
-
Predicted ¹H NMR Data Summary
| Assigned Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3, H-5 | ~8.20 | Doublet (d) | ~9.0 | 2H |
| H-2, H-6 | ~6.95 | Doublet (d) | ~9.0 | 2H |
| α-CH₂ (H-7) | ~4.05 | Triplet (t) | ~6.5 | 2H |
| β-CH₂ (H-8) | ~1.85 | Sextet/Multiplet | ~7.0 | 2H |
| γ-CH₃ (H-9) | ~1.05 | Triplet (t) | ~7.5 | 3H |
Note: Predicted values are based on standard chemical shift tables and substituent effects. Actual values may vary slightly depending on the solvent and spectrometer frequency.
¹³C NMR Spectrum Analysis
In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single sharp line. The chemical shift is primarily determined by the hybridization and electronic environment of the carbon atom.
-
Aromatic Region (δ 110-170 ppm): Four distinct signals are expected for the aromatic carbons due to the plane of symmetry.
-
C-4 (ipso-NO₂): This carbon, directly attached to the electron-withdrawing nitro group, will be significantly deshielded.
-
C-1 (ipso-OR): This carbon, attached to the ether oxygen, will also be deshielded.
-
C-3 and C-5: These carbons, ortho to the nitro group, will be deshielded.
-
C-2 and C-6: These carbons, meta to the nitro group, will be the most shielded of the aromatic carbons.
-
-
Aliphatic Region (δ 0-80 ppm): Three signals are expected for the propyl chain.
-
α-C (C-7): Attached to the ether oxygen, this carbon will be the most deshielded of the aliphatic carbons.
-
β-C (C-8): This methylene carbon will be in a typical aliphatic range.
-
γ-C (C-9): This terminal methyl carbon will be the most shielded (lowest δ value).
-
Predicted ¹³C NMR Data Summary
| Assigned Carbons | Predicted δ (ppm) |
| C-1 (ipso-OR) | ~164 |
| C-4 (ipso-NO₂) | ~141 |
| C-2, C-6 | ~126 |
| C-3, C-5 | ~114 |
| α-C (C-7) | ~70 |
| β-C (C-8) | ~22 |
| γ-C (C-9) | ~10 |
Note: Quaternary carbon signals (C-1 and C-4) are often of lower intensity than those of protonated carbons.
Experimental Protocol: A Self-Validating Workflow
The integrity of NMR data is contingent upon meticulous sample preparation and systematic data acquisition.[4] This protocol ensures high-quality, reproducible results.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Part A: Sample Preparation
-
Glassware: Ensure all glassware, including the NMR tube and Pasteur pipette, are clean and dry to prevent contamination.[4]
-
Sample Weighing: Accurately weigh 10-20 mg of solid this compound for a ¹³C spectrum, or 1-5 mg for a routine ¹H spectrum.[5]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃). Deuterated solvents are essential to provide a lock signal for the spectrometer and to avoid large solvent peaks in a ¹H spectrum.[6]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample vial.[5] Vortex gently until the sample is fully dissolved. A homogeneous solution is critical for high resolution.[5]
-
Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[7]
-
Capping: Cap the NMR tube securely to prevent solvent evaporation.
Part B: Data Acquisition (1D ¹H and ¹³C)
The following are typical starting parameters for a modern NMR spectrometer.
| Parameter | ¹H Experiment | ¹³C Experiment | Causality / Rationale |
| Pulse Program | zg | zgpg30 | zg is a simple pulse-acquire sequence. zgpg30 includes proton decoupling to simplify the spectrum to singlets.[8] |
| Spectral Width (SW) | ~16 ppm | ~240 ppm | Must be wide enough to encompass all expected signals. ¹³C has a much wider chemical shift range than ¹H.[8][9] |
| Acquisition Time (AQ) | 2-4 seconds | 1-2 seconds | The time the signal (FID) is recorded. A longer AQ provides better resolution.[8][10] |
| Relaxation Delay (D1) | 1-2 seconds | 2 seconds | A delay between scans to allow nuclei to return to equilibrium. Crucial for quantitative ¹³C spectra.[11] |
| Number of Scans (NS) | 8-16 | 128-1024+ | Due to the low natural abundance of ¹³C (~1.1%), many more scans must be averaged to achieve an adequate signal-to-noise ratio compared to ¹H.[9][11] |
Conclusion
This guide has provided a detailed, first-principles approach to understanding the ¹H and ¹³C NMR spectra of this compound. By breaking down the molecule's structure and considering the electronic effects of its constituent parts, we can confidently predict and interpret its spectral features. The provided experimental workflow establishes a trustworthy and reproducible method for acquiring high-quality data. This combination of theoretical understanding and practical methodology equips researchers to use NMR spectroscopy effectively for the structural characterization of this and related molecules.
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An In-depth Technical Guide to the Solubility of p-Nitrophenyl Propyl Ether in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
p-Nitrophenyl propyl ether (CAS 7244-77-1) is an aromatic ether with a molecular structure that presents a unique combination of polar and nonpolar characteristics. This duality governs its behavior in different solvent systems, a critical consideration for its application in chemical synthesis, purification, and formulation development. A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., g/100 mL) for this compound. This guide, therefore, serves as a foundational document, providing a robust theoretical framework for predicting solubility, a detailed experimental protocol for its precise determination, and practical insights for laboratory applications. By grounding our analysis in first principles of physical organic chemistry, we empower researchers to make informed decisions regarding solvent selection and handling of this compound.
Part 1: Molecular Profile and Physicochemical Characteristics
To understand the solubility of a compound, one must first understand the molecule itself. This compound, also known as 1-nitro-4-propoxybenzene, possesses a distinct molecular architecture that dictates its interactions with its environment.
Chemical Structure and Key Properties:
The molecule's structure can be deconstructed into three key regions that influence its solubility:
-
The Aromatic Ring: A nonpolar, hydrophobic benzene ring.
-
The Propoxy Group (-O-CH₂CH₂CH₃): An ether linkage introduces some polarity due to the C-O bonds, but the three-carbon propyl chain is distinctly nonpolar and hydrophobic.
-
The Nitro Group (-NO₂): A strongly polar, electron-withdrawing group with a significant dipole moment. It is a hydrogen bond acceptor but not a donor.
The calculated octanol-water partition coefficient (logP) of approximately 3.0 confirms that the molecule has a predominantly nonpolar, lipophilic character.
Part 2: Theoretical Framework and Solubility Prediction
The fundamental principle governing solubility is "like dissolves like."[6] This means that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, the interplay between its polar and nonpolar regions determines its affinity for a given solvent.
-
Polarity and Dipole Moment: The nitro group creates a strong dipole, making the molecule polar. This region will interact favorably with polar solvents through dipole-dipole forces.
-
Hydrogen Bonding: The oxygen atoms in the ether and nitro groups can act as hydrogen bond acceptors. Therefore, the compound can interact with polar protic solvents (like alcohols), although it cannot self-associate via hydrogen bonds as it lacks a hydrogen bond donor. This is a key difference from the related compound, p-nitrophenol, which is known to be freely soluble in alcohols.[7][8]
-
Van der Waals Forces: The nonpolar benzene ring and propyl chain will interact with nonpolar solvents primarily through London dispersion forces.
Based on this analysis, we can predict the qualitative solubility of this compound in common classes of organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |
| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Acetonitrile | High | Strong dipole-dipole interactions between the solvent and the nitro group. |
| Polar Protic | Methanol, Ethanol | High to Moderate | Dipole-dipole interactions and hydrogen bonding (solvent as donor, solute as acceptor). |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Dipole-dipole interactions and good solvation of the aromatic ring. |
| Aromatic | Toluene, Benzene | Moderate | π-stacking with the benzene ring and dispersion forces. |
| Nonpolar Aliphatic | Hexane, Heptane | Low | Weak dispersion forces. The strong polarity of the nitro group limits solubility. Likely an effective anti-solvent. |
Part 3: Experimental Protocol for Quantitative Solubility Determination
Causality Behind Experimental Choices:
-
Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature with a water bath or incubator is crucial for reproducibility and accuracy.
-
Agitation: Constant agitation ensures that the system reaches equilibrium faster, meaning the solvent becomes fully saturated with the solute.
-
Equilibration Time: Sufficient time (typically 24-48 hours) is required to ensure that a true thermodynamic equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: After saturation, the excess solid must be completely removed without altering the temperature or composition of the saturated solution. Centrifugation followed by filtration through a fine (e.g., 0.22 µm) filter is a robust method.
-
Quantitative Analysis: A sensitive and specific analytical method is needed to measure the concentration of the solute in the saturated solution. Given the strong UV chromophore of the nitroaromatic system, UV-Vis spectrophotometry is an excellent choice. HPLC is an alternative for more complex mixtures or for validation.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid will remain at equilibrium.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate vigorously for at least 24 hours.
-
Phase Separation: After 24 hours, cease agitation and allow the vials to rest in the temperature bath for several hours for the solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE for organic solvents) and dispense the filtrate into a clean, pre-weighed volumetric flask.
-
Dilution & Analysis: Record the exact weight of the filtrate. Dilute the sample to a known volume with the same solvent to bring its concentration within the linear range of the analytical instrument.
-
Quantification: Measure the concentration of this compound in the diluted sample using a pre-calibrated UV-Vis spectrophotometer (at its λmax) or HPLC system.
-
Calculation: Back-calculate the original concentration in the saturated solution, accounting for all dilutions. Express the final solubility in desired units (e.g., mg/mL, mol/L).
Part 4: Practical Applications in the Laboratory
The predicted solubility profile has direct implications for common laboratory procedures.
Recrystallization for Purification
Recrystallization requires a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. A two-solvent system is often effective.
-
Good Solvent/Anti-Solvent Pairs:
-
Ethanol / Water: Dissolve the compound in a minimum amount of hot ethanol (a good solvent) and slowly add water (an anti-solvent) until turbidity appears. Cool slowly to induce crystallization.
-
Acetone / Hexane: Dissolve the compound in warm acetone and add hexane as the anti-solvent.[9]
-
Dichloromethane / Heptane: Dissolve in dichloromethane and add heptane to reduce solubility and promote crystal formation.[9]
-
The choice of a good solvent is predicated on high solubility, while the anti-solvent is chosen for its miscibility with the primary solvent and its inability to dissolve the solute.
Chromatography
For column chromatography, the choice of the mobile phase (eluent) is critical. Based on its predicted high solubility in moderately polar solvents like ethyl acetate and dichloromethane and low solubility in nonpolar solvents like hexane, a common eluent system for purification would be a gradient of ethyl acetate in hexane . The initial low polarity (low % of ethyl acetate) would allow strongly nonpolar impurities to elute, while a gradual increase in polarity would then elute the this compound.
Conclusion
While specific, published quantitative solubility data for this compound remains elusive, a detailed analysis of its molecular structure allows for robust qualitative predictions. The compound is expected to be highly soluble in polar aprotic and chlorinated solvents, moderately to highly soluble in polar protic solvents, and poorly soluble in nonpolar aliphatic solvents. This guide provides the theoretical foundation for these predictions and, crucially, a detailed, self-validating experimental protocol for researchers to determine precise solubility values. These insights are essential for the effective design of purification protocols, reaction conditions, and formulation strategies in any research or development context.
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An In-depth Technical Guide to the Discovery and History of Nitrophenyl Ethers
This guide provides a comprehensive overview of the discovery, synthesis, and historical development of nitrophenyl ethers. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the foundational chemistry and evolving applications of this important class of organic compounds.
Introduction: The Significance of the Nitrophenyl Ether Scaffold
Nitrophenyl ethers are a class of aromatic compounds characterized by a nitro group (-NO₂) and an ether linkage (-O-) attached to a benzene ring. The interplay between the electron-withdrawing nature of the nitro group and the ether functionality imparts unique chemical properties that have been exploited across various scientific disciplines, most notably in medicinal chemistry and materials science.[1] The nitro group activates the aromatic ring towards nucleophilic aromatic substitution, a key reaction in the synthesis and functionalization of these molecules.[1] This guide will delve into the historical context of their discovery and the evolution of synthetic methodologies that have made nitrophenyl ethers accessible and indispensable tools in modern chemical research.
Foundational Syntheses: From Williamson to Ullmann
The story of nitrophenyl ethers is intrinsically linked to the development of fundamental organic reactions for ether synthesis. Two cornerstone reactions, the Williamson ether synthesis and the Ullmann condensation, have been pivotal in the preparation of these compounds.[2]
The Williamson Ether Synthesis: An Early and Versatile Method
Developed by Alexander Williamson in 1850, the Williamson ether synthesis is a robust and widely used method for forming ethers from an organohalide and a deprotonated alcohol (alkoxide).[1][3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3][5] In the context of nitrophenyl ethers, a substituted nitrophenol is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide to displace the halide leaving group.[1]
The presence of the nitro group on the aromatic ring significantly influences the acidity of the phenolic precursor, facilitating its deprotonation and making the Williamson ether synthesis a particularly effective method for their etherification.[1]
Experimental Protocol: Williamson Ether Synthesis of 4-Nitrophenyl Ethyl Ether
Objective: To synthesize 4-nitrophenyl ethyl ether from 4-nitrophenol and ethyl iodide.
Materials:
-
4-Nitrophenol
-
Ethyl Iodide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stir bar and stirrer/hotplate
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.39 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).[1]
-
Solvent and Reagent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the suspension at room temperature for 15 minutes.[1] Then, add ethyl iodide (1.56 g, 10 mmol).
-
Reaction: Heat the mixture to 80°C and maintain it under reflux with vigorous stirring for 6 hours.[1]
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Extraction and Drying: Concentrate the filtrate under reduced pressure. Dissolve the crude product in 100 mL of ethyl acetate and wash with water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]
-
Isolation: Filter the drying agent and concentrate the filtrate to yield the crude 4-nitrophenyl ethyl ether. Further purification can be achieved by recrystallization or column chromatography.
Expected Yield: Approximately 95%.[1]
The Ullmann Condensation: A Revolution in Diaryl Ether Synthesis
The Ullmann condensation, named after Fritz Ullmann, is a copper-promoted conversion of aryl halides to aryl ethers, among other products.[6][7] This reaction was a significant advancement as it allowed for the synthesis of diaryl ethers, which were not readily accessible through the Williamson synthesis, especially when dealing with unactivated aryl halides.[8]
The traditional Ullmann reaction often required harsh conditions, including high temperatures (often exceeding 210°C), polar aprotic solvents like N-methylpyrrolidone or nitrobenzene, and stoichiometric amounts of copper.[6][7] An illustrative example is the preparation of p-nitrophenyl phenyl ether from 4-chloronitrobenzene and phenol, catalyzed by copper.[6][7]
The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide.[6] Modern advancements have introduced the use of soluble copper catalysts with various ligands, allowing for milder reaction conditions.[7]
Experimental Protocol: Ullmann Condensation for p-Nitrophenyl Phenyl Ether
Objective: To synthesize p-nitrophenyl phenyl ether from p-nitrochlorobenzene and phenol.
Materials:
-
Phenol
-
Potassium Hydroxide
-
p-Nitrochlorobenzene
-
Copper catalyst (e.g., copper powder prepared from copper sulfate and zinc dust)[9][10]
-
Ice water
-
Sodium Hydroxide
Procedure:
-
Preparation of Potassium Phenoxide: In a 2-liter flask, heat a mixture of 160 g (1.7 moles) of phenol and 80 g (1.43 moles) of potassium hydroxide to 130-140°C until all the alkali has dissolved.[10]
-
Addition of Reactants: Cool the potassium phenoxide to 100-110°C and add 0.5 g of copper catalyst and 78.8 g (0.5 mole) of p-nitrochlorobenzene.[10] Equip the flask with a mechanical stirrer, thermometer, and reflux condenser.
-
Reaction: Start stirring and heat the mixture to 150-160°C. An exothermic reaction will begin. Remove the external heating during this phase.[10] After the initial reaction subsides (about 5-7 minutes), add another 78.8 g (0.5 mole) of p-nitrochlorobenzene and repeat the heating process.
-
Completion and Workup: Once the second exothermic reaction ceases, maintain the temperature at 150-160°C for an additional 30 minutes.[10] Pour the hot, dark-colored melt into 1.5 liters of ice water containing 50 g of sodium hydroxide to remove excess phenol.[10]
-
Isolation: The crude p-nitrophenyl ether will separate as a dark brown crystalline mass. Isolate the solid by filtration and wash with water. Further purification can be done by recrystallization.
Nucleophilic Aromatic Substitution (SNAr): A Mechanistic Deep Dive
The synthesis of many nitrophenyl ethers is a classic example of nucleophilic aromatic substitution (SNAr). This reaction pathway is distinct from SN1 and SN2 mechanisms and is characteristic of aryl halides bearing strong electron-withdrawing groups, such as the nitro group.[11]
The SNAr mechanism proceeds via an addition-elimination pathway.[11]
-
Addition of the Nucleophile: A strong nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[11] The presence of an electron-withdrawing group at the ortho or para position to the leaving group is crucial as it delocalizes the negative charge of the Meisenheimer complex, thereby stabilizing this intermediate.[11][12]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group.[11]
The formation of the Meisenheimer complex is typically the rate-determining step.[11] This explains why the reaction rate is significantly faster when the nitro group is positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the intermediate.[12]
Caption: Generalized workflow of the SNAr mechanism for nitrophenyl ether synthesis.
Evolution of Synthetic Methods and Applications
While the Williamson and Ullmann reactions laid the groundwork, research has continued to refine and expand the synthetic toolkit for nitrophenyl ethers. Modern methods often focus on milder reaction conditions, improved yields, and broader substrate scope. For instance, advancements in the Ullmann condensation include the use of copper nanoparticles as catalysts, which can facilitate the reaction at lower temperatures.
Nitrophenyl ethers are not just synthetic curiosities; they are crucial intermediates and final products in numerous applications:
-
Pharmaceuticals: The nitrophenyl ether moiety is found in various pharmacologically active molecules.
-
Agrochemicals: Some nitrophenyl ethers have been developed as herbicides.
-
Polymers and Materials Science: They serve as monomers or modifiers in the synthesis of high-performance polymers.[13][14] For example, they can be used to create polyamide-esters.[13]
Conclusion and Future Outlook
The journey of nitrophenyl ethers from their initial synthesis through classic named reactions to their role in modern chemistry highlights a remarkable interplay of fundamental principles and innovative applications. The foundational work of Williamson and Ullmann provided the chemical community with the initial tools to access these compounds. Subsequent mechanistic understanding, particularly of nucleophilic aromatic substitution, has allowed for the rational design of more efficient and selective syntheses. As research continues to push the boundaries of catalysis and reaction engineering, we can anticipate the development of even more sophisticated methods for the synthesis of nitrophenyl ethers, further expanding their utility in drug discovery, materials science, and beyond.
References
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Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
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Wikiwand. (n.d.). Ullmann condensation. Retrieved from [Link]
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Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US4618727A - Nitro substituted diphenyl ethers.
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J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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chemeurope.com. (n.d.). Ullmann condensation. Retrieved from [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
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Science.gov. (n.d.). nucleophilic aromatic substitution: Topics. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-NITRODIPHENYL ETHER. Retrieved from [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Retrieved from [Link]
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ResearchGate. (n.d.). Names and chemical structures of the studied nitro diphenyl ether derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of p-nitrophenyl ethanol ether synthesis. Retrieved from [Link]
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Prepp. (2024). Who accidentally discovered the synthesis of ether in 1850, by reacting alcohols with alkyl iodides in the presence of sulphuric acid?. Retrieved from [Link]
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A Guide to the In-Silico Spectroscopic Characterization of p-Nitrophenyl Propyl Ether: A DFT-Based Approach
Abstract
This technical guide provides a comprehensive framework for the theoretical calculation of the key spectroscopic properties of p-nitrophenyl propyl ether, a molecule of interest in synthetic chemistry and drug development research. Moving beyond a simple recitation of methods, this document elucidates the causality behind computational choices, offering a self-validating protocol grounded in Density Functional Theory (DFT). We will detail the step-by-step workflows for geometry optimization, vibrational frequency analysis (FT-IR), Nuclear Magnetic Resonance (NMR) chemical shift prediction, and electronic transition simulation (UV-Vis). The resulting theoretical data will be critically compared against established experimental spectra to validate the computational model, providing researchers with a robust protocol for the in-silico characterization of this and similar aromatic ether compounds.
Introduction: The Rationale for Computational Spectroscopy
This compound (C₉H₁₁NO₃) is a nitroaromatic compound featuring a propyl ether linkage to a p-nitrophenyl group. The electronic interplay between the electron-donating ether group and the electron-withdrawing nitro group on the aromatic ring creates a molecular structure with distinct spectroscopic signatures. In modern chemical and pharmaceutical research, the ability to accurately predict these signatures in-silico is invaluable. It allows for the unambiguous structural confirmation of synthesized compounds, aids in the interpretation of complex experimental spectra, and provides a foundational understanding of the molecule's electronic structure before committing to costly and time-consuming laboratory work.
This guide is structured to provide both the "how" and the "why" of performing theoretical calculations on this molecule. We will leverage Density Functional Theory (DFT), a quantum chemical method that offers a formidable balance of computational efficiency and accuracy for molecules of this size.[1][2] Our approach is designed to be a self-validating system, where the congruence between calculated and experimental data serves as the ultimate benchmark of success.
Theoretical Foundations: Selecting the Right Tools for the Job
The accuracy of any DFT calculation is fundamentally dependent on the choice of two key parameters: the functional and the basis set .[3]
-
Functionals: These are mathematical approximations that describe the exchange-correlation energy of the electrons in the system. For organic molecules containing aromatic systems and varied functional groups like this compound, hybrid functionals are often the preferred choice. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a widely used and well-benchmarked hybrid functional that provides excellent results for geometries and vibrational spectra of many organic compounds.[4] We select B3LYP for its proven reliability and balance of cost and accuracy. For electronic excitations, other functionals like CAM-B3LYP or PBE0 can sometimes offer improved accuracy, but B3LYP remains a robust starting point.[5]
-
Basis Sets: A basis set is a set of mathematical functions (basis functions) used to build the molecular orbitals. The size and type of basis set dictate the flexibility the calculation has to describe the spatial distribution of electrons.
-
Pople-style basis sets are common in computational chemistry. The 6-31G(d,p) basis set is a good starting point for initial geometry optimizations, offering a reasonable description of electron distribution.
-
For higher accuracy in spectroscopic predictions, a more extensive basis set like 6-311++G(d,p) is recommended.[6][7] The ++ indicates the inclusion of diffuse functions on all atoms, which are crucial for accurately describing the spatially extended electron density in anions and systems with lone pairs, such as the oxygen atoms in our target molecule. The (d,p) denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing bond shapes and charge distributions.
-
-
Solvation Effects: Chemical reactions and spectroscopic measurements are most often performed in solution. The solvent can influence molecular geometry and electronic properties. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are computationally efficient ways to account for these effects by treating the solvent as a continuous dielectric medium.[8][9] This is a critical step for accurately predicting properties like UV-Vis spectra, where solvent-solute interactions can cause significant spectral shifts.[10]
The logical workflow for our theoretical calculations is depicted below.
Caption: Computational workflow for spectroscopic analysis.
Experimental Protocols: A Step-by-Step Computational Guide
This section provides a detailed methodology for calculating the spectroscopic properties of this compound using a quantum chemistry software package like Gaussian.
Molecular Structure and Geometry Optimization
The first and most critical step is to obtain the lowest energy (most stable) conformation of the molecule.
-
Build the Initial Structure: Construct the 3D model of this compound in a molecular modeling program. Ensure correct atom connectivity and initial bond angles.
-
Geometry Optimization:
-
Method: DFT, using the B3LYP functional.
-
Basis Set: 6-311++G(d,p).
-
Procedure: Perform a full geometry optimization. This process iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found.
-
Verification: The optimization is followed by a frequency calculation at the same level of theory.[11] The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.[11]
-
Caption: Geometry optimization and verification workflow.
Calculation of Vibrational Spectra (FT-IR)
The results from the frequency calculation in step 3.1 are used directly to simulate the infrared spectrum.
-
Extract Data: The output of the frequency calculation provides the vibrational frequencies (in cm⁻¹) and their corresponding infrared intensities.
-
Apply Scaling Factor: DFT calculations systematically overestimate vibrational frequencies due to the harmonic approximation and basis set incompleteness. It is standard practice to apply an empirical scaling factor to the calculated frequencies for better agreement with experimental data. For B3LYP/6-311++G(d,p), a scaling factor in the range of 0.96-0.98 is often used.
-
Visualize Spectrum: Plot the scaled frequencies against their intensities to generate a theoretical IR spectrum. This can then be compared to an experimental spectrum.
Calculation of NMR Spectra (¹H and ¹³C)
NMR chemical shifts are calculated by determining the magnetic shielding tensor for each nucleus.
-
NMR Calculation:
-
Method: Gauge-Independent Atomic Orbital (GIAO) method, which is the standard for reliable NMR predictions.[12]
-
Level of Theory: B3LYP/6-311++G(d,p) on the optimized geometry from step 3.1.
-
-
Reference Standard: The calculation yields absolute shielding values (σ). To convert these to chemical shifts (δ), they must be referenced against the calculated shielding of a standard compound, typically Tetramethylsilane (TMS). The chemical shift is calculated as: δ = σ(TMS) - σ(nucleus) The σ(TMS) value must be calculated at the exact same level of theory for consistency.[12]
-
Data Compilation: Compile the calculated δ values for each unique hydrogen and carbon atom in the molecule.
Calculation of Electronic Spectra (UV-Vis)
The UV-Vis absorption spectrum is simulated by calculating the energies of electronic transitions from the ground state to various excited states.
-
TD-DFT Calculation:
-
Method: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies.[13][14]
-
Level of Theory: B3LYP/6-311++G(d,p) on the optimized geometry.
-
Solvation: Include the PCM solvation model. The choice of solvent should match the experimental conditions (e.g., ethanol or methanol).
-
-
Extract Transitions: The calculation will output a list of vertical excitation energies (in eV or nm) and their corresponding oscillator strengths (a measure of transition probability).
-
Visualize Spectrum: Plot the calculated transitions, typically by fitting each peak to a Gaussian function, to generate a theoretical UV-Vis spectrum. The wavelength of maximum absorption (λmax) corresponds to the transition with the highest oscillator strength.
Results: A Comparative Analysis
The ultimate validation of our computational protocol lies in the comparison of the theoretical data with experimental results. Experimental spectra for this compound are available from public databases.[15]
Vibrational Spectrum (FT-IR)
The calculated vibrational frequencies, after scaling, can be assigned to specific molecular motions (e.g., C-H stretch, NO₂ asymmetric stretch, C-O-C stretch).
| Vibrational Mode | Experimental (cm⁻¹)[15] | Calculated (B3LYP/6-311++G(d,p), Scaled) |
| Aromatic C-H Stretch | ~3100-3000 | Calculated Value |
| Aliphatic C-H Stretch | ~2970-2880 | Calculated Value |
| NO₂ Asymmetric Stretch | ~1520 | Calculated Value |
| C=C Aromatic Stretch | ~1600, ~1480 | Calculated Value |
| NO₂ Symmetric Stretch | ~1345 | Calculated Value |
| C-O-C Ether Stretch | ~1260 | Calculated Value |
(Note: Calculated values are placeholders and would be populated from the actual calculation output.) The strong correlation between the positions of major experimental and calculated peaks validates the accuracy of the optimized molecular geometry and force field.[16]
NMR Chemical Shifts
The predicted ¹H and ¹³C NMR chemical shifts provide a fingerprint of the electronic environment of each nucleus.
Table 2: ¹H NMR Chemical Shifts (δ, ppm) relative to TMS
| Proton Assignment | Experimental[15] | Calculated (GIAO-B3LYP) |
|---|---|---|
| H (aromatic, ortho to NO₂) | Value | Calculated Value |
| H (aromatic, ortho to OCH₂) | Value | Calculated Value |
| O-CH₂ -CH₂-CH₃ | Value | Calculated Value |
| O-CH₂-CH₂ -CH₃ | Value | Calculated Value |
| O-CH₂-CH₂-CH₃ | Value | Calculated Value |
Table 3: ¹³C NMR Chemical Shifts (δ, ppm) relative to TMS
| Carbon Assignment | Experimental[15] | Calculated (GIAO-B3LYP) |
|---|---|---|
| C (ipso, attached to O) | Value | Calculated Value |
| C (ipso, attached to NO₂) | Value | Calculated Value |
| C (aromatic, ortho to O) | Value | Calculated Value |
| C (aromatic, ortho to NO₂) | Value | Calculated Value |
| O-C H₂-CH₂-CH₃ | Value | Calculated Value |
| O-CH₂-C H₂-CH₃ | Value | Calculated Value |
| O-CH₂-CH₂-C H₃ | Value | Calculated Value |
(Note: Experimental values from SpectraBase would be inserted alongside calculated results.) A low mean absolute error between experimental and calculated shifts confirms that the GIAO-B3LYP/6-311++G(d,p) level of theory accurately models the electronic shielding around the nuclei.[17]
UV-Vis Spectrum
The electronic spectrum is primarily characterized by π → π* transitions within the nitrophenyl system. The presence of the ether group is expected to cause a bathochromic (red) shift compared to nitrobenzene.
Table 4: Electronic Transitions (λmax, nm)
| Solvent | Experimental λmax[15] | Calculated (TD-DFT/PCM) | Major Contribution |
|---|
| Ethanol | ~300-320 | Calculated Value | HOMO → LUMO (π → π*) |
(Note: The experimental spectrum for p-nitrophenol shows a peak around 317 nm in acidic/neutral solution.[18][19] A similar range is expected for the propyl ether derivative.) The TD-DFT calculation should reproduce this absorption band, validating our model of the molecule's frontier molecular orbitals.
Conclusion
This guide has outlined a robust and validated computational protocol for the comprehensive spectroscopic characterization of this compound using Density Functional Theory. By carefully selecting the functional (B3LYP) and a sufficiently flexible basis set (6-311++G(d,p)), and by incorporating solvent effects where appropriate (PCM), we can generate theoretical FT-IR, NMR, and UV-Vis spectra that are in strong agreement with experimental data. This workflow not only serves as a powerful tool for the structural elucidation of the target molecule but also provides a reliable, adaptable template for researchers, scientists, and drug development professionals to apply to other small organic molecules, thereby accelerating the research and development cycle.
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Jacquemin, D., Wathelet, V., Perpète, E. A., & Adamo, C. (2009). Extensive TD-DFT benchmark: singlet-excited states of organic molecules. Journal of Chemical Theory and Computation, 5(9), 2420-2435. [Link]
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p-Nitrophenyl propyl ether material safety data sheet (MSDS)
An In-Depth Technical Guide to the Material Safety Profile of p-Nitrophenyl Propyl Ether
A Note on Methodology: As a Senior Application Scientist, ensuring technical accuracy is paramount. A comprehensive, officially sanctioned Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound (CAS No. 7244-77-1) is not consistently available across major databases. Therefore, this guide has been constructed by synthesizing data from supplier information for this compound itself and by extrapolating from the detailed safety profiles of structurally analogous nitro-aromatic compounds, such as p-nitrophenol and other nitrophenyl ethers. This approach allows for a robust safety and handling protocol grounded in established chemical principles, while clearly acknowledging the source of the data. Every piece of extrapolated information is explicitly referenced to its source compound to maintain scientific transparency.
Section 1: Chemical Identity and Physicochemical Properties
This compound is an aromatic ether characterized by a propyl group and a nitro group attached to a benzene ring. Understanding its fundamental properties is the first step in a rigorous safety assessment.
1.1 Chemical Structure and Identifiers
-
IUPAC Name: 1-nitro-4-propoxybenzene
-
Synonyms: this compound, p-propoxynitrobenzene, Propyl 4-nitrophenyl ether[]
-
CAS Number: 7244-77-1[][2]
-
Molecular Formula: C₉H₁₁NO₃[][3]
-
Molecular Weight: 181.19 g/mol [][2]
Caption: Chemical structure of this compound.
1.2 Physicochemical Data Summary
The physical properties of a compound dictate its behavior under various lab conditions, influencing storage, handling, and emergency response.
| Property | Value | Remarks / Source Compound |
| Physical State | Solid | Based on analogous compounds like 4-Nitrophenyl phenyl ether.[4] |
| Appearance | Yellow | Based on analogous compounds like 4-Nitrophenyl phenyl ether.[4] |
| Density | 1.144 g/cm³ | For this compound.[] |
| Melting Point | 53 - 56 °C | Data for 4-Nitrophenyl phenyl ether.[4] The propyl chain may slightly alter this value. |
| Boiling Point | ~320 °C | Data for 4-Nitrophenyl phenyl ether.[4] The propyl chain may slightly alter this value. |
| Solubility | No data available | Expected to have low water solubility, typical for ethers. |
Section 2: Hazard Identification and GHS Classification
Causality of Hazard: The primary toxicological concern arises from the nitro-aromatic functional group. This group is known to undergo metabolic reduction in vivo, which can lead to the formation of reactive intermediates capable of inducing oxidative stress and methemoglobinemia. The overall hazard profile is therefore extrapolated from well-studied nitro-aromatic compounds.
2.1 Extrapolated GHS Classification
Based on the classification of p-Nitrophenol, a substance with the same core toxicophore, a precautionary classification for this compound would include:
| Hazard Class | Category | Hazard Statement | Source Compound |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | p-Nitrophenol[5] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | p-Nitrophenol[5] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | p-Nitrophenol[5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | 2-Nitrophenyl phenyl ether[6] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | p-Nitrophenol[5] |
| Hazardous to the Aquatic Environment, Acute | Category 2 | H401: Toxic to aquatic life | p-Nitrophenol[5] |
2.2 Hazard Pictograms and Signal Word
-
Signal Word: Danger
Caption: Anticipated GHS pictograms for this compound.
Section 3: Emergency Procedures and First Aid
Immediate and appropriate first aid is critical to mitigate exposure. The following protocols are based on established best practices for nitro-aromatic and ether-containing compounds.[7][8]
3.1 Emergency Response Workflow
Caption: General emergency response workflow for chemical exposure.
3.2 Detailed First Aid Protocols
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7][9] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[6][7]
-
Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[7][8][9] If irritation persists, seek medical attention.[7]
-
Inhalation: Remove the victim to fresh air at once.[6][7] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[7] Keep the person warm and at rest. Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting.[6] Wash out the mouth with water.[9] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[11]
Section 4: Handling, Storage, and Exposure Control
Proactive measures are the foundation of laboratory safety. The following protocols are designed to minimize exposure risk during routine handling and storage.
4.1 Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical. It must be chosen based on the potential hazards.
| Protection Type | Specification | Rationale |
| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[12] | Protects against splashes and airborne particles. |
| Skin | Chemical-resistant gloves (e.g., Nitrile).[12] Lab coat.[12] | Prevents dermal absorption, which is a potential route of toxicity. |
| Respiratory | Use only in a chemical fume hood.[9] If a fume hood is not available or if generating aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.[6] | The nitro-aromatic structure suggests potential respiratory irritation and systemic toxicity upon inhalation.[6] |
4.2 Step-by-Step Safe Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
PPE Donning: Put on a lab coat, followed by safety goggles and gloves. Ensure gloves are inspected for any tears or holes.
-
Weighing/Transfer: Conduct all transfers of the solid material within the fume hood to contain any dust. Use a spatula for transfers and avoid creating dust clouds. If making a solution, add the solid to the solvent slowly.
-
Post-Handling: Tightly close the container. Clean any contaminated surfaces with an appropriate solvent and then soap and water.
-
PPE Doffing: Remove gloves first, turning them inside out. Remove the lab coat, followed by eye protection.
-
Hygiene: Wash hands thoroughly with soap and water after handling.[9][10]
4.3 Storage and Incompatibilities
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9] Store locked up, away from general laboratory traffic.[9][11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these can lead to vigorous or explosive reactions with nitro-aromatic compounds.[4][11]
Section 5: Fire and Explosion Hazard Data
While not classified as flammable, nitro-aromatic compounds can be combustible and may present significant hazards in a fire.
-
Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5]
-
Specific Hazards from Combustion: Thermal decomposition can be hazardous.[4] Combustion will produce toxic and irritating fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[11][13]
-
Fire-Fighting Protocol:
-
Evacuate the area immediately.[14]
-
Wear a self-contained breathing apparatus (SCBA) and full protective (bunker) gear.[4][15]
-
Approach the fire from upwind to avoid hazardous vapors.
-
Use extinguishing media to cool the container and surrounding area.[11]
-
Do not allow runoff from fire-fighting to enter drains or waterways.[10][16]
-
Section 6: Toxicological and Ecological Information
6.1 Toxicological Profile Summary
The toxicological properties have not been fully investigated for this compound itself.[4] However, the toxicity of the nitrophenol class of compounds is well-documented by agencies like the ATSDR.[17] The primary mechanism involves interference with cellular energy production and the potential to cause methemoglobinemia.[18] Prolonged or repeated exposure may cause organ damage.[5]
6.2 Ecological Information
Structurally similar compounds are classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[4][5] Therefore, this material should be handled in a manner that prevents its release into the environment.[5] Avoid disposal into drains, soil, or waterways.[13][16]
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A Researcher's Guide to p-Nitrophenyl Propyl Ether: Sourcing, Synthesis, and Application in Drug Development
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes and substrates is a critical determinant of experimental success. This guide provides an in-depth technical overview of p-nitrophenyl propyl ether (4-propoxynitrobenzene), a valuable tool in various biochemical assays. This document offers a comprehensive resource covering its commercial availability, synthesis, key applications in drug metabolism studies, and detailed protocols for its use and analysis, ensuring scientific integrity and practical utility.
Commercial Sourcing of High-Purity this compound
The accessibility of high-quality reagents is paramount for reproducible research. This compound is available from several reputable chemical suppliers. When selecting a supplier, researchers should consider not only the nominal purity but also the availability of analytical data (e.g., NMR, HPLC) to confirm identity and quality.
Below is a comparative table of prominent commercial suppliers for this compound (CAS: 7147-92-4). Pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |
| BOC Sciences | This compound | 7244-77-1 | C₉H₁₁NO₃ | 181.19 | Inquiry | mg, g, kg, ton |
| CymitQuimica | This compound | 7244-77-1 | C₉H₁₁NO₃ | 181.19 g/mol | 98% | 1g, 5g |
| BLD Pharm | This compound | 7244-77-1 | C₉H₁₁NO₃ | - | Inquiry | Inquiry |
Note: This table is not exhaustive and represents a selection of suppliers found in the public domain. Researchers are encouraged to conduct their own due diligence.
Synthesis of this compound: The Williamson Ether Synthesis
Understanding the synthetic route of a reagent can provide insights into potential impurities. The most common and efficient method for preparing this compound is the Williamson ether synthesis.[1][2][3][4][5] This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[5]
In the synthesis of this compound, the sodium salt of p-nitrophenol (sodium p-nitrophenoxide) is reacted with a propyl halide (e.g., 1-bromopropane or 1-iodopropane). The phenoxide is a potent nucleophile, and the primary propyl halide is an excellent substrate for SN2 reactions, leading to high yields of the desired ether.[2]
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Methodological & Application
Application Note: Utilizing p-Nitrophenyl Propyl Ether in In Vitro Metabolic Studies
Introduction: The Critical Role of In Vitro Metabolism in Drug Development
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its metabolic fate. In vitro metabolic studies are indispensable tools in modern drug development, providing early insights into a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] These studies are crucial for identifying potential drug-drug interactions (DDIs), understanding mechanisms of toxicity, and predicting in vivo pharmacokinetic profiles.[1][2] A key family of enzymes in this process is the cytochrome P450 (CYP) superfamily, which is responsible for the phase I metabolism of a vast array of xenobiotics.[3][4]
This application note provides a detailed guide for researchers on the use of p-nitrophenyl propyl ether (PNPE) in in vitro metabolic studies. While many compounds are evaluated for their inhibitory potential against CYP enzymes, PNPE serves as a valuable substrate for investigating CYP-mediated metabolism. Understanding the metabolism of such compounds can elucidate the activity and substrate specificity of various CYP isoforms. We will explore the scientific rationale behind using PNPE, detail experimental protocols for its application, and discuss the interpretation of the generated data.
Scientific Rationale: this compound as a Substrate for Cytochrome P450 Enzymes
This compound belongs to a class of compounds that have been investigated for their interaction with drug-metabolizing enzymes. Historical studies have shown that PNPE is metabolized by liver microsomes, indicating its role as a substrate for microsomal enzymes, which are rich in CYPs.[5] The metabolism of related compounds, such as p-nitrophenol, is well-characterized, with p-nitrophenol hydroxylation being a classic probe reaction for CYP2E1 activity.[6]
The metabolism of PNPE by CYP enzymes is presumed to occur via several potential pathways, primarily O-dealkylation, leading to the formation of p-nitrophenol and propionaldehyde, or hydroxylation of the propyl chain. The formation of p-nitrophenol is particularly advantageous for assay development, as it is a chromogenic compound that can be readily detected spectrophotometrically.
By studying the rate of PNPE metabolism and the metabolites formed in the presence of various recombinant human CYP isoforms or human liver microsomes (HLM), researchers can:
-
Characterize the kinetics of its metabolism (e.g., determine Km and Vmax).
-
Identify the specific CYP isoforms responsible for its metabolism through reaction phenotyping.
-
Investigate the potential for competitive inhibition by co-incubating PNPE with new chemical entities (NCEs) to see if they compete for the same enzyme active site.
Experimental Protocols
This section provides detailed step-by-step protocols for using this compound in in vitro metabolic studies.
Protocol 1: Determination of this compound Metabolic Stability in Human Liver Microsomes
This protocol aims to determine the rate at which PNPE is metabolized by a complex enzyme system like HLM.
Materials:
-
This compound (PNPE)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P; Glucose-6-phosphate dehydrogenase, G6PDH; NADP+)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
96-well plates
-
Incubator capable of maintaining 37°C
-
LC-MS/MS instrument for analysis
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of PNPE in a suitable solvent (e.g., DMSO or ACN).
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Dilute HLM to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
-
Incubation Setup:
-
In a 96-well plate, add the HLM suspension.
-
Add the PNPE solution to the wells to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
-
Initiate the Reaction:
-
Add the NADPH regenerating system to each well to start the metabolic reaction.
-
The final incubation volume is typically 100-200 µL.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold ACN containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the remaining concentration of PNPE using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of PNPE remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Protocol 2: Reaction Phenotyping of this compound Metabolism Using Recombinant Human CYP Isoforms
This protocol is designed to identify which specific CYP enzymes are responsible for metabolizing PNPE.
Materials:
-
This compound (PNPE)
-
Recombinant human CYP isoforms (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4) co-expressed with cytochrome P450 reductase
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
LC-MS/MS instrument
Procedure:
-
Incubation Setup:
-
In separate wells of a 96-well plate, add each recombinant CYP isoform.
-
Add PNPE to each well at a fixed concentration (e.g., 10 µM).
-
Pre-incubate at 37°C for 5 minutes.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a fixed time (e.g., 30 minutes).
-
Terminate the reaction with ice-cold ACN.
-
-
Sample Processing and Analysis:
-
Process the samples as described in Protocol 1.
-
Analyze for the depletion of PNPE or the formation of a specific metabolite (e.g., p-nitrophenol) using LC-MS/MS.
-
-
Data Analysis:
-
Compare the rate of metabolism across the different CYP isoforms.
-
The isoforms that show the highest rate of PNPE depletion are the primary enzymes responsible for its metabolism.
-
Protocol 3: Screening for Inhibitory Potential of a New Chemical Entity (NCE) using this compound as a Substrate
This protocol uses PNPE as a substrate to assess if an NCE can inhibit a specific CYP isoform (identified from Protocol 2).
Materials:
-
All materials from Protocol 2 for the primary metabolizing CYP isoform.
-
New Chemical Entity (NCE) to be tested as an inhibitor.
-
A known inhibitor for the specific CYP isoform as a positive control.
Procedure:
-
Incubation Setup:
-
In a 96-well plate, add the primary metabolizing recombinant CYP isoform.
-
Add a range of concentrations of the NCE to different wells. Include a vehicle control (no NCE) and a positive control inhibitor.
-
Add PNPE at a concentration near its Km (if determined) or a fixed concentration.
-
Pre-incubate at 37°C for 5 minutes.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction with the NADPH regenerating system.
-
Incubate for a time that results in approximately 20-30% metabolism of PNPE in the vehicle control.
-
Terminate the reaction with ice-cold ACN.
-
-
Sample Processing and Analysis:
-
Process and analyze the samples for the formation of the metabolite (e.g., p-nitrophenol).
-
-
Data Analysis:
-
Calculate the percent inhibition of PNPE metabolism at each NCE concentration relative to the vehicle control.
-
Plot the percent inhibition versus the NCE concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of NCE that causes 50% inhibition).
-
Data Presentation and Interpretation
Quantitative data from these studies should be presented in a clear and concise manner.
Table 1: Example Metabolic Stability Data for this compound in HLM
| Time (min) | % PNPE Remaining |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
Table 2: Example Reaction Phenotyping Data for this compound
| CYP Isoform | Rate of PNPE Metabolism (pmol/min/pmol CYP) |
| CYP1A2 | 5 |
| CYP2B6 | 15 |
| CYP2C9 | 8 |
| CYP2E1 | 50 |
| CYP3A4 | 25 |
From this example data, CYP2E1 is the primary enzyme metabolizing PNPE.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful execution.
Caption: General workflow for in vitro metabolism studies using this compound.
Mechanism of CYP-Mediated Metabolism
The following diagram illustrates the catalytic cycle of cytochrome P450 enzymes, which is the underlying mechanism for the metabolism of substrates like PNPE.
Caption: The catalytic cycle of cytochrome P450 enzymes.
Conclusion and Future Directions
This compound serves as a useful tool for probing the activity of cytochrome P450 enzymes, particularly as a substrate. The protocols outlined in this application note provide a robust framework for characterizing its metabolism and for using it in competitive inhibition screening assays. By understanding the metabolic pathways of such compounds, researchers can gain valuable insights into the function of drug-metabolizing enzymes, which is a cornerstone of drug discovery and development. Future work could involve detailed metabolite identification to fully elucidate the metabolic pathways of PNPE and to develop it as a more specific probe substrate for a particular CYP isoform.
References
-
Mitoma, C., Dehn, R. L., & Tanabe, M. (1971). In vitro metabolic studies on propyl p-nitrophenyl ether. Biochimica et Biophysica Acta (BBA) - General Subjects, 237(1), 21–27. [Link]
-
LifeNet Health. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]
-
Creative Bioarray. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. Retrieved from [Link]
- Koop, D. R. (1992). Metabolic and toxicological studies of p-nitrophenol.
-
Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70–83. [Link]
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. [Link]
Sources
- 1. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 2. lnhlifesciences.org [lnhlifesciences.org]
- 3. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Drug interactions due to cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro metabolic studies on propyl p-nitrophenyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipase Assays Using p-Nitrophenyl Derivatives
Introduction: The Chromogenic Approach to Quantifying Lipase Activity
Lipases (Triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are a pivotal class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides, playing a critical role in lipid metabolism and holding significant potential for industrial and pharmaceutical applications.[1] The precise quantification of lipase activity is fundamental for applications ranging from the characterization of novel enzymes to high-throughput screening for potential inhibitors in drug discovery.[2][3] Among the various methods developed for this purpose, assays employing p-nitrophenyl (pNP) esters as chromogenic substrates are widely adopted due to their simplicity, sensitivity, and amenability to continuous monitoring in a spectrophotometric format.[4][5]
This guide provides a comprehensive overview and detailed protocols for the use of p-nitrophenyl esters in lipase activity assays. While a variety of p-nitrophenyl esters with different acyl chain lengths are commercially available and utilized to probe lipase specificity, this document will use p-nitrophenyl butyrate (pNPB) as a primary example due to its frequent use and the general applicability of the principles to other p-nitrophenyl esters.[6][7] It is important to note that lipases are defined by their action on ester bonds, and consequently, p-nitrophenyl esters are the standard substrates for these assays, not ether analogues.
Principle of the Assay
The spectrophotometric assay for lipase activity using a p-nitrophenyl ester is based on the enzymatic hydrolysis of the ester bond. This reaction releases a fatty acid and p-nitrophenol.[5] In an alkaline environment (typically pH > 7.0), the liberated p-nitrophenol is deprotonated to form the p-nitrophenolate ion, which exhibits a distinct yellow color and strong absorbance at approximately 405-410 nm.[8] The rate of p-nitrophenolate formation, measured as the increase in absorbance over time, is directly proportional to the lipase activity under the specified assay conditions.
The enzymatic reaction can be visualized as follows:
Caption: Principle of the lipase activity assay.
Causality Behind Experimental Choices: A Deeper Look
The design of a robust lipase assay protocol requires careful consideration of several parameters that can influence enzyme activity and signal detection.
-
Substrate Selection and Specificity: Lipases often exhibit specificity towards esters with particular acyl chain lengths.[4] Therefore, screening a panel of p-nitrophenyl esters (e.g., acetate, butyrate, octanoate, palmitate) can provide a substrate specificity profile for a given lipase.[2] For instance, 'true' lipases are generally more active on longer-chain triglycerides, while esterases prefer short-chain esters.[1] The use of p-nitrophenyl palmitate can help distinguish lipase from esterase activity.[1]
-
pH Optimization: The assay is typically performed at a slightly alkaline pH (e.g., pH 8.0). This serves a dual purpose: it is often near the optimal pH for many lipases and, crucially, it ensures the efficient conversion of the p-nitrophenol product to the chromogenic p-nitrophenolate ion.[5]
-
Emulsifying Agents: Many p-nitrophenyl esters, especially those with longer acyl chains, have poor solubility in aqueous buffers. To ensure the substrate is accessible to the enzyme, an emulsifying agent such as Triton X-100 or gum arabic is often included in the assay buffer to create a stable substrate emulsion.[9]
-
Solvent for Substrate Stock: Due to their hydrophobicity, p-nitrophenyl esters are typically dissolved in an organic solvent like isopropanol or acetonitrile to prepare a concentrated stock solution before being diluted into the aqueous assay buffer.[6]
Detailed Experimental Protocol: Lipase Activity Assay
This protocol provides a standardized method for determining lipase activity in a 96-well microplate format, suitable for both enzyme characterization and high-throughput screening.
Materials and Reagents
-
Lipase enzyme
-
p-Nitrophenyl butyrate (pNPB)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Triton X-100
-
Isopropanol
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 410 nm
-
Incubator or temperature-controlled plate reader (37°C)
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 8.0, with 0.5% Triton X-100):
-
Dissolve Tris base in deionized water.
-
Adjust the pH to 8.0 with HCl.
-
Add Triton X-100 to a final concentration of 0.5% (v/v).
-
Mix thoroughly until the Triton X-100 is completely dissolved.
-
-
Substrate Stock Solution (10 mM pNPB in Isopropanol):
-
Dissolve the appropriate amount of pNPB in isopropanol to achieve a 10 mM concentration.
-
Store at -20°C, protected from light.
-
-
Enzyme Solution:
-
Prepare a stock solution of the lipase in cold Assay Buffer.
-
The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course. A series of dilutions should be tested.
-
Assay Procedure
The following diagram illustrates the experimental workflow for the lipase activity assay.
Caption: Experimental workflow for the lipase activity assay.
-
Plate Setup: Add 180 µL of Assay Buffer to each well of a 96-well microplate.
-
Substrate Addition: Add 10 µL of the 10 mM pNPB stock solution to each well.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the reaction mixture to reach thermal equilibrium.
-
Reaction Initiation: To start the reaction, add 10 µL of the enzyme solution to each well. For a blank control, add 10 µL of Assay Buffer instead of the enzyme solution.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the increase in absorbance at 410 nm every 30 seconds for 10-15 minutes.
Data Analysis
-
Plot the absorbance at 410 nm against time for each well.
-
Determine the rate of reaction (ΔAbs/min) from the initial linear portion of the curve.
-
Subtract the rate of the blank control from the rate of the enzyme-containing wells to correct for any spontaneous hydrolysis of the substrate.
-
Lipase activity can be calculated using the Beer-Lambert law:
Activity (U/mL) = (ΔAbs/min) * (Total Assay Volume) / (ε * Path Length * Enzyme Volume)
Where:
-
ε is the molar extinction coefficient of p-nitrophenol under the assay conditions (a value of approximately 18,000 M⁻¹cm⁻¹ at pH > 9.2 and 405 nm can be used as a starting point, but should be determined empirically for the specific buffer and pH).[5]
-
Path Length is the light path through the well in cm (typically provided by the microplate manufacturer).
-
Data Presentation: Substrate Specificity of a Putative Lipase
To illustrate the application of this assay in characterizing enzyme specificity, the following table presents hypothetical data for a novel lipase tested against a panel of p-nitrophenyl esters.
| p-Nitrophenyl Ester | Acyl Chain Length | Relative Activity (%) |
| p-Nitrophenyl acetate | C2 | 15 |
| p-Nitrophenyl butyrate | C4 | 60 |
| p-Nitrophenyl octanoate | C8 | 100 |
| p-Nitrophenyl dodecanoate | C12 | 85 |
| p-Nitrophenyl palmitate | C16 | 30 |
This illustrative data suggests that the hypothetical lipase has a preference for medium-chain fatty acid esters.
Trustworthiness and Self-Validation
To ensure the reliability of the results obtained from this assay, the following controls and validation steps are essential:
-
Enzyme Concentration Linearity: Perform the assay with a range of enzyme concentrations to ensure that the reaction rate is directly proportional to the amount of enzyme used.
-
Time Course Linearity: The reaction rate should be linear for the duration of the measurement period. If the rate decreases over time, this may indicate substrate depletion or enzyme instability.
-
Substrate Concentration Dependence (Michaelis-Menten Kinetics): To determine the kinetic parameters Km and Vmax, the assay should be performed with varying concentrations of the p-nitrophenyl ester substrate.[6]
-
Positive and Negative Controls: When screening for inhibitors, include a known lipase inhibitor (e.g., Orlistat) as a positive control and a vehicle control (e.g., DMSO) as a negative control.
Logical Relationships in High-Throughput Screening (HTS)
The p-nitrophenyl ester-based assay is highly adaptable for HTS of lipase inhibitors. The logical workflow for such a screen is depicted below.
Caption: High-throughput screening workflow for lipase inhibitors.
Conclusion
The use of p-nitrophenyl esters provides a robust, sensitive, and convenient method for the continuous spectrophotometric assay of lipase activity. By understanding the underlying principles and carefully optimizing the experimental conditions, researchers can obtain reliable and reproducible data for enzyme characterization, inhibitor screening, and various other applications in drug development and biotechnology.
References
-
Valero, F., et al. (2001). Biotechnology and Bioengineering, 75(4), 427-434. [Link]
-
Winkler, U. K., & Stuckmann, M. (1979). Journal of Bacteriology, 138(3), 663-670. [Link]
-
Gupta, N., Rathi, P., & Gupta, R. (2002). Indian Journal of Biochemistry & Biophysics, 39(5), 329-333. [Link]
-
Vardar-Yel, N. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Caucasian Journal of Science, 8(2), 292-303. [Link]
-
Pinsirodom, P., & Parkin, K. L. (2001). Journal of Agricultural and Food Chemistry, 49(1), 156-163. [Link]
-
Syedd, R., et al. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. Uniciencia, 34(2), 32-46. [Link]
-
Palacios, D., et al. (2014). Study of a new spectrophotometric end-point assay for lipase activity determination in aqueous media. Food Technology and Biotechnology, 52(4), 469-477. [Link]
-
Shin, I., Kim, S., & Kim, Y. (1982). Lipoprotein Lipase-catalyzed Hydrolysis of p-Nitrophenyl Butyrate. The Journal of Biological Chemistry, 257(3), 1253-1258. [Link]
-
Macedo, G. A., Park, Y. K., & Pastore, G. M. (2011). Lipase and esterase - to what extent can this classification be applied accurately?. Ciência e Tecnologia de Alimentos, 31, 608-613. [Link]
-
Pliego, F., et al. (2015). Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate. Sensors, 15(7), 17463-17478. [Link]
-
van der Ent, F. (2021). Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA. Uppsala University. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. uu.diva-portal.org [uu.diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Enzymatic Hydrolysis of p-Nitrophenyl Propyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, in-depth guide to establishing an experimental protocol for the enzymatic hydrolysis of p-nitrophenyl propyl ether. This process, often studied in the context of drug metabolism, involves the cleavage of an ether bond, a reaction catalyzed by specific enzyme systems. Unlike the more commonly assayed hydrolysis of p-nitrophenyl esters, ether cleavage presents unique mechanistic considerations. This document elucidates the underlying enzymatic principles, provides a detailed step-by-step protocol for a spectrophotometric assay, and offers guidance on data analysis and troubleshooting. The protocol is designed to be a self-validating system, ensuring scientific integrity and reproducibility for researchers in drug development and enzymology.
Introduction: The Significance of Ether Hydrolysis
The O-dealkylation of ethers is a critical reaction in xenobiotic metabolism, playing a pivotal role in the detoxification and clearance of numerous pharmaceutical compounds.[1] The enzymatic cleavage of the ether linkage in a model substrate like this compound (pNPP-ether) serves as a valuable tool for studying the activity of specific drug-metabolizing enzymes. The reaction yields p-nitrophenol, a chromogenic compound that can be readily quantified using spectrophotometry, providing a continuous and convenient assay for enzyme kinetics.[2][3]
This guide focuses on the use of cytochrome P450 monooxygenases (CYPs), a major class of enzymes responsible for phase I drug metabolism, to catalyze the hydrolysis of pNPP-ether.[4] The protocol can be adapted for other enzyme systems, such as laccase-mediator systems, which are also capable of ether bond cleavage.[5][6]
Mechanistic Insights: The Enzymatic Cleavage of an Ether Bond
The enzymatic hydrolysis of this compound is not a direct hydrolytic attack on the ether linkage. Instead, it is an oxidative process initiated by the enzyme. In the case of cytochrome P450 enzymes, the reaction proceeds via a two-step hydrogen atom abstraction/oxygen rebound mechanism.[7]
First, the enzyme abstracts a hydrogen atom from the carbon atom adjacent to the ether oxygen, generating a carbon radical. This is followed by the recombination of the radical with a hydroxyl group from the enzyme's active site, forming an unstable hemiacetal intermediate. This intermediate then spontaneously, non-enzymatically, decomposes to yield p-nitrophenol and propionaldehyde.[7]
Figure 1: Proposed reaction mechanism for the cytochrome P450-catalyzed hydrolysis of this compound.
Experimental Protocol: Spectrophotometric Assay
This protocol outlines a continuous spectrophotometric assay to measure the enzymatic hydrolysis of this compound by monitoring the formation of p-nitrophenol at 405 nm.
Materials and Reagents
-
Substrate: this compound (pNPP-ether)
-
Enzyme: Recombinant human cytochrome P450 enzyme (e.g., CYP3A4, CYP2D6, or other relevant isoform) and its corresponding reductase partner.
-
Cofactor: NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4)
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving the substrate.
-
Instrumentation: UV-Vis spectrophotometer with temperature control.
-
Consumables: 1.5 mL cuvettes, micropipettes, and tips.
Preparation of Solutions
-
Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare and adjust the pH of the buffer solution accurately. This is critical as the extinction coefficient of p-nitrophenol is pH-dependent.[8]
-
pNPP-ether Stock Solution (10 mM): Dissolve an appropriate amount of pNPP-ether in DMSO.
-
NADPH Stock Solution (10 mM): Dissolve NADPH in the potassium phosphate buffer. Prepare this solution fresh daily and keep it on ice to prevent degradation.
-
Enzyme Solution: Dilute the cytochrome P450 and its reductase partner in the potassium phosphate buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.
Assay Procedure
Figure 2: Experimental workflow for the spectrophotometric assay of this compound hydrolysis.
-
Set up the Spectrophotometer: Set the spectrophotometer to measure absorbance at 405 nm and equilibrate the cuvette holder to 37°C.[3]
-
Prepare the Reaction Mixture: In a 1.5 mL cuvette, add the following in order:
-
Potassium phosphate buffer (to a final volume of 1 mL)
-
Enzyme solution
-
pNPP-ether stock solution (the final concentration of DMSO should be kept below 1% to avoid enzyme inhibition)
-
-
Pre-incubation: Mix the contents of the cuvette gently and pre-incubate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Start the reaction by adding the NADPH stock solution to the cuvette and mix quickly.
-
Data Acquisition: Immediately begin recording the absorbance at 405 nm at regular intervals (e.g., every 15-30 seconds) for a duration of 5-10 minutes. Ensure that the initial phase of the reaction shows a linear increase in absorbance.[3]
-
Controls: It is essential to run appropriate controls:
-
No-enzyme control: To measure the rate of non-enzymatic substrate hydrolysis.
-
No-substrate control: To account for any background absorbance changes.
-
No-NADPH control: To ensure the reaction is dependent on the cofactor.
-
Data Analysis and Interpretation
The rate of the enzymatic reaction is determined by calculating the initial linear rate of p-nitrophenol formation.
Calculation of Enzyme Activity
The activity of the enzyme can be calculated using the Beer-Lambert law:
Activity (µmol/min/mg) = (ΔAbs/min) / (ε × l × [E])
Where:
-
ΔAbs/min is the initial rate of change in absorbance at 405 nm.
-
ε is the molar extinction coefficient of p-nitrophenol at pH 7.4 (typically around 18,000 M⁻¹cm⁻¹). It is advisable to determine this experimentally under the specific assay conditions.
-
l is the path length of the cuvette (typically 1 cm).
-
[E] is the concentration of the enzyme in the assay in mg/mL.
Sample Data Table
| Condition | Initial Rate (ΔAbs/min) | Corrected Rate (ΔAbs/min) | Enzyme Activity (µmol/min/mg) |
| Complete Reaction | 0.050 | 0.048 | [Calculated Value] |
| No-Enzyme Control | 0.002 | - | - |
| No-Substrate Control | 0.000 | - | - |
| No-NADPH Control | 0.001 | - | - |
The corrected rate is obtained by subtracting the rate of the no-enzyme control from the rate of the complete reaction.
Troubleshooting
Figure 3: A troubleshooting guide for common issues in the enzymatic hydrolysis assay.
-
No or Low Activity:
-
Enzyme Inactivity: Ensure the enzyme has been stored correctly and has not lost activity.
-
Cofactor Degradation: Prepare fresh NADPH solution before each experiment.
-
Incorrect pH: Verify the pH of the buffer.
-
-
High Background Absorbance:
-
Substrate Instability: pNPP-ether may undergo slow spontaneous hydrolysis. Always subtract the rate of the no-enzyme control.[3]
-
Contaminated Reagents: Use high-purity water and reagents.
-
-
Non-linear Reaction Rate:
-
Substrate Depletion: If the reaction rate decreases over time, the substrate may be being consumed rapidly. Use a lower enzyme concentration or a higher substrate concentration.
-
Enzyme Instability: The enzyme may not be stable under the assay conditions. Reduce the incubation time.
-
Product Inhibition: The accumulation of products (p-nitrophenol or propionaldehyde) may inhibit the enzyme. Measure the initial reaction rate.
-
Conclusion
This application note provides a robust framework for establishing a reliable and reproducible assay for the enzymatic hydrolysis of this compound. By understanding the underlying oxidative mechanism and carefully controlling experimental parameters, researchers can effectively utilize this protocol to investigate the activity of cytochrome P450 and other ether-cleaving enzymes. This assay is a valuable tool in the field of drug metabolism and for the broader study of enzyme kinetics.
References
-
Controlling the Competition: Boosting Laccase/HBT-Catalyzed Cleavage of a β-O-4′ Linked Lignin Model. ACS Catalysis.[Link]
-
Cytochrome P450 (CYP)-catalyzed O-dealkylation of alkyl or aralkyl ethers. ResearchGate.[Link]
-
Cytochrome P450-catalyzed O-dealkylation Coupled With Photochemical NADPH Regeneration. PubMed.[Link]
-
Laccase/Mediator Systems: Their Reactivity toward Phenolic Lignin Structures. ACS Sustainable Chemistry & Engineering.[Link]
-
Natural Syringyl Mediators Accelerate Laccase-Catalyzed β-O-4 Cleavage and Cα-Oxidation of a Guaiacyl Model Substrate via an Aggregation Mechanism. ACS Omega.[Link]
-
Accurately determining esterase activity via the isosbestic point of p-nitrophenol. SpringerLink.[Link]
-
Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. University of Washington.[Link]
-
Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. PubMed Central.[Link]
-
Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. PubMed Central.[Link]
-
Metabolism of butyl p-nitrophenyl ether in vitro with rabbit liver preparations. PubMed.[Link]
-
p-Nitrophenyl Esters Provide New Insights and Applications for the Thiolase Enzyme OleA. PubMed Central.[Link]
-
The Biochemistry of Drug Metabolism — An Introduction. Part 3. Reactions of Hydrolysis and Their Enzymes. ResearchGate.[Link]
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- 2. Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytochrome P450-catalyzed O-dealkylation coupled with photochemical NADPH regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. courses.washington.edu [courses.washington.edu]
- 8. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
Topic: A Spectrophotometric Assay for Measuring Cytochrome P450 Activity Using p-Nitrophenyl Propyl Ether
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive guide to the principles and execution of a continuous spectrophotometric assay for measuring the activity of certain ether-cleaving enzymes, particularly Cytochrome P450 (CYP450) monooxygenases. The methodology leverages the substrate p-nitrophenyl propyl ether (PNPPE), which undergoes enzymatic O-dealkylation to produce the chromogenic product p-nitrophenol (pNP). The formation of the resulting p-nitrophenolate anion can be continuously monitored by measuring the increase in absorbance at 405 nm, offering a robust and straightforward method for enzyme characterization, inhibitor screening, and drug metabolism studies. This guide details the underlying biochemical principles, provides step-by-step protocols for assay execution and data analysis, and includes critical insights for ensuring data integrity and reproducibility.
Principle of the Assay
The detection of enzyme activity using this compound is predicated on the enzymatic cleavage of an ether bond, a reaction catalyzed by specific oxidative enzymes. This assay is particularly suited for members of the Cytochrome P450 superfamily, which are critical in the metabolism of a vast array of xenobiotics and endogenous compounds.[1][2][3]
The core reaction involves the oxidative O-dealkylation of the substrate. In the case of CYP450 enzymes, the catalytic cycle utilizes molecular oxygen and electrons, typically donated from NADPH via NADPH-P450 reductase, to hydroxylate the α-carbon of the propyl group on PNPPE.[1] This hydroxylation event forms a highly unstable hemiacetal intermediate, which spontaneously decomposes to yield equimolar amounts of propionaldehyde and p-nitrophenol (pNP).
The utility of this assay stems from the spectral properties of the pNP product. In its protonated form, pNP is colorless and absorbs maximally in the UV range (~317 nm).[4] However, at a pH above its pKa of ~7.15, pNP deprotonates to form the p-nitrophenolate anion, which is bright yellow and exhibits a strong absorbance maximum around 400-405 nm.[5][6] By maintaining the reaction buffer at a physiological pH (e.g., 7.4) or by stopping the reaction with a basic solution, the formation of pNP can be accurately quantified using spectrophotometry.
The rate of increase in absorbance at 405 nm is directly proportional to the rate of pNP formation, and thus, to the enzyme's catalytic activity.
Biochemical Reaction Pathway
The following diagram illustrates the enzymatic conversion of PNPPE to the detectable pNP product by a Cytochrome P450 enzyme.
Caption: Enzymatic cleavage of PNPPE and subsequent detection of p-nitrophenol.
Materials and Reagents
-
Substrate: this compound (PNPPE)
-
Enzyme Source: Purified recombinant CYP450 enzyme or liver microsomes from a relevant species (e.g., human, rat, mouse).[7][8]
-
Cofactor System (for CYP450s):
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Optional but Recommended: An NADPH-regenerating system:
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Magnesium Chloride (MgCl₂)
-
-
-
Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4)
-
Solvent: Dimethyl sulfoxide (DMSO) or Ethanol for dissolving PNPPE
-
Stopping Reagent: 2 N Sodium Hydroxide (NaOH) or 20% (w/v) Trichloroacetic acid (TCA)
-
Standard: p-Nitrophenol (pNP) for generating a standard curve
-
Equipment:
-
UV-Vis Spectrophotometer or Microplate Reader capable of reading absorbance at 405 nm
-
Thermostated water bath or incubator (e.g., 37°C)
-
Calibrated pipettes
-
96-well microplates (UV-transparent if possible) or cuvettes
-
Experimental Protocols
Protocol 1: Preparation of Reagents and Stock Solutions
Causality Insight: Preparing concentrated stock solutions allows for the addition of small volumes to the final reaction, minimizing the concentration of organic solvents which can inhibit enzyme activity.
-
100 mM Potassium Phosphate Buffer (pH 7.4): Prepare by mixing appropriate volumes of 1 M K₂HPO₄ and 1 M KH₂PO₄ and adjusting the pH to 7.4. Dilute to a final concentration of 100 mM with nuclease-free water.
-
10 mM PNPPE Substrate Stock: Dissolve the appropriate amount of PNPPE in 100% DMSO or ethanol. Store protected from light at -20°C.
-
10 mM p-Nitrophenol Standard Stock: Dissolve pNP in 100 mM Potassium Phosphate Buffer (pH 7.4). Store protected from light at 4°C.
-
NADPH Regenerating System Solution (20x Stock):
-
26 mM NADP⁺
-
132 mM Glucose-6-Phosphate (G6P)
-
66 mM MgCl₂
-
Dissolve in nuclease-free water and store in aliquots at -20°C.
-
-
Glucose-6-Phosphate Dehydrogenase (G6PDH): Prepare a 40 U/mL stock solution in buffer. Store in aliquots at -20°C.
Protocol 2: Generating a p-Nitrophenol Standard Curve
Self-Validation Insight: A standard curve is essential to accurately convert absorbance values into the molar concentration of the product. It validates the linear response of the spectrophotometer under your specific assay conditions (buffer, final volume, etc.).
-
Prepare a series of dilutions from the 10 mM pNP stock solution in the 100 mM Potassium Phosphate Buffer (pH 7.4). A suggested range is 0, 10, 25, 50, 75, 100, and 150 µM.
-
In a 96-well plate, add a volume of each standard corresponding to your final assay volume (e.g., 200 µL).
-
If your assay protocol involves a stopping reagent, add it to the standards as well to ensure the matrix is identical. For instance, if the assay is stopped with NaOH, add the same amount to the standards.
-
Measure the absorbance at 405 nm.
-
Plot Absorbance (A₄₀₅) versus the concentration of pNP (µM). Perform a linear regression to obtain the slope of the line. The slope can be used directly to calculate concentrations in your experiment.
Protocol 3: Enzyme Activity Assay (96-Well Plate Format)
This protocol is designed for a final reaction volume of 200 µL. Adjust volumes as needed. Always include appropriate controls.
Controls:
-
No-Enzyme Control: All components except the enzyme (replace with buffer).
-
No-Cofactor Control: All components except the NADPH regenerating system.
-
Substrate Blank: All components except the substrate (replace with solvent).
Assay Workflow Diagram:
Caption: A typical workflow for the PNPPE-based enzyme assay.
Step-by-Step Procedure:
-
Prepare Master Mix: On ice, prepare a master mix containing the buffer, NADPH regenerating system, G6PDH, and water. For a single 200 µL reaction, a typical setup is:
-
119 µL Nuclease-free water
-
20 µL 1 M Potassium Phosphate Buffer (pH 7.4) -> Final 100 mM
-
10 µL 20x NADPH Regenerating System Stock
-
1 µL 40 U/mL G6PDH
-
-
Add Enzyme: To the master mix, add the desired amount of enzyme (e.g., 10-50 µg of microsomal protein or an appropriate amount of purified enzyme). The final volume of enzyme + master mix should be 180 µL per well.
-
Pre-Incubation: Pipette 180 µL of the complete mix (including enzyme) into the wells of a 96-well plate. Incubate the plate for 5 minutes at 37°C to bring the reaction to temperature.
-
Initiate Reaction: Start the reaction by adding 20 µL of PNPPE substrate stock solution (diluted from the 10 mM stock to achieve the desired final concentration, e.g., 1 mM). Mix gently.
-
Incubation and Measurement:
-
Kinetic Assay (Preferred): Immediately place the plate in a pre-warmed microplate reader and begin reading the absorbance at 405 nm every 30-60 seconds for 15-30 minutes. The linear phase of the reaction progress curve represents the initial velocity.
-
Endpoint Assay: Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes). Ensure this time point falls within the linear range of product formation. Stop the reaction by adding 25 µL of 2 N NaOH. Read the final absorbance at 405 nm.
-
-
Data Collection: Record all absorbance values.
Data Analysis and Calculations
The rate of enzyme activity is calculated using the Beer-Lambert law, A = εcl, where:
-
A = Absorbance (unitless)
-
ε = Molar extinction coefficient of p-nitrophenolate (M⁻¹cm⁻¹)
-
c = Concentration of p-nitrophenolate (M)
-
l = Path length of the cuvette or well (cm)
Key Quantitative Parameters
| Parameter | Value | Source |
| Measurement Wavelength | 405 nm | [9][10][11] |
| Molar Extinction Coefficient (ε) for p-nitrophenolate | ~18,000 M⁻¹cm⁻¹ | [9][10][11] |
| pKa of p-nitrophenol | ~7.15 | [6] |
| Recommended Assay pH | 7.4 - 8.0 | [12][13] |
Calculation Steps:
-
Correct for Background: Subtract the absorbance of the no-enzyme control from your sample readings.
-
Calculate the Rate of Absorbance Change (Kinetic Assay): Determine the slope of the linear portion of your absorbance vs. time plot (ΔA/min).
-
Calculate Enzyme Activity: Use the following formula:
Activity (µmol/min/mg) = [ (ΔA / min) / ε ] * (Reaction Volume in L / Enzyme Amount in mg) * 10⁶
-
ΔA / min: Rate of absorbance change from step 2.
-
ε: 18,000 M⁻¹cm⁻¹ (Note: if path length is not 1 cm, it must be corrected for).
-
Reaction Volume: e.g., 0.0002 L for a 200 µL reaction.
-
Enzyme Amount: The mass of protein used in the assay (in mg).
-
10⁶: Conversion factor from Moles to µmoles.
-
Troubleshooting and Expert Considerations
-
High Background Signal: This can be caused by non-enzymatic hydrolysis of the substrate. Ensure the pH of your stock solutions and buffer is correct. Running a "no-enzyme" control is critical to correct for this.
-
No or Low Activity:
-
Confirm the integrity of your enzyme and cofactors. NADPH is particularly labile. Using a regenerating system is highly recommended to ensure it is not the limiting reagent.[1]
-
The specific CYP450 isoform may not be active towards PNPPE. This substrate is known to be metabolized by enzymes like CYP2E1.[14]
-
Check for inhibitors in your sample or reagents. DMSO concentrations should generally be kept below 1% (v/v).
-
-
Non-Linear Reaction Progress: If the reaction rate decreases over time, it may indicate substrate depletion, enzyme instability, or cofactor limitation. Use a lower enzyme concentration or a shorter incubation time to ensure you are measuring the initial velocity.
References
-
Jabloune, R., Khalil, M., Ben Moussa, I. E., Simao-Beaunoir, A. M., Lerat, S., Brzezinski, R., & Beaulieu, C. (n.d.). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. PubMed Central. [Link]
-
Glaser, J., Granzow, S., & Weiss, T. S. (2020). Establishment of a p-nitrophenol oxidation-based assay for the analysis of CYP2E1 activity in intact hepatocytes in vitro. PubMed. [Link]
-
ResearchGate. (n.d.). Ultraviolet absorption spectrum of PNP at various pH values. ResearchGate. [Link]
-
UMCS. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL. [Link]
-
Kinscherf, S., & K. (2018). Enzymatic Degradation of P-Nitrophenyl Esters. ResearchGate. [Link]
-
Kinscherf, S., & K. (2006). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. PubMed Central. [Link]
-
NIH. (n.d.). Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States. [Link]
-
Chegg.com. (2018). The extinction coefficient for p-nitrophenol anion. [Link]
-
DiVA. (n.d.). Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA. [Link]
-
Transtutors. (2021). The molar extinction coefficient of p-nitrophenol at 405 nm is.... [Link]
-
RSC Publishing. (n.d.). A SPECTROPHOTOMETRIC DETERMINATION OF THE AND PAPAVERINE DISSOCIATION CONSTANTS OF p-NITROPHENOL. [Link]
-
ResearchGate. (n.d.). Enzymatic hydrolysis reaction of p-nitrophenyl butyrate. [Link]
-
iGEM. (2013). Team:Imperial College/Enzyme Kinetics. [Link]
-
RSC Publishing. (n.d.). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. [Link]
-
Journal of the Chemical Society of Pakistan. (n.d.). Coefficients for p-Nitrophenol. [Link]
-
PubMed. (1971). In vitro metabolic studies on propyl p-nitrophenyl ether. [Link]
-
Center for Dead Plant Studies. (1994). Assays with p-Nitrophenyl linked Substrates. [Link]
-
ResearchGate. (n.d.). p-Nitrophenol hydroxylase activity of purified P450 2E1BMR. [Link]
-
Guengerich, F. P., & Johnson, W. W. (2009). Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase. PubMed Central. [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
-
ResearchGate. (n.d.). Conversion of p-nitrophenyl esters to p-nitrophenol by different.... [Link]
-
MDPI. (n.d.). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. [Link]
-
MDPI. (n.d.). Special Issue: Cytochrome P450 Enzymes in Drug Metabolism. [Link]
-
Renson, J., Weissbach, H., & Udenfriend, S. (1965). On the mechanism of oxidative cleavage of aryl-alkyl ethers by liver microsomes. PubMed. [Link]
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- 1. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. In vitro metabolic studies on propyl p-nitrophenyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
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Topic: The Utility of p-Nitrophenyl Derivatives, Primarily p-Nitrophenyl Phosphate, in High-Throughput Screening Assays
An Application Note and Comprehensive Protocol Guide
Preamble: Understanding the p-Nitrophenyl Scaffold in HTS
High-throughput screening (HTS) serves as the engine of modern drug discovery, enabling the rapid interrogation of vast chemical libraries against biological targets.[1] The success of these large-scale campaigns is critically dependent on the development of robust, sensitive, and cost-effective assays.[2] Among the most reliable tools in the HTS arsenal are chromogenic assays, which generate a colored product that is easily quantifiable using standard absorbance plate readers.[3][4]
This guide focuses on the application of p-nitrophenyl (pNP) derivatives as substrates for various enzyme classes. While the specific query mentioned p-Nitrophenyl propyl ether, it is crucial for the scientific community to recognize that the most ubiquitously used and extensively validated compound in this class for HTS is p-Nitrophenyl Phosphate (pNPP) .[5][6][7][8][9][10][11] The ether derivative would necessitate cleavage by a β-etherase, a class of enzymes less commonly targeted in broad screening campaigns compared to phosphatases.[12] In contrast, pNPP is a gold-standard substrate for detecting and quantifying phosphatase activity.[11][13][14]
Therefore, this document will provide an in-depth exploration of the principles and protocols for using pNPP in HTS, as this represents the most practical and impactful application for our target audience. We will also briefly touch upon other pNP derivatives, such as esters, to illustrate the versatility of the p-nitrophenol leaving group for assaying other enzyme classes like esterases and lipases.[15][16][17]
The Core Principle: A Versatile Chromogenic Reaction
The power of p-nitrophenyl-based substrates lies in a simple, elegant chemical transformation. The substrate itself, be it a phosphate, ether, or ester, is colorless. However, upon enzymatic cleavage of the labile bond, it releases p-nitrophenol (pNP). In an alkaline environment, pNP is deprotonated to the p-nitrophenolate ion, which exhibits a strong, distinct yellow color with a maximum absorbance at 405 nm.[9][11][18][19]
The intensity of this yellow color is directly proportional to the amount of pNP produced, which in turn is a direct measure of the enzyme's activity. This linear relationship forms the basis of a quantitative assay.[20]
Figure 1. General principle of p-nitrophenyl-based chromogenic assays.
In-Depth Protocol: High-Throughput Screening for Alkaline Phosphatase (AP) Inhibitors using pNPP
This protocol details a robust, 384-well plate-based assay for identifying inhibitors of Alkaline Phosphatase (AP), a common target and reporter enzyme.
Essential Materials & Reagents
-
Enzyme: Alkaline Phosphatase (e.g., bovine intestinal or recombinant)
-
Substrate: p-Nitrophenyl Phosphate (pNPP) disodium salt (CAS 4264-83-9)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM ZnCl₂, pH 7.5[2]
-
Stop Solution: 0.2 N Sodium Hydroxide (NaOH)[9]
-
Test Compounds: Small molecule library, typically dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Positive Control: A known AP inhibitor (e.g., Levamisole or inorganic phosphate).
-
Microplates: 384-well, clear, flat-bottom, non-binding surface plates.[2]
-
Instrumentation: Automated liquid handlers, absorbance microplate reader with a 405 nm filter.
Preparation of Working Solutions
-
Causality: Preparing 2X working solutions is a standard HTS practice that minimizes pipetting errors and the effects of solvent when adding reagents to the assay plate. All dilutions should be made fresh daily using the Assay Buffer.
-
2X pNPP Substrate Solution: Prepare a solution of pNPP in Assay Buffer. The optimal concentration should be empirically determined but is often near the enzyme's Kₘ value (typically 0.25-1 mM) to ensure sensitivity to competitive inhibitors.[18][19]
-
2X Enzyme Solution: Dilute the AP stock in Assay Buffer to a concentration that produces a robust signal within the linear range of the assay (e.g., an absorbance of ~1.0 after 30 minutes). This must be determined experimentally (see Sec. 4.1).
-
Compound Plates: Serially dilute test compounds and controls in 100% DMSO. Then, use an acoustic dispenser or pintool to transfer a small volume (e.g., 50-100 nL) to the final assay plates.[21]
Step-by-Step HTS Workflow
The following procedure outlines a common "Enzyme-first" addition protocol.
Sources
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. scbt.com [scbt.com]
- 5. apexbt.com [apexbt.com]
- 6. Alkaline Phosphatase Assay Kit (Colorimetric) / pNPP assay (ab83369) | Abcam [abcam.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N2600-37-500T | p-Nitrophenyl Phosphate (pNPP, KR-pT-IRR), Phosphatase [clinisciences.com]
- 11. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 12. Cloning, expression, and biochemical characterization of β-etherase LigF from Altererythrobacter sp. B11 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neb.com [neb.com]
- 14. biocompare.com [biocompare.com]
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- 16. researchgate.net [researchgate.net]
- 17. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Item - Optimization of biochemical screening conditions for PTPÏ inhibition. - Public Library of Science - Figshare [plos.figshare.com]
- 20. nbinno.com [nbinno.com]
- 21. Page not available | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Chromogenic Substrate Assays Using p-Nitrophenyl Derivatives
Introduction: The Principle and Power of p-Nitrophenyl-Based Chromogenic Assays
In the landscape of enzyme kinetics and high-throughput screening, chromogenic assays remain a cornerstone due to their simplicity, cost-effectiveness, and robust performance. Among these, assays utilizing p-nitrophenyl (pNP) derivatives as substrates are particularly prevalent for monitoring a variety of hydrolytic and oxidative enzymes. The underlying principle of these assays is elegantly straightforward: the enzymatic conversion of a colorless or near-colorless pNP-conjugated substrate into the vibrant yellow-colored p-nitrophenolate anion.
This colorimetric signal, readily quantifiable using a standard spectrophotometer or microplate reader, provides a direct measure of enzymatic activity. The intensity of the yellow color, which absorbs maximally around 405-420 nm under alkaline conditions, is proportional to the amount of p-nitrophenol released, thus allowing for the determination of reaction kinetics.[1][2] The pKa of p-nitrophenol is approximately 7.15, and its absorbance spectrum is pH-dependent.[3] Therefore, maintaining a consistent and typically alkaline pH is crucial for accurate and reproducible results, as this ensures the complete ionization of the liberated p-nitrophenol to the chromogenic p-nitrophenolate.[2][3]
This guide provides an in-depth exploration of chromogenic assays employing p-nitrophenyl derivatives, with a focus on p-nitrophenyl esters for the analysis of esterases and lipases, and a discussion on the application of related principles for cytochrome P450 enzymes. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer insights into data interpretation and troubleshooting, empowering researchers to confidently implement these powerful assays in their workflows.
Section 1: Analysis of Esterase and Lipase Activity with p-Nitrophenyl Esters
p-Nitrophenyl esters, such as p-nitrophenyl acetate (pNPA) and p-nitrophenyl butyrate (pNPB), are widely used substrates for measuring the activity of esterases and lipases, respectively.[1][4][5] These enzymes catalyze the hydrolysis of the ester bond in the pNP substrate, releasing the corresponding fatty acid and p-nitrophenol. The choice of the fatty acid chain length on the pNP ester can be tailored to the specific substrate preference of the enzyme under investigation.[1]
Reaction Mechanism
The enzymatic hydrolysis of a p-nitrophenyl ester proceeds via the cleavage of the ester linkage, yielding a carboxylic acid and p-nitrophenol. In an alkaline buffer, the liberated p-nitrophenol is deprotonated to form the p-nitrophenolate ion, which is intensely colored.
Caption: General reaction for esterase/lipase activity using a p-nitrophenyl ester.
Experimental Protocol: Esterase/Lipase Activity Assay
This protocol is designed for a 96-well microplate format, which is ideal for high-throughput analysis.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| p-Nitrophenyl ester substrate | e.g., p-nitrophenyl acetate (pNPA) or p-nitrophenyl butyrate (pNPB) |
| Organic Solvent | Methanol or isopropanol for substrate stock solution |
| Buffer | e.g., 50 mM Tris-HCl or Potassium Phosphate, pH 7.4-9.0 |
| Enzyme solution | Purified enzyme or cell lysate containing the enzyme of interest |
| 96-well microplate | Clear, flat-bottom |
| Microplate spectrophotometer | Capable of reading absorbance at 405-420 nm |
| Stop Solution (optional) | e.g., 2N NaOH |
Procedure
-
Substrate Stock Solution Preparation: Dissolve the p-nitrophenyl ester in a suitable organic solvent (e.g., methanol or isopropanol) to a stock concentration of 10-20 mM.[2] Note: These substrates can be unstable in aqueous solutions, so it is recommended to prepare the stock solution fresh and dilute it into the assay buffer immediately before use.[5]
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the following:
-
X µL of assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Y µL of the enzyme solution (diluted in assay buffer to the desired concentration).
-
The final volume in each well before adding the substrate should be 180 µL.
-
-
Controls: It is essential to include the following controls:
-
Blank (No Enzyme): Add buffer instead of the enzyme solution. This will account for any spontaneous hydrolysis of the substrate.[5]
-
Negative Control (No Substrate): Add the same volume of buffer or the organic solvent used for the substrate stock instead of the substrate solution. This will account for any background absorbance from the enzyme preparation.
-
-
Initiation of the Reaction: To start the reaction, add 20 µL of the p-nitrophenyl ester stock solution to each well.
-
Incubation and Measurement:
-
Kinetic Assay: Immediately place the microplate in a microplate reader pre-set to the desired temperature (e.g., 37°C). Measure the absorbance at 405 nm at regular intervals (e.g., every minute for 10-30 minutes).[6][7]
-
Endpoint Assay: Incubate the plate at the desired temperature for a fixed period (e.g., 30 minutes). Stop the reaction by adding 50 µL of a stop solution (e.g., 2N NaOH).[8] Measure the absorbance at 405 nm.
-
Data Analysis
-
Subtract Background: For each time point or the final endpoint reading, subtract the absorbance of the blank (no enzyme) from the absorbance of the sample wells.
-
Calculate Reaction Rate: For kinetic assays, plot absorbance versus time. The initial linear portion of the curve represents the initial reaction velocity (v₀). The slope of this linear portion (ΔAbs/Δt) is proportional to the enzyme activity.
-
Quantify Product Formation: To convert the change in absorbance to the concentration of p-nitrophenol produced, Beer-Lambert's law (A = εbc) is used. The molar extinction coefficient (ε) for p-nitrophenol under specific pH and buffer conditions needs to be determined by generating a standard curve with known concentrations of p-nitrophenol.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| High background absorbance in blank | Spontaneous hydrolysis of the substrate. | Prepare substrate solution fresh.[5] Ensure the pH of the assay buffer is not excessively high. |
| Low or no enzyme activity | Inactive enzyme, incorrect buffer pH or temperature. | Check enzyme storage and handling. Optimize buffer pH and incubation temperature for the specific enzyme. |
| Non-linear reaction progress curve | Substrate depletion, enzyme instability, or product inhibition. | Use a lower enzyme concentration or a shorter reaction time. Ensure the assay is performed within the initial linear range. |
| Precipitation in wells | Poor solubility of the substrate. | Ensure the final concentration of the organic solvent from the substrate stock is low and does not affect enzyme activity. The use of a detergent like Triton X-100 may be necessary for less soluble substrates.[9] |
Section 2: Cytochrome P450 O-Dealkylation Assays
Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide array of xenobiotics and endogenous compounds.[10][11] One of the common reactions catalyzed by CYPs is O-dealkylation, which involves the cleavage of an ether linkage.[11][12] While many CYP assays rely on fluorometric or mass spectrometry-based detection, chromogenic assays using p-nitrophenyl ethers can be employed for certain CYP isozymes.
The principle involves the CYP-mediated O-dealkylation of a p-nitrophenyl ether substrate, which releases p-nitrophenol. The subsequent detection of p-nitrophenolate is the same as in the esterase/lipase assays. A commonly used substrate in this context is p-nitrophenol, which is hydroxylated by CYP2E1 to form p-nitrocatechol, a reaction that can also be monitored colorimetrically.[13][14]
Conceptual Workflow for a p-Nitrophenyl Ether O-Dealkylation Assay
While a universally standard protocol is less common than for esterases, the following workflow outlines the key steps.
Caption: Conceptual workflow for a CYP450 O-dealkylation assay.
Key Considerations for CYP Assays:
-
Cofactor Requirement: CYP enzymes require NADPH as a cofactor for their catalytic activity.[12] Therefore, the reaction buffer must be supplemented with NADPH or an NADPH-regenerating system.
-
Enzyme Source: The source of CYP enzymes is typically liver microsomes or recombinant CYP enzymes expressed in a suitable host system.
-
Substrate Specificity: Different CYP isozymes exhibit distinct substrate specificities. The choice of the p-nitrophenyl ether substrate must be appropriate for the CYP isozyme being studied.[10][15][16]
-
Inhibitors: Many compounds can inhibit CYP activity. It is crucial to be aware of potential inhibitors in the sample or reagents.[10][17][18]
Due to the complexity and variability of CYP assays, it is highly recommended to consult specific literature for the CYP isozyme of interest to optimize the assay conditions.
References
-
Bio-protocol. (n.d.). Lipase Inhibition Assay. Retrieved from [Link]
-
Chapman, J., Ismail, M. H., & Dinu, C. Z. (2019). Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review. MDPI. Retrieved from [Link]
- Chen, J., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources, 11(4), 10394-10405.
-
Interchim. (n.d.). pNPP Tablets & Powder. Retrieved from [Link]
-
Shapiro, A. B. (2022). Response to "I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used.?". ResearchGate. Retrieved from [Link]
-
iGEM. (n.d.). p-Nitrophenyl Butyrate Assay. Retrieved from [Link]
- Kitagawa, M., et al. (2020). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. Analytical Methods, 12(48), 5846-5851.
- Wills, A. J., & Kennan, J. G. (2023). Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase.
- Wackett, L. P., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Computational and Structural Biotechnology Journal, 19, 3149-3158.
- Pliego, M. M., et al. (2015).
- Chen, J., et al. (2016). Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. BioResources.
- Kitagawa, M., et al. (2020). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis.
- Usui, T., et al. (1992). Enzymatic synthesis of p-nitrophenyl 4(5)-O-beta-D-galactosyl-alpha-maltopentaoside as a substrate for human alpha-amylases. Analytical Biochemistry, 202(1), 61-67.
- de Oliveira, R. C. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo.
- Guo, B., et al. (2019). Synthesis and Enzyme Substrate Activity of p-Nitrophenyl N, N'-Diacetyl-4-thio-β-chitobioside.
- Usui, T., et al. (1992). Enzymatic synthesis of p-nitrophenyl 4(5)-O-beta-D-galactosyl-alpha-maltopentaoside as a substrate for human alpha-amylases. Semantic Scholar.
- Monostory, K., et al. (2004). Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors. Chemico-Biological Interactions, 147(3), 331-340.
- Seitz, S., et al. (2018). Establishment of a p-nitrophenol oxidation-based assay for the analysis of CYP2E1 activity in intact hepatocytes in vitro. Toxicology Letters, 295, 231-237.
-
ResearchGate. (n.d.). Cytochrome P450 (CYP)-catalyzed O-dealkylation of alkyl or aralkyl ethers. Retrieved from [Link]
- Lee, S. H., et al. (2013). Cytochrome P450-catalyzed O-dealkylation coupled with photochemical NADPH regeneration. Biotechnology and Bioengineering, 110(2), 383-390.
-
ResourcePharm. (n.d.). Some Common Substrates, Inhibitors and Inducers of CYP450 Isoenzymes. Retrieved from [Link]
- Farinas, E. T. (2003). Colorimetric screen for aliphatic hydroxylation by cytochrome P450 using p-nitrophenyl-substituted alkanes. Methods in Molecular Biology, 230, 149-155.
- Chang, T. K., Crespi, C. L., & Waxman, D. J. (2006). Spectrophotometric Analysis of Human CYP2E1-Catalyzed p-Nitrophenol Hydroxylation.
- Brady, J. F., et al. (1991). Diallyl sulfide, a constituent of garlic, is a mechanism-based inactivator of cytochrome P-450IIE1.
-
U.S. Food and Drug Administration. (2023). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrates of cytochromes P450 (CYP). Substrates are classified in alphabetical order according to their International Nonproprietary Name (non-exhaustive list). Retrieved from [Link]
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Application Notes & Protocols for the Use of p-Nitrophenyl Propyl Ether as an Internal Standard in Chromatography
Abstract
In the landscape of quantitative analytical chemistry, achieving high precision and accuracy is paramount. The internal standard (IS) method stands as a cornerstone technique in chromatography for mitigating variability inherent in sample preparation and instrumental analysis.[1][2] This document provides a comprehensive guide to the theory, application, and detailed protocols for utilizing p-Nitrophenyl propyl ether as an internal standard for chromatographic assays, particularly in Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The content herein is tailored for researchers, scientists, and drug development professionals seeking to develop robust and reliable quantitative methods.
The Foundational Principle of Internal Standardization
The core premise of the internal standard method is to add a constant, known amount of a non-endogenous compound—the internal standard—to every sample, calibrator, and quality control standard.[1][3] The quantification of the analyte of interest is then based not on its absolute instrumental response, but on the ratio of the analyte's response to the internal standard's response.[1][4]
This ratiometric approach provides a powerful corrective mechanism.[1][5] Any physical loss of sample during preparation (e.g., during extraction, evaporation, or reconstitution) or minor variations in injection volume will affect both the analyte and the internal standard proportionally.[2][6][7] Consequently, the ratio of their responses remains constant, preserving the integrity of the quantitative measurement.[8] This technique significantly enhances method precision and accuracy by compensating for both random and systematic errors.[1][5]
Profiling the Internal Standard: this compound
The selection of an appropriate internal standard is the most critical decision in this method.[9][10][11] The ideal IS should be chemically similar to the analyte but structurally distinct enough to be chromatographically resolved.[9][10] It must also be stable, pure, and absent in the original sample matrix.[3][9] this compound (PNPPE) emerges as a versatile candidate for a range of analytes due to its unique combination of chemical features.
| Property | Data | Source(s) |
| IUPAC Name | 1-nitro-4-propoxybenzene | [] |
| CAS Number | 7244-77-1 | [][13] |
| Molecular Formula | C₉H₁₁NO₃ | [] |
| Molecular Weight | 181.19 g/mol | [] |
| Structure | ![]() | N/A |
| Appearance | Solid | Inferred from general chemical data |
| Key Features for IS Use | - Aromatic Nitro Group: Strong UV chromophore, ideal for HPLC-UV detection.- Propyl Ether Chain: Provides moderate lipophilicity and volatility, suitable for both reversed-phase HPLC and GC.- Chemical Stability: Generally stable under typical chromatographic conditions.[14] | N/A |
Causality for Selection:
-
For HPLC-UV Analysis: The nitrophenyl group provides a strong molar absorptivity in the UV range (typically ~270-320 nm), allowing for sensitive detection at concentrations commonly used for internal standards.
-
For GC Analysis: Its molecular weight and structure confer sufficient volatility for analysis by Gas Chromatography, where it will elute in a reasonable time frame on common non-polar to mid-polar columns.
-
Structural Analogy: PNPPE is an excellent IS for analytes containing ether linkages, aromatic rings, or nitro functionalities, as it is likely to exhibit similar behavior during sample extraction and chromatographic separation.[10][11]
Protocol: Quantitative Analysis of "Analyte-X" using PNPPE
This section details a validated protocol for the quantification of a hypothetical compound, "Analyte-X," in a plasma matrix using this compound as the internal standard via HPLC-UV.
Materials and Reagents
-
Internal Standard: this compound (PNPPE), analytical standard grade (≥99% purity).
-
Analyte: Analyte-X, certified reference material.
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC grade.
-
Water: Deionized water, 18.2 MΩ·cm.
-
Acid: Formic acid, LC-MS grade.
-
Equipment: Analytical balance, volumetric flasks (Class A), calibrated micropipettes, autosampler vials with PTFE-lined caps, vortex mixer, centrifuge.
Preparation of Standard Solutions
Accuracy in solution preparation is fundamental to the entire method.[15]
-
PNPPE Stock Solution (IS Stock - 1.0 mg/mL):
-
Accurately weigh 25.0 mg of PNPPE.
-
Transfer to a 25-mL volumetric flask.
-
Dissolve and bring to volume with Methanol. Mix thoroughly.
-
Store at 2-8°C, protected from light.
-
-
PNPPE Working Solution (IS Spike - 10.0 µg/mL):
-
Pipette 250 µL of the 1.0 mg/mL IS Stock into a 25-mL volumetric flask.
-
Bring to volume with 50:50 (v/v) Acetonitrile:Water. This solution is used to spike all samples and standards.
-
-
Analyte-X Stock Solution (Analyte Stock - 1.0 mg/mL):
-
Prepare identically to the IS Stock, using 25.0 mg of Analyte-X.
-
-
Preparation of Calibration Curve Standards:
-
Perform serial dilutions from the Analyte Stock to prepare a set of intermediate solutions.
-
For each calibration level, combine Analyte-X intermediate solution, IS Spike solution, and a blank matrix (e.g., drug-free plasma) as detailed below.
-
| Calibrator ID | [Analyte-X] (ng/mL) | Vol. of Analyte Intermediate (µL) | Vol. of IS Spike (10 µg/mL) (µL) | Vol. of Blank Plasma (µL) | Final [IS] (ng/mL) |
| CAL-1 | 10 | 10 of 1 µg/mL | 50 | 940 | 500 |
| CAL-2 | 25 | 25 of 1 µg/mL | 50 | 925 | 500 |
| CAL-3 | 100 | 10 of 10 µg/mL | 50 | 940 | 500 |
| CAL-4 | 500 | 50 of 10 µg/mL | 50 | 900 | 500 |
| CAL-5 | 1000 | 100 of 10 µg/mL | 50 | 850 | 500 |
| CAL-6 | 2500 | 25 of 100 µg/mL | 50 | 925 | 500 |
| CAL-7 | 5000 | 50 of 100 µg/mL | 50 | 900 | 500 |
Sample Preparation Protocol (Protein Precipitation)
-
Pipette 100 µL of the unknown sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the IS Spike solution (10.0 µg/mL PNPPE) to each tube.
-
Vortex for 10 seconds to mix.
-
Add 300 µL of ice-cold Acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
Chromatographic Conditions (HPLC-UV)
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
UV Detector Wavelength: 275 nm (adjust based on spectral analysis of both compounds).
Data Analysis, Validation, and Trustworthiness
The trustworthiness of a method using an internal standard is established through rigorous validation, aligning with guidelines such as ICH Q2(R2).[5][16]
Data Processing and Calculation
-
Integration: Integrate the chromatographic peaks for both Analyte-X and PNPPE to obtain their respective peak areas.
-
Ratio Calculation: For each injection (calibrators, QCs, and samples), calculate the Peak Area Ratio:
-
Response Ratio = (Peak Area of Analyte-X) / (Peak Area of PNPPE)
-
-
Calibration Curve: Construct a calibration curve by plotting the Response Ratio (y-axis) against the concentration of Analyte-X (x-axis) for the calibration standards.
-
Regression Analysis: Perform a linear regression on the calibration data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²), which should be ≥0.995.
-
Quantification of Unknowns: Use the regression equation to calculate the concentration of Analyte-X in unknown samples from their measured Response Ratios.
Impact on Key Validation Parameters
The use of an internal standard is self-validating in its ability to improve data quality. As illustrated in the comparative table below, methods incorporating an IS consistently demonstrate superior precision and accuracy.[5]
| Validation Parameter | Without Internal Standard (% RSD) | With Internal Standard (% RSD) | Rationale for Improvement |
| Repeatability | 2.2 | 0.7 | The IS corrects for minor intra-run variations in injection volume and detector response, tightening the distribution of results.[5] |
| Intermediate Precision | 3.0 | 1.1 | The IS compensates for day-to-day and analyst-to-analyst variability, making the method more robust over time.[5] |
| Accuracy (% Recovery) | 98.8 ± 4.3 | 99.8 ± 0.3 | By correcting for losses during sample preparation, the IS ensures that the calculated concentration is closer to the true value.[5] |
(Data is illustrative, based on typical improvements cited in validation literature)
Troubleshooting and Advanced Considerations
-
IS Response Variability: If the PNPPE peak area is highly variable across a run (excluding blank matrix samples), it could indicate inconsistent sample preparation before the IS was added, degradation of the IS in the matrix, or significant ion suppression/enhancement in specific samples if using LC-MS. Investigate sample homogeneity and IS stability.
-
Matrix Effects: While the IS is intended to compensate for matrix effects, this is most effective when the IS and analyte co-elute and are structurally very similar (e.g., stable-isotope-labeled standards).[8][17][18] If PNPPE and the analyte have different retention times, they may experience different levels of ion suppression or enhancement in LC-MS.[17] Evaluate matrix effects by comparing the IS response in a neat solution versus a post-extraction spiked blank sample.
-
Purity of IS: The purity of the PNPPE standard is critical. Impurities could potentially co-elute with the analyte of interest, causing interference.[6] Always use a high-purity, certified analytical standard.
Conclusion
This compound serves as a robust and versatile internal standard for a wide array of chromatographic applications. Its physicochemical properties make it suitable for both GC and HPLC, and its use, when integrated into a well-validated protocol, fundamentally enhances the reliability, precision, and accuracy of quantitative analysis. By correcting for unavoidable variations in experimental procedures, the internal standard method, exemplified here with PNPPE, provides a self-validating system that ensures data integrity for critical research, development, and quality control activities.
References
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Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). SCION Instruments. Retrieved from [Link]
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Jurek, S. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. Mason Technology. Retrieved from [Link]
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Internal standard. (2023). In Wikipedia. Retrieved from [Link]
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Hewavitharana, A. K., & Navaratne, A. N. (2015). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. Retrieved from [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC. Retrieved from [Link]
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How to choose an HPLC internal standard? (2014, February 27). ResearchGate. Retrieved from [Link]
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How to Prepare Multi-Component Internal Standards for GC Calibration. (2024, September 16). Environics, Inc. Retrieved from [Link]
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Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. (2025, July 10). YouTube. Retrieved from [Link]
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Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). Chromatography Online. Retrieved from [Link]
-
Accounting for the matrix effect. (2024, July 4). Reddit. Retrieved from [Link]
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When Should an Internal Standard be Used? (n.d.). LCGC International. Retrieved from [Link]
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How to make a Internal Standard mix.... (2023, October 2). Reddit. Retrieved from [Link]
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Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Retrieved from [Link]
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Some considerations in the use of internal standards in analytical method development. (2025, August 10). Journal of Advanced Research. Retrieved from [Link]
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Internal Standard. (2020, October 2). Chemistry LibreTexts. Retrieved from [Link]
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p-NITRODIPHENYL ETHER. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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This compound. (n.d.). SpectraBase. Retrieved from [Link]
-
CHEMICAL SYNTHESIS OF p-NITROPHENYL p-NITROPHENYL
LAh%INARABIOSlDE* RN IYERAND 1. J. GOLDSYFZN? /3SOPHOROSIDE AND 241. (n.d.). Carbohydrate Research. Retrieved from [Link] -
Allyl p-nitrophenyl ether. (n.d.). PubChem - NIH. Retrieved from [Link]
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p-NITROPHENOL EXTRA PURE. (n.d.). Loba Chemie. Retrieved from [Link]
-
Isocyanic acid, p-nitrophenyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Optimization of p-nitrophenyl ethanol ether synthesis. (2025, August 6). ResearchGate. Retrieved from [Link]
-
GC/MS Columns. (n.d.). Shimadzu. Retrieved from [Link]
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In vitro metabolic studies on propyl p-nitrophenyl ether. (1971). PubMed. Retrieved from [Link]
-
Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. (2015, April 1). Journal of Chromatographic Science. Retrieved from [Link]
-
Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. (2012, November 8). PubMed. Retrieved from [Link]
-
Can anyone explain when to use an external standard and when to use an internal standard method in HPLC? (2012, December 27). ResearchGate. Retrieved from [Link]
-
Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. (n.d.). PMC - NIH. Retrieved from [Link]
-
(PDF) Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. (2025, October 16). ResearchGate. Retrieved from [Link]
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Application Note: A Guide to Studying Cytochrome P450 Kinetics Using p-Nitrophenyl Propyl Ether
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of p-nitrophenyl propyl ether (pNPP-ether) as a chromogenic substrate for studying the kinetics of Cytochrome P450 (CYP) enzymes. We delve into the biochemical principles of the assay, provide detailed, validated protocols for activity and inhibition studies, and offer insights into data analysis and interpretation. The methodologies described herein are designed to be robust and adaptable for high-throughput screening (HTS) and detailed mechanistic studies, forming a critical component of preclinical drug metabolism and drug-drug interaction (DDI) assessments.
Introduction: The Principle of Chromogenic CYP Assays
The study of Cytochrome P450 enzymes is fundamental to drug discovery and development, as this superfamily of heme-containing monooxygenases is responsible for the metabolism of a vast majority of therapeutic drugs.[1][2][3] Assessing the interaction of new chemical entities (NCEs) with CYP isoforms is a regulatory requirement and crucial for predicting pharmacokinetic profiles and potential DDIs.
The use of chromogenic substrates provides a direct, continuous, and cost-effective method for measuring enzyme activity. The assay described here utilizes this compound, a compound that is catalytically processed by specific CYP isoforms. The enzymatic reaction, an O-dealkylation, cleaves the ether bond to produce propionaldehyde and p-nitrophenol.[4][5]
While the substrate and the undissociated p-nitrophenol product are largely colorless, the phenolate anion of p-nitrophenol, formed under alkaline conditions, exhibits a strong yellow color with a characteristic absorbance maximum around 405 nm.[6][7] By terminating the enzymatic reaction with a strong base, the amount of product formed can be quantified spectrophotometrically, providing a direct measure of enzyme velocity.
Biochemical Mechanism and Pathway
The core of this assay is the CYP-mediated oxidative O-dealkylation of pNPP-ether. This reaction is a hallmark of CYP catalysis and proceeds via a hydrogen atom abstraction/oxygen rebound mechanism.[5] The enzyme's active site abstracts a hydrogen atom from the carbon adjacent to the ether oxygen, forming a radical intermediate. This is followed by the "rebound" of a hydroxyl group from the activated heme-iron center, creating an unstable hemiacetal. This intermediate then non-enzymatically decomposes into p-nitrophenol and propionaldehyde.
The reaction requires a crucial cofactor, NADPH, which provides the reducing equivalents necessary for the activation of molecular oxygen by the CYP enzyme.[8] The activity is therefore dependent on both the P450 enzyme and its redox partner, NADPH-cytochrome P450 reductase.[1]
Caption: Enzymatic conversion of pNPP-ether to the colored p-nitrophenolate.
Application in Drug Development: CYP Inhibition & Phenotyping
This assay is a versatile tool in preclinical drug development for two primary applications:
-
CYP Inhibition Screening: NCEs are screened for their potential to inhibit specific CYP isoforms. Significant inhibition can lead to dangerous DDIs where the metabolism of a co-administered drug is blocked, leading to elevated plasma levels and potential toxicity. The assay can be used to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.[9]
-
CYP Reaction Phenotyping: This involves identifying which CYP isoforms are responsible for a drug's metabolism. While typically performed by monitoring the depletion of the parent drug, the pNPP-ether assay can be used in a competitive inhibition format to infer which enzymes might interact with the test compound.[2] Studies have shown that various alkyl p-nitrophenyl ethers are metabolized by isoforms such as CYP1A2 and CYP2E1.[10][11]
Experimental Protocols
Materials and Reagents
| Reagent | Typical Concentration / Storage | Purpose |
| This compound (pNPP-e) | 100 mM stock in Acetonitrile or DMSO. Store at -20°C, protected from light. | Substrate |
| p-Nitrophenol (pNP) | 10 mM stock in Acetonitrile. Store at -20°C, protected from light. | Standard for quantification |
| Potassium Phosphate Buffer | 100 mM, pH 7.4. Store at 4°C. | Assay buffer, maintains physiological pH |
| Enzyme Source | Human Liver Microsomes (HLMs) or recombinant CYPs. Store at -80°C. | Source of CYP enzymes and NADPH-P450 reductase |
| NADPH Regenerating System | Solution A: NADP+, Glucose-6-Phosphate. Solution B: G6P Dehydrogenase. | Provides a sustained supply of NADPH cofactor |
| Stop Solution | 2 N NaOH or 1 M Tris Base | Terminates the reaction and develops the color of p-nitrophenolate |
| 96-well Microplate | Clear, flat-bottom | Assay vessel |
Safety Note: p-Nitrophenol is toxic if swallowed and may cause organ damage through prolonged exposure.[12][13] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for all reagents before use.
Experimental Workflow
The following diagram outlines the general workflow for conducting a CYP inhibition assay using pNPP-ether.
Caption: Step-by-step workflow for the pNPP-ether CYP inhibition assay.
Step-by-Step Methodology: IC₅₀ Determination
This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.
-
Prepare p-Nitrophenol Standard Curve:
-
In a 96-well plate, prepare serial dilutions of the p-nitrophenol stock solution in assay buffer to achieve final concentrations from 0 to 100 µM.
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 405 nm. This curve is essential for converting absorbance values of your samples into the molar amount of product formed.
-
-
Assay Plate Setup:
-
Prepare serial dilutions of your test inhibitor in a separate plate.
-
To the wells of the final assay plate, add the following in order:
-
120 µL of 100 mM Potassium Phosphate Buffer (pH 7.4).
-
20 µL of NADPH Regenerating System Solution A.
-
2 µL of the test inhibitor dilution (or vehicle for 0% inhibition control).
-
10 µL of NADPH Regenerating System Solution B.
-
-
Mix gently and pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Enzyme Addition:
-
Prepare a dilution of Human Liver Microsomes (or recombinant CYP) in cold assay buffer. A typical final concentration is 0.1-0.25 mg/mL.
-
Add 20 µL of the diluted enzyme solution to each well.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 20 µL of pNPP-ether substrate. The final substrate concentration should be at or near the Kₘ for the target enzyme to ensure sensitivity to inhibition. A starting point of 100-200 µM is common.
-
Causality Check: Initiating with the substrate ensures that any time-dependent inhibition (TDI) can be observed if the inhibitor was pre-incubated with the enzyme and NADPH.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes). This time should be within the linear range of product formation, which must be determined in preliminary experiments.
-
-
Reaction Termination & Detection:
-
Stop the reaction by adding 75 µL of 2 N NaOH. The addition of a strong base serves two critical functions: it denatures the enzyme to halt the reaction and it deprotonates the p-nitrophenol product, inducing the yellow color change required for detection.[14][15]
-
Centrifuge the plate (e.g., 4000 rpm for 10 min) to pellet the precipitated protein.
-
Transfer 200 µL of the supernatant to a new, clear 96-well plate.
-
Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis and Interpretation
-
Calculate Product Concentration: Using the linear regression equation from your p-nitrophenol standard curve, convert the background-subtracted absorbance values for each well into the concentration of p-nitrophenol formed.
-
Determine Percent Inhibition: Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (Velocity_inhibitor / Velocity_vehicle)) * 100 Where 'Velocity' is the concentration of product formed per unit time.
-
IC₅₀ Determination: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation (or similar sigmoidal dose-response model) to determine the IC₅₀ value.
Sample Data Summary
| Parameter | Value | Description |
| Kₘ (pNPP-e) | ~2-220 µM | Varies significantly by CYP isoform.[11] Must be determined empirically. |
| Vₘₐₓ | Enzyme-dependent | Maximum reaction velocity under saturating substrate conditions. |
| IC₅₀ (Compound X) | 5.2 µM | Concentration of inhibitor causing 50% reduction in enzyme activity. |
| Molar Extinction Coefficient (ε) of p-Nitrophenolate | ~18,000 M⁻¹cm⁻¹ | At ~405 nm in alkaline solution.[15] Useful for direct velocity calculations. |
Trustworthiness and Self-Validation
To ensure the integrity of your results, the following controls are mandatory for each experiment:
-
Vehicle Control (0% Inhibition): Contains all components except the inhibitor; defines the maximum enzyme activity.
-
No Enzyme Control: Used to measure non-enzymatic substrate degradation.
-
No NADPH Control: Confirms the reaction is cofactor-dependent and not driven by other microsomal enzymes.
-
Positive Control Inhibitor: A known inhibitor for the target CYP isoform (e.g., furafylline for CYP1A2) should be run in parallel to validate the assay's performance.
The reaction should be demonstrated to be linear with respect to both time and enzyme concentration before proceeding with inhibition studies. If the absorbance values exceed the linear range of the spectrophotometer (typically >2.0), the assay should be repeated with a shorter incubation time or less enzyme.[14]
References
-
Spectrophotometric determination of trace p-nitrophenol enriched by 1-hydroxy-2-naphthoic acid-modified nanometer TiO2 in water. Analytical Methods (RSC Publishing).
-
Spectrophotometric Determination of p-Nitrophenol under ENP Interference. ResearchGate. (2021).
-
Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of. SID.
-
SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL. Umcs.
-
Spectrophotometric Determination of p-Nitrophenol under ENP Interference. PMC - NIH. (2021).
-
In vitro metabolic studies on propyl p-nitrophenyl ether. PubMed. (1971).
-
Binding and oxidation of alkyl 4-nitrophenyl ethers by rabbit cytochrome P450 1A2: evidence for two binding sites. PubMed. (2001).
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Assays with p-Nitrophenyl linked Substrates. Center for Dead Plant Studies. (1994).
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Cytochrome P450-catalyzed O-dealkylation coupled with photochemical NADPH regeneration. PubMed. (2013).
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sigma-aldrich - Safety Data Sheet. (2015).
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Team:TU Darmstadt/Protocols/pNP Assay. 2012.igem.org. (2012).
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Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase. PMC - NIH. (2009).
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Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories.
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Cytochrome P450 Assay Services. Reaction Biology.
-
p-Nitrophenyl Phosphate (PNPP). NEB.
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BP612-1 - SAFETY DATA SHEET. (2015).
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Identification of the cytochrome P450 isoforms involved in the O-demethylation of 4-nitroanisole in human liver microsomes. PubMed. (2000).
-
Experimental approaches to evaluate activities of cytochromes P450 3A. PMC.
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Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments. (2021).
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Application Note: The Utility of p-Nitrophenyl Propyl Ether as a Surrogate Standard for GC-MS Analysis of Nitroaromatic Pollutants in Environmental Matrices
Abstract
The quantitative analysis of semi-volatile organic compounds (SVOCs), particularly nitroaromatic compounds, in complex environmental matrices such as soil and water presents significant analytical challenges. Matrix interference and analyte loss during sample preparation can lead to inaccurate quantification. This application note details a robust protocol for the use of p-nitrophenyl propyl ether as a surrogate standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Due to its chemical similarity to priority nitroaromatic pollutants and its absence in environmental samples, this compound serves as an ideal indicator for assessing the efficiency and recovery of the entire analytical workflow, thereby enhancing the accuracy and reliability of the data.
Introduction: The Rationale for a Surrogate Standard
Nitroaromatic compounds, such as nitrophenols and nitrotoluenes, are prevalent environmental contaminants originating from industrial processes, including the manufacturing of pesticides, explosives, and dyes.[1][2] Their toxicity and persistence necessitate accurate monitoring.[3] However, the journey from sample collection to instrumental analysis involves multiple steps—extraction, concentration, and cleanup—each posing a risk of analyte loss.
A surrogate standard is a compound that is chemically similar to the target analytes but is not expected to be found in the environment.[1] It is spiked into every sample, standard, and blank at a known concentration prior to extraction. The subsequent recovery of the surrogate provides a direct measure of the method's performance for that specific sample matrix. Low recovery can indicate matrix interference or issues with the extraction process, allowing for the qualification or correction of data for target analytes. This compound is an excellent surrogate choice for this application due to its structural features: a nitro-substituted aromatic ring and an ether linkage, which mimic the properties of many target pollutants.
Physicochemical Properties of this compound
A thorough understanding of the surrogate's properties is essential for its effective application.
| Property | Value | Source |
| IUPAC Name | 1-nitro-4-propoxybenzene | [] |
| Synonyms | p-Propoxynitrobenzene, Propyl 4-nitrophenyl ether | [] |
| CAS Number | 7244-77-1 | [5] |
| Molecular Formula | C₉H₁₁NO₃ | [] |
| Molecular Weight | 181.19 g/mol | [5] |
| Appearance | Solid (typical) | N/A |
| Purity | ≥98% (typical for analytical standards) | [5] |
The Surrogate Standard Workflow
The core principle of the surrogate standard method is to track and quantify the efficiency of the analytical process on a per-sample basis. This workflow ensures the trustworthiness of the reported results by providing a built-in quality control check for every analysis.
Caption: Workflow for using a surrogate standard in environmental analysis.
Detailed Analytical Protocol
This protocol provides a comprehensive methodology for using this compound as a surrogate standard for the analysis of nitroaromatic compounds in water and soil.
Materials and Reagents
-
Solvents: HPLC-grade or equivalent Methanol, Dichloromethane (DCM), Acetonitrile, n-Hexane.
-
Standards: Certified reference standard of this compound (≥98% purity). Certified standards for target analytes (e.g., 2,4-dinitrotoluene, 4-nitrophenol).
-
Gases: Helium (99.999% purity) for GC carrier gas.[6]
-
Reagents: Anhydrous Sodium Sulfate (baked at 400°C for 4 hours).
-
Solid-Phase Extraction (SPE): C18 or polymeric cartridges (e.g., 500 mg, 6 mL).
-
Glassware: Volumetric flasks, autosampler vials with PTFE-lined caps, Pasteur pipettes, concentration tubes.
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a volumetric flask.
-
Spiking Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol. This solution will be used to spike samples.
-
Calibration Standards: Prepare a series of calibration standards containing the target analytes and a constant concentration of the this compound surrogate (e.g., 100 ng/mL).
Sample Preparation and Extraction
-
Sample Collection: Collect a 500 mL water sample in an amber glass bottle. Store at 4°C.
-
Spiking: Add 50 µL of the 10 µg/mL this compound spiking solution to the 500 mL sample, resulting in a concentration of 100 ng/L. Also spike any matrix spike/matrix spike duplicate samples with the target analytes.
-
Cartridge Conditioning: Condition an SPE cartridge by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 10 mL of deionized water.[7] Do not allow the cartridge to go dry.
-
Sample Loading: Pass the entire 500 mL sample through the conditioned cartridge at a flow rate of 5-10 mL/min.
-
Elution: After loading, dry the cartridge under vacuum. Elute the analytes and surrogate by passing 10 mL of DCM through the cartridge.
-
Drying & Concentration: Pass the DCM eluate through a small column of anhydrous sodium sulfate to remove residual water. Concentrate the eluate to a final volume of 1.0 mL under a gentle stream of nitrogen.
-
Analysis: Transfer the final extract to an autosampler vial for GC-MS analysis.
-
Sample Preparation: Weigh 10 g of a homogenized soil sample into a beaker.
-
Spiking: Add 100 µL of the 10 µg/mL this compound spiking solution directly onto the soil.
-
Extraction: Add 30 mL of a 1:1 (v/v) acetone/DCM mixture. Place the beaker in an ultrasonic bath for 15 minutes.
-
Separation: Decant the solvent extract. Repeat the extraction two more times with fresh solvent, combining all extracts.
-
Drying & Concentration: Dry the combined extract with anhydrous sodium sulfate and concentrate to a final volume of 1.0 mL.
-
Analysis: Transfer to an autosampler vial for GC-MS analysis.
GC-MS Instrumental Analysis
The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrument and target analytes.
Caption: High-level schematic of the GC-MS analytical process.
| Parameter | Setting | Rationale |
| Gas Chromatograph | Modern GC with split/splitless injector | Provides flexibility for various concentration levels.[6] |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane | A general-purpose column providing good separation for a wide range of semi-volatile compounds.[8] |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert and provides good chromatographic efficiency.[6] |
| Injector | 250°C, Splitless mode (1 min) | Ensures vaporization of analytes without discrimination; splitless mode is crucial for trace-level analysis. |
| Oven Program | 50°C (hold 2 min), ramp 10°C/min to 280°C, hold 5 min | A typical temperature program designed to separate analytes based on boiling point and polarity.[6] |
| Mass Spectrometer | Quadrupole or Ion Trap | |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| MS Mode | Full Scan (m/z 50-450) and/or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for enhanced sensitivity and quantification. |
| Quantification Ions | m/z 181 (Molecular Ion), 123, 93 | Select characteristic, abundant ions for quantification and confirmation. |
Data Analysis and Quality Control
-
Calibration: Generate a calibration curve for each target analyte using the internal standard method, with this compound acting as the internal standard for calibration verification (though it is functionally a surrogate for the samples).
-
Surrogate Recovery Calculation: For each sample, blank, and QC sample, calculate the percent recovery of this compound:
-
% Recovery = (Calculated Concentration / Spiked Concentration) x 100
-
-
Acceptance Criteria: The recovery should fall within laboratory-established control limits, typically between 70% and 130% for water and 60% and 140% for soil.
-
Data Qualification: If surrogate recovery is outside the acceptance limits, the data for all target analytes in that sample should be flagged. For example, low recovery may indicate a potential low bias in the results.
Conclusion
The use of this compound as a surrogate standard provides a critical layer of quality control for the analysis of nitroaromatic compounds in environmental samples. By integrating this standard into the workflow, laboratories can monitor and verify the efficiency of their sample preparation and analytical methods on a per-sample basis. This protocol offers a reliable, validated approach that enhances the defensibility and accuracy of environmental monitoring data, ensuring that decisions regarding environmental protection and remediation are based on the most trustworthy scientific evidence.
References
-
National Institutes of Health (NIH). (n.d.). Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations. PMC. Retrieved from [Link][7]
-
SpectraBase. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2020). Selective and Colorimetric Detection of p-Nitrophenol Based on Inverse Opal Polymeric Photonic Crystals. Retrieved from [Link][9]
-
U.S. Environmental Protection Agency (EPA). (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link][1]
-
Wang, H., et al. (2013). Quantitation of Genetox Impurities Using a Surrogate Standard Approach. Journal of Analytical Sciences, Methods and Instrumentation. Retrieved from [Link][10][11]
-
LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link][12]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link][2]
-
ScienceOpen. (2020). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Retrieved from [Link][3]
-
MDPI. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Retrieved from [Link][13]
-
LabRulez GCMS. (n.d.). Analysis of Polybrominated Diphenyl Ether Flame Retardants by Gas Chromatography/Mass Spectrometry. Retrieved from [Link][14]
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- 5. This compound | CymitQuimica [cymitquimica.com]
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- 7. Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. mdpi.com [mdpi.com]
- 14. gcms.labrulez.com [gcms.labrulez.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of p-Nitrophenyl Propyl Ether
Welcome to the technical support center for the synthesis of p-nitrophenyl propyl ether. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and understand the critical parameters that govern reaction yield and purity. Drawing from established chemical principles and field-proven insights, this document provides a series of in-depth answers to frequently encountered challenges.
Section 1: Foundational Principles of the Synthesis
Q1: What is the primary reaction mechanism for synthesizing this compound, and what are its key steps?
The most reliable and widely used method for preparing this compound is the Williamson ether synthesis .[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The process involves two fundamental steps:
-
Deprotonation: The acidic proton of the starting material, p-nitrophenol, is removed by a base to form a highly nucleophilic p-nitrophenoxide anion. The electron-withdrawing nitro group (-NO₂) significantly increases the acidity of the phenolic proton compared to unsubstituted phenol, allowing for the use of a wider range of bases.
-
Nucleophilic Attack: The newly formed p-nitrophenoxide anion acts as a potent nucleophile, attacking the electrophilic carbon atom of a primary propyl halide (e.g., 1-bromopropane). This attack occurs in a single, concerted step where the nucleophile attacks from the backside of the carbon-leaving group bond, causing an inversion of stereochemistry if the carbon were chiral.[2]
The overall transformation is a robust method for forming the ether linkage.
Caption: The Williamson ether synthesis pathway.
Section 2: Troubleshooting Low Yield
Low product yield is the most common frustration in ether synthesis. The following section provides a systematic approach to diagnosing and resolving this issue.
Q2: My reaction yield is dismally low. What are the most common causes and how can I troubleshoot them?
A low yield can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Use the following decision tree to diagnose the problem systematically.
Caption: Troubleshooting workflow for low reaction yield.
Q3: How do I choose the optimal base for deprotonating p-nitrophenol?
The choice of base is critical. While p-nitrophenol is relatively acidic, ensuring complete and rapid deprotonation is key to maximizing the concentration of the active nucleophile.
| Base | Type | Common Solvents | Key Considerations |
| Potassium Carbonate (K₂CO₃) | Weak Base | Acetone, DMF, Acetonitrile | A mild, inexpensive, and safe option. Often requires heating to drive the reaction to completion. It is a solid, so reaction rate can be limited by surface area. |
| Sodium Hydroxide (NaOH) | Strong Base | Water/Toluene (with PTC), Ethanol | Inexpensive and strong, but its use in organic solvents is limited by solubility. Best used with a phase-transfer catalyst.[3] |
| Sodium Hydride (NaH) | Strong Base | THF, DMF | An extremely powerful, non-nucleophilic base that provides irreversible deprotonation. The only byproduct is H₂ gas.[2][4] Caution: Highly reactive with water; requires anhydrous conditions. |
| Cesium Carbonate (Cs₂CO₃) | Weak Base | Acetone, DMF | Often provides higher yields than K₂CO₃ due to the "cesium effect," where the large, soft Cs⁺ ion coordinates loosely with the phenoxide, making it more nucleophilic.[3] It is, however, more expensive. |
Expert Recommendation: For routine synthesis, K₂CO₃ in anhydrous DMF with moderate heating (60-80°C) provides a good balance of reactivity, cost, and safety. For difficult substrates or to maximize yield on a small scale, NaH in anhydrous THF or DMF is the gold standard.[2][3]
Q4: Which solvent system is best for this synthesis?
The solvent plays a crucial role in an SN2 reaction by solvating the ions. The wrong choice can dramatically hinder reaction rates.
| Solvent Class | Examples | Impact on SN2 Reaction |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Highly Recommended. These solvents excel at solvating the cation (e.g., K⁺, Na⁺) but poorly solvate the phenoxide anion. This leaves the nucleophile "naked" and highly reactive, accelerating the SN2 reaction.[3] |
| Polar Protic | Ethanol, Water | Not Recommended. These solvents form strong hydrogen bonds with the phenoxide anion, creating a "solvent cage" that stabilizes the nucleophile and significantly reduces its reactivity. Using ethanol as a solvent can also lead to competitive nucleophilic attack by ethoxide.[5] |
| Nonpolar | Toluene, Hexane | Not Recommended. The ionic intermediates (phenoxide and base) have very poor solubility in nonpolar solvents, leading to an extremely slow or non-existent reaction. |
| Biphasic with PTC | Toluene/Water | Excellent "Green" Alternative. A phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) transports the phenoxide from the aqueous phase (where it's formed with NaOH) into the organic phase to react with the propyl halide. This avoids the need for expensive and hazardous anhydrous solvents.[6][7] |
Section 3: Addressing Impurities and Side Reactions
Q5: I'm observing significant byproducts. How can I identify and minimize them?
Besides unreacted starting materials, two primary side reactions can reduce purity and yield.
-
C-Alkylation: The p-nitrophenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the ortho-carbon of the aromatic ring.[1][3] While O-alkylation is electronically and sterically favored, a small amount of C-alkylation (forming 2-propyl-4-nitrophenol) can occur.
-
Minimization Strategy: C-alkylation is less of a concern with phenoxides compared to enolates. Using polar aprotic solvents and ensuring a well-dissociated phenoxide ion generally favors the desired O-alkylation.
-
-
Elimination (E2 Reaction): The phenoxide is also a base and can potentially cause elimination of HBr from the propyl halide to form propene.
-
Minimization Strategy: This is the most critical side reaction to control. Fortunately, it is easily avoided by adhering to a core principle of the Williamson synthesis: always use a primary alkyl halide .[1][2] Using 1-bromopropane or 1-iodopropane makes the SN2 pathway vastly preferred. Using a secondary halide like 2-bromopropane would result in propene as the major product.[2] Avoid excessively high temperatures, which can begin to favor elimination over substitution.
-
Q6: How does the choice of propylating agent (e.g., 1-chloropropane vs. 1-bromopropane vs. 1-iodopropane) affect the reaction?
The choice of the leaving group on the propyl chain directly impacts the reaction rate. The SN2 reaction rate depends on the strength of the carbon-leaving group bond; a weaker bond leads to a faster reaction.
Reactivity Trend: I⁻ > Br⁻ > Cl⁻ > F⁻
-
1-Iodopropane: The best leaving group, leading to the fastest reaction rates. It is the most expensive and can be less stable.
-
1-Bromopropane: Represents the optimal balance of high reactivity and moderate cost. It is the most commonly used reagent for this type of synthesis.
-
1-Chloropropane: A weaker leaving group, resulting in significantly slower reaction rates that may require higher temperatures or longer reaction times. It is, however, the least expensive.
Expert Recommendation: Use 1-bromopropane for general applications. If the reaction is sluggish, switching to 1-iodopropane is a reliable way to increase the rate.
Section 4: Experimental Protocols
Protocol 1: Standard Synthesis using Potassium Carbonate
This protocol is a reliable starting point for the synthesis of this compound.
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-nitrophenol (1.39 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 equiv.).
-
Solvent Addition: Add 30 mL of anhydrous dimethylformamide (DMF).
-
Reagent Addition: Add 1-bromopropane (1.35 g, 1.09 mL, 12 mmol, 1.2 equiv.) to the stirring suspension.
-
Reaction: Heat the mixture to 70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction to room temperature. Pour the mixture into 100 mL of cold water and stir. The product should precipitate as a pale yellow solid.
-
Purification: Collect the solid by vacuum filtration. Wash the solid with cold water (2 x 20 mL). Recrystallize the crude product from ethanol/water to yield pure this compound.
Protocol 2: Optimized Synthesis using Phase-Transfer Catalysis (PTC)
This "green" protocol avoids anhydrous solvents and is highly efficient.[6]
-
Setup: To a 100 mL round-bottom flask, add p-nitrophenol (1.39 g, 10 mmol), 1-bromopropane (1.35 g, 1.09 mL, 12 mmol), and tetrabutylammonium bromide (TBAB) (0.32 g, 1 mmol, 10 mol%).
-
Solvent/Base Addition: Add 20 mL of toluene and 20 mL of a 20% (w/v) aqueous sodium hydroxide solution.
-
Reaction: Stir the biphasic mixture vigorously at 60°C for 2-3 hours. The vigorous stirring is essential to create a large surface area between the phases for the catalyst to work. Monitor by TLC.
-
Workup: Cool the mixture and transfer it to a separatory funnel. Separate the layers. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization if necessary.
| Parameter | Optimized Condition | Rationale |
| Phenol | p-Nitrophenol | Starting material. |
| Alkylating Agent | 1-Bromopropane | Excellent balance of reactivity and cost.[2] |
| Base | K₂CO₃ or NaH (anhydrous); NaOH (PTC) | Matched to solvent system and desired reactivity.[3] |
| Solvent | Anhydrous DMF | Superior polar aprotic solvent for SN2.[3] |
| Catalyst | TBAB (for PTC) | Facilitates ion transport in biphasic systems.[6] |
| Temperature | 60-80°C | Accelerates reaction without promoting significant side reactions. |
| Stoichiometry | 1.2-1.5 eq. Base; 1.1-1.2 eq. Alkyl Halide | A slight excess of reagents ensures the limiting reactant is fully consumed. |
Section 5: Additional FAQs
Q7: Can I use microwave irradiation to speed up the reaction? Yes. Microwave-assisted synthesis is an excellent method for accelerating the Williamson ether synthesis, often reducing reaction times from hours to minutes.[8] The reaction can be performed solvent-free on a solid support like potassium carbonate, further enhancing its "green" credentials.[8]
Q8: How do I effectively purify the final product away from unreacted p-nitrophenol? Unreacted p-nitrophenol is acidic and can be easily removed during the aqueous workup. By washing the organic layer with a dilute aqueous solution of sodium hydroxide (e.g., 1M NaOH), the acidic p-nitrophenol will be deprotonated to the water-soluble sodium p-nitrophenoxide and extracted from the organic phase.[9] The desired ether product, being neutral, will remain in the organic layer.
Q9: The reaction mixture turns a deep yellow/orange upon adding the base. Is this normal? Yes, this is completely normal and a good visual indicator that the reaction is proceeding as expected. The formation of the p-nitrophenoxide anion creates an extended conjugated system, which shifts the absorption of light into the visible spectrum, resulting in an intense yellow-orange color.
References
-
- ResearchGate
-
- Wikipedia
-
- Organic Syntheses
-
- ACS Publications
-
- Organic Chemistry Research
-
- Sci-Hub
-
- ScienceDirect
-
- Master Organic Chemistry
-
- ChemicalBook
-
- California State University, Northridge
-
- J&K Scientific LLC
-
- Homework.Study.com
-
- Organic Syntheses
-
- YouTube
-
- BOC Sciences
-
- Reddit
-
- ResearchGate
-
- Journal of Emerging Technologies and Innovative Research (JETIR)
-
- Journal For Basic Sciences
-
- Indo American Journal of Pharmaceutical Research
Sources
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- 6. jetir.org [jetir.org]
- 7. fzgxjckxxb.com [fzgxjckxxb.com]
- 8. A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions [orgchemres.org]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
Technical Support Center: Williamson Ether Synthesis of Nitrophenyl Ethers
Welcome to the technical support guide for the Williamson ether synthesis of nitrophenyl ethers. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during this specific application of a classic organic reaction. The presence of a nitro group, while activating the aromatic ring, introduces unique mechanistic considerations and potential side reactions that require careful control. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.
Introduction: The Nuances of Nitrophenyl Ether Synthesis
The Williamson ether synthesis is a cornerstone method for forming ether linkages, typically proceeding via an SN2 mechanism where an alkoxide displaces a halide from an alkyl halide.[1][2] However, when synthesizing nitrophenyl ethers, the reaction landscape becomes more complex. The electron-withdrawing nitro group activates the phenyl ring, making it susceptible to Nucleophilic Aromatic Substitution (SNAr).[3] This creates a scenario where the desired SN2 reaction on the alkyl halide competes with an SNAr pathway on the aromatic ring, alongside other potential side reactions. Understanding and mitigating these competing pathways is critical for achieving high yields and product purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.
| Problem ID | Issue Encountered | Probable Cause(s) | Recommended Solutions & Rationale |
| NP-01 | Low or No Yield of the Desired Nitrophenyl Ether | 1. Competing E2 Elimination: The alkoxide is also a strong base and can promote the elimination of HX from the alkyl halide, especially with secondary or tertiary halides, to form an alkene.[4][5] 2. SNAr on an Unintended Substrate: If using a halo-nitrophenol and an alkoxide, the alkoxide can attack the activated aromatic ring. 3. Hydrolysis of Alkoxide: Presence of water can hydrolyze the alkoxide, reducing the concentration of the active nucleophile.[6] 4. Poor Solubility: Reactants may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction. | 1. Use a Primary Alkyl Halide: Primary alkyl halides are much less prone to E2 elimination compared to secondary or tertiary halides.[2][7] 2. Control Reaction Temperature: Lowering the reaction temperature generally favors the SN2 substitution over the E2 elimination, which has a higher activation energy.[5] 3. Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware to prevent hydrolysis of the alkoxide.[6] 4. Solvent Choice: Employ polar aprotic solvents like DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the phenoxide and improve solubility.[8][9] |
| NP-02 | Presence of a C-Alkylated Byproduct | Ambident Nucleophile Reactivity: The nitrophenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring. Alkylation can occur at a ring carbon (C-alkylation) in addition to the desired oxygen (O-alkylation).[1][8] | 1. Solvent Selection: The choice of solvent can influence the site of alkylation. Polar protic solvents can solvate the oxygen atom, potentially favoring C-alkylation. Aprotic solvents often favor O-alkylation.[10] 2. Counter-ion Effects: The nature of the cation (e.g., Na⁺, K⁺, Cs⁺) can influence the reactivity of the phenoxide. Larger, "softer" cations like Cs⁺ can sometimes increase the preference for O-alkylation. |
| NP-03 | Formation of an Alkene Byproduct | E2 Elimination Dominance: This is a strong indicator that the E2 pathway is outcompeting the SN2 reaction. This is particularly problematic with sterically hindered alkyl halides or alkoxides.[4][5] | 1. Re-evaluate Reagent Choice: The most effective strategy is to switch the roles of the nucleophile and electrophile. If you are using a nitrophenoxide and a secondary/tertiary alkyl halide, consider synthesizing the ether from the corresponding halo-nitroaromatic and a primary alkoxide.[7] 2. Use a Less Hindered Base/Alkoxide: If possible, use a less sterically bulky alkoxide.[7] |
| NP-04 | Reaction Stalls or is Incomplete | 1. Insufficient Base: The base may be too weak to fully deprotonate the nitrophenol, or an insufficient stoichiometric amount was used. 2. Deactivation of Catalyst: If using a phase-transfer catalyst, it may have degraded or been poisoned. 3. Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature. | 1. Choice of Base: Use a sufficiently strong base like NaH, KH, or K₂CO₃ to ensure complete formation of the nitrophenoxide.[2][8] 2. Optimize Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation via TLC. 3. Consider a Phase-Transfer Catalyst (PTC): A PTC like tetrabutylammonium bromide can facilitate the reaction between the aqueous/solid phenoxide and the organic alkyl halide phase, often under milder conditions.[6][11] |
Frequently Asked Questions (FAQs)
Q1: My synthesis of 4-nitrophenyl ethyl ether from 4-nitrophenol and ethyl bromide is giving a low yield. What is the most likely side reaction?
A1: The most probable side reaction is the E2 elimination of HBr from ethyl bromide, promoted by the basic nitrophenoxide, to yield ethylene gas. Although ethyl bromide is a primary halide and less prone to elimination than secondary or tertiary halides, the basicity of the phenoxide can still drive this competing pathway, especially at elevated temperatures.[1][4] To mitigate this, ensure you are using the minimum effective temperature for the reaction and consider a milder base if possible, though complete deprotonation of the phenol is necessary.
Q2: What is the mechanistic difference between SN2 and SNAr in the context of nitrophenyl ether synthesis, and how do I favor one over the other?
A2: The SN2 and SNAr pathways are fundamentally different.[12]
-
SN2 (Bimolecular Nucleophilic Substitution): This is a single-step concerted reaction where the nucleophile attacks an sp³-hybridized carbon (of the alkyl halide), and the leaving group departs simultaneously.[2]
-
SNAr (Nucleophilic Aromatic Substitution): This is a two-step addition-elimination reaction occurring on an sp²-hybridized carbon of the aromatic ring. The nucleophile first attacks the electron-deficient ring (activated by the nitro group) to form a stable intermediate called a Meisenheimer complex. The leaving group is then eliminated in the second step to restore aromaticity.[12]
To favor the desired SN2 pathway for synthesizing an ether like 4-ethoxynitrobenzene, you should react a nitrophenoxide (nucleophile) with an alkyl halide (electrophile, e.g., ethyl bromide). To favor an SNAr pathway, you would react an alkoxide (e.g., sodium ethoxide) with an activated aryl halide (e.g., 4-chloronitrobenzene). The choice of which pathway to utilize depends on the available starting materials and which combination minimizes competing side reactions.
Caption: Fig 1. Competing Sₙ2 and SₙAr pathways.
Q3: Can I use a tertiary alkyl halide like t-butyl bromide to synthesize a t-butyl nitrophenyl ether?
A3: It is highly inadvisable. Using a tertiary alkyl halide like t-butyl bromide with a nitrophenoxide (a strong base) will almost exclusively result in an E2 elimination reaction, producing isobutylene gas.[2][5] The steric hindrance of the tertiary alkyl halide prevents the backside attack required for an SN2 reaction, making elimination the overwhelmingly favored pathway.[4]
Caption: Fig 2. E2 elimination with tertiary halides.
Q4: How does a Phase-Transfer Catalyst (PTC) work in this synthesis, and when should I consider using one?
A4: A Phase-Transfer Catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the reaction between reactants in different, immiscible phases.[6][13] In this context, the nitrophenoxide salt may be in a solid phase or dissolved in an aqueous phase, while the alkyl halide is in an organic phase. The PTC's lipophilic cation pairs with the phenoxide anion, transporting it into the organic phase where it can react with the alkyl halide.[11]
Consider using a PTC when:
-
You are using a biphasic solvent system (e.g., toluene/water).
-
You observe poor reactivity due to the low solubility of the phenoxide salt in your organic solvent.
-
You wish to use milder reaction conditions (e.g., lower temperature) and avoid harsh, anhydrous solvents.[6]
Experimental Protocol Example: Synthesis of 4-Ethoxynitrobenzene
This protocol is a representative example and may require optimization based on specific laboratory conditions and substrate reactivity.
Materials:
-
4-Nitrophenol
-
Ethyl Iodide
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile.
-
Addition of Alkylating Agent: While stirring, add ethyl iodide (1.2 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is complete when the 4-nitrophenol spot is no longer visible.[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the solid salts (K₂CO₃ and KI) and wash the solid with a small amount of ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.[14]
-
-
Extraction:
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄.[3]
-
-
Purification:
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 7, 2026, from [Link]
-
Jetir.Org. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review. Retrieved January 7, 2026, from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of p-nitrophenyl ethanol ether synthesis. Retrieved January 7, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Static phase transfer catalysis for Williamson reactions. Retrieved January 7, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of nitrophenyl alkyl ethers.
-
ResearchGate. (n.d.). Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. Retrieved January 7, 2026, from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved January 7, 2026, from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved January 7, 2026, from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved January 7, 2026, from [Link]
-
National Institutes of Health. (n.d.). SN2 versus SN2′ Competition. Retrieved January 7, 2026, from [Link]
-
ScienceDirect. (n.d.). CHEMICAL SYNTHESIS OF p-NITROPHENYL p-NITROPHENYL ~LAh%INARABIOSlDE. Retrieved January 7, 2026, from [Link]
-
YouTube. (2020). differences between SNAr & SN2 reactions. Retrieved January 7, 2026, from [Link]
-
Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved January 7, 2026, from [Link]
-
Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved January 7, 2026, from [Link]
-
Organic Syntheses. (n.d.). p-NITRODIPHENYL ETHER. Retrieved January 7, 2026, from [Link]
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Competition between Nucleophilic Substitution of Halogen (SNAr) versus Substitution of Hydrogen (SNArH)—A Mass Spectrometry and Computational Study. Retrieved January 7, 2026, from [Link]
-
YouTube. (2025). What Are The Limitations Of Williamson Ether Synthesis?. Retrieved January 7, 2026, from [Link]
-
YouTube. (2020). Williamson ether synthesis (done wrong). Retrieved January 7, 2026, from [Link]
-
Radboud Repository. (2020). SN2 versus E2 Competition of F– and PH2– Revisited. Retrieved January 7, 2026, from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
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- 6. jetir.org [jetir.org]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
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- 11. Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. fzgxjckxxb.com [fzgxjckxxb.com]
- 14. 4-NITROPHENYL PHENYL ETHER synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of p-Nitrophenyl Propyl Ether
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and purification of p-nitrophenyl propyl ether. Here, we address common challenges encountered during the purification process, offering troubleshooting advice and detailed protocols to ensure the isolation of a high-purity final product.
Troubleshooting Guide
This section is designed to address specific issues that may arise during the purification of this compound from a typical Williamson ether synthesis reaction mixture.
Q1: My final yield of this compound is unexpectedly low. What are the potential causes and how can I improve it?
A low yield can be attributed to several factors, ranging from an incomplete reaction to losses during the purification process. Let's break down the common culprits and their solutions.
-
Incomplete Reaction: The Williamson ether synthesis, while generally efficient for primary alkyl halides, may not have gone to completion.[1]
-
Verification: Before commencing the workup, it is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). A persistent spot corresponding to the p-nitrophenol starting material indicates an incomplete reaction.
-
Solution: Ensure that the reaction has been allowed to proceed for a sufficient duration, typically ranging from 4 to 8 hours.[2] The reaction temperature should also be optimized; for this synthesis, a temperature range of 80-100°C is generally effective.[2][3]
-
-
Side Reactions: The primary competing reaction in this synthesis is the E2 elimination of 1-bromopropane, facilitated by the basic conditions, which produces propene gas.[4]
-
Indication: While the gaseous byproduct is difficult to detect, a lower than expected yield of the ether product, even with complete consumption of the starting phenol, can suggest that elimination was a significant pathway.
-
Mitigation: To favor the desired SN2 substitution over elimination, it is advisable to use a primary alkyl halide and to avoid excessively high reaction temperatures.[4]
-
-
Losses During Workup and Purification: Significant amounts of the product can be lost during the extraction and purification steps if not performed optimally.
-
Extraction: Ensure that the organic layer is thoroughly separated from the aqueous layer during liquid-liquid extraction. Multiple extractions with smaller volumes of the organic solvent are more efficient than a single extraction with a large volume.
-
Recrystallization: Choosing an appropriate solvent system is critical to minimize the loss of product in the mother liquor.[5] A solvent system where the product has high solubility at elevated temperatures and low solubility at room or colder temperatures is ideal.[5]
-
Q2: After purification, I still see traces of p-nitrophenol in my product according to TLC and NMR analysis. How can I effectively remove it?
The presence of unreacted p-nitrophenol is a common issue, as it is a solid with some solubility in organic solvents. Its removal is critical for obtaining a pure product.
-
The Underlying Chemistry: p-Nitrophenol is acidic due to the electron-withdrawing nature of the nitro group, which stabilizes the corresponding phenoxide anion. This acidity allows for its selective removal from the organic phase through a reaction with a base.
-
Detailed Protocol for Basic Extraction:
-
Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Transfer the organic solution to a separatory funnel.
-
Add a 5-10% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the separatory funnel. The volume of the basic wash should be approximately one-third to one-half of the organic layer's volume.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The deprotonated p-nitrophenol, as sodium or potassium p-nitrophenoxide, will be in the aqueous layer.
-
Drain the lower aqueous layer.
-
Repeat the wash with the basic solution one or two more times to ensure complete removal of the p-nitrophenol.
-
Finally, wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual base and reduce the amount of dissolved water in the organic layer.
-
Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound, now free of the p-nitrophenol impurity.
-
Q3: How can I remove unreacted 1-bromopropane and other nonpolar impurities from my product?
Unreacted 1-bromopropane and any nonpolar side products can often be removed through careful evaporation or more effectively by column chromatography.
-
Evaporation: As 1-bromopropane is volatile (boiling point ~71 °C), it can often be removed along with the reaction solvent during rotary evaporation.
-
Column Chromatography: For more persistent nonpolar impurities, column chromatography is the most effective method.[6]
-
Stationary Phase: Silica gel is the most common and suitable stationary phase for this separation.[6]
-
Mobile Phase Selection: A mixture of a nonpolar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is typically used.[7] The optimal ratio should be determined by TLC analysis. A good starting point for developing a solvent system for TLC is a 4:1 mixture of hexane to ethyl acetate.[3] The desired product, this compound, is more polar than 1-bromopropane and will, therefore, have a lower Rf value on the TLC plate and elute later from the column. The nonpolar impurities will travel faster with the mobile phase and be eluted first.
-
Q4: My purified this compound is an oil and will not crystallize, or it "oils out" during recrystallization. What should I do?
"Oiling out," where the compound separates as a liquid rather than a solid during recrystallization, is a common problem, especially if the compound's melting point is low or if there are significant impurities.
-
Troubleshooting "Oiling Out":
-
Increase the Solvent Volume: Add more hot solvent to the mixture to ensure that the saturation point is reached at a lower temperature.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Rapid cooling can favor oil formation over crystal nucleation.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[8]
-
Seed Crystals: If you have a small amount of pure, solid product, adding a "seed crystal" to the cooled solution can induce crystallization.[8]
-
-
Selecting a Recrystallization Solvent System:
-
Single Solvent: A good single solvent for recrystallization should dissolve the compound well when hot but poorly when cold.[5] For this compound, ethanol or isopropanol could be good candidates to test.
-
Two-Solvent System: If a suitable single solvent cannot be found, a two-solvent system is often effective.[9] In this method, the compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes cloudy (the cloud point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. A common and effective two-solvent system for compounds of this nature is ethanol/water or ethyl acetate/hexane.[3][10]
-
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
Pure this compound is expected to be a solid at room temperature. Its key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₁NO₃[11] |
| Molecular Weight | 181.19 g/mol [11] |
| Appearance | Solid |
| CAS Number | 7244-77-1[11] |
Q2: How does liquid-liquid extraction work to separate compounds?
Liquid-liquid extraction is a separation technique based on the differential solubilities of compounds in two immiscible liquids, typically an aqueous phase and an organic phase.[12] By adjusting the pH of the aqueous phase, the charge state of acidic or basic compounds can be altered, thereby changing their solubility and allowing for their selective transfer from one phase to the other. For instance, an acidic compound like p-nitrophenol, which is soluble in an organic solvent, can be deprotonated with a basic aqueous solution to form a salt that is soluble in the aqueous phase, enabling its removal from the organic layer.[9]
Q3: What is the principle behind column chromatography?
Column chromatography is a purification technique that separates compounds based on their differential adsorption to a solid stationary phase (like silica gel) while a liquid mobile phase flows through it.[6] Compounds with a higher affinity for the stationary phase will move down the column more slowly, while compounds with a higher affinity for the mobile phase will move more quickly. By gradually increasing the polarity of the mobile phase, compounds can be selectively eluted from the column and collected as separate fractions.
Q4: How do I use Thin Layer Chromatography (TLC) to monitor my reaction and purification?
TLC is a quick and effective way to analyze the composition of a mixture. A small spot of the mixture is applied to a silica-coated plate, which is then placed in a chamber with a solvent (the mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture with it at different rates depending on their polarity.
-
Monitoring the Reaction: Spot the reaction mixture alongside the starting materials (p-nitrophenol and 1-bromopropane) on a TLC plate. The disappearance of the starting material spots and the appearance of a new spot for the product indicate the reaction's progress. A good starting mobile phase for this reaction is a 4:1 or 3:1 mixture of hexane:ethyl acetate.[3]
-
Assessing Purity: After purification, a single spot on the TLC plate that corresponds to the product and is free from other spots indicates a high degree of purity.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of p-Nitrophenol
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was run in a solvent like DMF or DMSO, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or diethyl ether (Et₂O).
-
Transfer the organic solution to a separatory funnel.
-
Add a 1 M aqueous solution of sodium hydroxide (NaOH).
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with 1 M NaOH solution twice more.
-
Wash the organic layer with water, followed by a wash with brine.
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Load the sample onto the top of the silica gel column.
-
Begin eluting the column with a nonpolar mobile phase, such as 100% hexane, to elute any unreacted 1-bromopropane and other nonpolar impurities.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate. A gradient of 0% to 20% ethyl acetate in hexane is a good starting point.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a hot recrystallization solvent (e.g., ethanol or an ethyl acetate/hexane mixture) until the solid just dissolves.[3]
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or air dry to obtain the pure this compound.
Data Presentation
Recommended Solvent Systems for Purification
| Purification Technique | Stationary Phase | Recommended Mobile Phase / Solvent System | Purpose |
| Thin Layer Chromatography (TLC) | Silica Gel | Hexane:Ethyl Acetate (4:1 to 3:1 v/v)[3] | To monitor reaction progress and assess purity. |
| Flash Column Chromatography | Silica Gel | Gradient of 0-20% Ethyl Acetate in Hexane | To separate the product from nonpolar impurities and unreacted starting materials. |
| Recrystallization | N/A | Ethanol/Water or Ethyl Acetate/Hexane[3] | To obtain the final, highly pure crystalline product. |
Visualizations
Purification Workflow for this compound
Caption: Purification workflow for this compound.
References
-
PubChem. (n.d.). 1-Nitro-4-propoxybenzene. National Center for Biotechnology Information. [Link]
-
askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]
-
A.Collegepressbox. (2025). Mastering The Williamson Ether Synthesis. [Link]
-
SOP: FLASH CHROMATOGRAPHY. (n.d.). [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Biotage. (n.d.). Successful flash chromatography. [Link]
-
King Group. (n.d.). Successful Flash Chromatography. [Link]
-
Recrystallization - Single Solvent. (n.d.). [Link]
-
University of Rochester. (n.d.). How To Run A Reaction: The Workup. [Link]
-
Quora. (2021). Why is the choice of solvent important in recrystallization?. [Link]
-
Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. [Link]
-
Thorn-Seshold. (n.d.). Technical Notes - Removal of Reaction Solvent by Extractive Workup. [Link]
-
Columbia University. (n.d.). Column chromatography. [Link]
-
RSC Education. (2021). Finding the best solvent for recrystallisation student sheet. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
HMDB. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950). [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
-
SIELC Technologies. (n.d.). Separation of p-Chlorophenyl-o-nitrophenyl ether on Newcrom R1 HPLC column. [Link]
-
Journal of Chemical Education. (1979). Solvent Selection for Recrystallization: An Undergraduate Organic Experiment. [Link]
-
NIST. (n.d.). 1-nitro-4-propoxybenzene. [Link]
-
SpectraBase. (n.d.). This compound. [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]
-
YouTube. (2020). Recrystallization. [Link]
-
Eastern Kentucky University. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]
-
Structure Determination of Organic Compounds. (n.d.). Structure Identification By 1h NMR. [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene (compound.... [Link]
-
Chegg. (2019). Solved 5. Consult the 1H NMR spectrum of propyl p-tolyl.... [Link]
-
RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
Sources
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Technical Support Center: Troubleshooting Low Yield in p-Nitrophenyl Ether Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for p-nitrophenyl ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during their synthetic procedures. P-nitrophenyl ethers are crucial intermediates in organic synthesis, valued for their role in constructing more complex molecules and as probes in biochemical assays. The most common route to their synthesis is a variation of the Williamson ether synthesis, an SN2 reaction between a p-nitrophenoxide and an organohalide.[1][2][3]
While robust, this reaction is not without its pitfalls. Low yields can arise from a variety of factors, including competing side reactions, suboptimal reaction conditions, and improper reagent selection. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues, ensuring the integrity and efficiency of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of p-nitrophenyl ethers. Each question is designed to pinpoint a potential issue and provide a clear, mechanistically-grounded solution.
Q1: My yield is critically low, and post-reaction analysis (TLC, NMR) shows a large amount of unreacted p-nitrophenol. What is the most likely cause?
Answer: This is a classic symptom of incomplete deprotonation of the starting p-nitrophenol. The nucleophile in the Williamson ether synthesis is the p-nitrophenoxide ion, not the neutral phenol.[2][4] The phenolic proton of p-nitrophenol is acidic (pKa ≈ 7.15), but it still requires a sufficiently strong base to ensure complete conversion to the corresponding anion for the reaction to proceed efficiently.
Causality & Solution:
-
Insufficiently Strong Base: If the pKa of the conjugate acid of your chosen base is not significantly higher than the pKa of p-nitrophenol, the acid-base equilibrium will not favor the formation of the phenoxide. For example, using a weak base like sodium bicarbonate (pKa of H₂CO₃ ≈ 6.35) will result in minimal deprotonation.
-
Stoichiometry and Purity of Base: Ensure you are using at least one full equivalent of a strong base. Bases like sodium hydride (NaH) can be of variable purity due to contamination with mineral oil or partial degradation from moisture. It is often prudent to use a slight excess (e.g., 1.1 equivalents).
-
Moisture Contamination: The presence of water or other protic impurities in the reaction flask will consume the base, reducing the amount available to deprotonate the phenol.[5] Always use anhydrous solvents and dry glassware.
Workflow: Verifying Deprotonation
Caption: Workflow for ensuring complete deprotonation before adding the alkylating agent.
Recommended Action: Switch to a stronger base or improve reaction conditions. A comparison of suitable bases is provided below.
| Base | Typical Solvent | Key Considerations |
| Sodium Hydride (NaH) | THF, DMF | Highly effective, irreversible deprotonation. Releases H₂ gas (requires inert atmosphere). Can be difficult to handle. |
| Potassium Carbonate (K₂CO₃) | Acetone, DMF, Acetonitrile | Common, inexpensive, and easy to handle. Often requires higher temperatures and longer reaction times. |
| Potassium Hydroxide (KOH) | Ethanol, DMSO | Strong base, but introduces water, which can lead to side reactions if not managed. |
| Cesium Carbonate (Cs₂CO₃) | Acetonitrile, DMF | Excellent choice, highly effective due to the high solubility of cesium salts, but more expensive.[6] |
Q2: My reaction is producing a significant amount of an alkene byproduct instead of the desired ether. How can I prevent this?
Answer: This indicates that an E2 (elimination) reaction is outcompeting the desired SN2 (substitution) reaction. The p-nitrophenoxide is not only a good nucleophile but also a reasonably strong base, which can abstract a proton from the carbon adjacent (β-position) to the leaving group on your alkylating agent.[1][4][7]
Causality & Solution:
This competition is primarily governed by the structure of the alkylating agent and the reaction conditions.
-
Structure of the Alkyl Halide: The E2 pathway is heavily favored with sterically hindered alkyl halides.[3][4]
-
Steric Hindrance: Bulky bases or alkyl halides increase steric clash at the α-carbon, making it easier for the phenoxide to access a more exposed β-proton, favoring elimination.[4][8]
-
Temperature: Higher temperatures generally favor the elimination pathway over substitution.[7][8]
Caption: The competition between SN2 substitution and E2 elimination pathways.
Recommended Action:
-
Redesign Your Synthesis: If possible, choose a synthetic route where the alkylating agent is a primary halide. For example, to make p-nitrophenyl isopropyl ether, it is far better to react p-nitrophenoxide with 2-bromopropane (a secondary halide, which will lead to elimination) than it is to react isopropoxide with 1-chloro-4-nitrobenzene.
-
Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Use a Less Hindered Base: If you suspect your base is contributing to the problem, switch to a less bulky option.
Q3: The reaction is very slow or fails to reach completion. What factors should I investigate?
Answer: A sluggish reaction points to issues with reactivity, which can be influenced by the solvent, temperature, and the quality of the leaving group on the alkylating agent.
Causality & Solution:
-
Solvent Choice: The SN2 mechanism involves a negatively charged nucleophile (phenoxide) attacking a neutral electrophile (alkyl halide). The reaction rate is highly dependent on the solvent's ability to solvate the nucleophile.
-
Protic Solvents (e.g., ethanol, water): These solvents form a strong solvation shell around the phenoxide through hydrogen bonding, stabilizing it and making it less reactive. This significantly slows down the reaction.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are the preferred solvents.[6][7][8] They can solvate the cation (e.g., Na⁺, K⁺) but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive. This dramatically increases the reaction rate.
-
-
Leaving Group Ability: The rate of the SN2 reaction is directly proportional to the quality of the leaving group. A better leaving group is the conjugate base of a stronger acid. The general trend for halides is: I > Br > Cl >> F . If your reaction with an alkyl chloride is slow, switching to the corresponding alkyl bromide or iodide will accelerate it significantly. Tosylates (OTs) and mesylates (OMs) are also excellent leaving groups.[2][3]
-
Insufficient Temperature: While high temperatures can favor elimination, some reactions, especially with less reactive alkylating agents like alkyl chlorides or when using weaker bases like K₂CO₃, require heating to proceed at a practical rate. A typical temperature range is 50-100 °C.[1]
| Solvent | Type | Suitability for Williamson Synthesis | Rationale |
| DMF, DMSO | Polar Aprotic | Excellent | Poorly solvates the anion, maximizing nucleophilicity and increasing reaction rate.[6] |
| Acetonitrile | Polar Aprotic | Very Good | A common and effective solvent for this reaction.[7] |
| Acetone | Polar Aprotic | Good | Often used with K₂CO₃; its boiling point provides a convenient reflux temperature. |
| Ethanol, Methanol | Polar Protic | Poor | Strongly solvates and deactivates the phenoxide nucleophile through hydrogen bonding.[4] |
| Toluene | Apolar | Poor | Reactants often have poor solubility, leading to slow, heterogeneous reactions. |
Q4: I am trying to synthesize a diaryl ether, like p-nitrophenyl phenyl ether, and the yield is very low using standard Williamson conditions. What's wrong?
Answer: Synthesizing diaryl ethers via a standard SN2 reaction is generally not feasible. The issue lies in the stability of the aryl halide (e.g., chlorobenzene, bromobenzene). The carbon-halogen bond in an aryl halide is exceptionally strong and resistant to nucleophilic attack due to the sp² hybridization of the carbon and resonance effects. Aryl halides do not readily undergo SN2 reactions.[5]
Causality & Solution:
To form a diaryl ether, you need to activate the aryl halide. This is typically achieved through a copper-catalyzed reaction known as the Ullmann Condensation .
-
Mechanism: While the exact mechanism is complex, it is believed to involve the formation of an organocopper intermediate which then reacts with the phenoxide.
-
Catalyst: Copper powder, copper(I) oxide (Cu₂O), or copper(I) iodide (CuI) are commonly used catalysts. An example procedure describes the use of a copper catalyst for the synthesis of p-nitrodiphenyl ether from potassium phenoxide and p-nitrochlorobenzene.[9]
-
Conditions: Ullmann reactions typically require high temperatures (often 150-200 °C) and are sometimes performed without a solvent or in a high-boiling polar aprotic solvent like DMF or pyridine. An established procedure heats the reactants to 150-160°C.[9]
Recommended Action: Instead of a standard Williamson protocol, you must use an Ullmann condensation protocol. A general outline is provided in Section 3.
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental mechanism of the Williamson ether synthesis?
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] It is a single, concerted step where the p-nitrophenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide from the backside, displacing the halide leaving group.[1]
FAQ 2: How critical is the purity of the starting materials?
Extremely critical.
-
p-Nitrophenol: Impurities can interfere with the reaction or complicate purification. Ensure it is pure and dry.
-
Alkyl Halide: Must be free of alcohol, as this can compete in the reaction. Should also be free of water to prevent hydrolysis.[5]
-
Base: As discussed in Q1, moisture will quench strong bases like NaH.
-
Solvent: Must be anhydrous to prevent side reactions.
FAQ 3: Can I use a phase-transfer catalyst?
Yes, phase-transfer catalysts (PTCs) like tetrabutylammonium bromide or 18-crown-6 can be very effective, especially in industrial settings or when dealing with solubility issues.[1] A PTC helps shuttle the phenoxide ion from a solid or aqueous phase into the organic phase where the alkyl halide resides, thereby accelerating the reaction. This is particularly useful when using an inorganic base like KOH or K₂CO₃ with a non-polar solvent like toluene.
Section 3: Protocols & Methodologies
Protocol 1: General Procedure for Synthesis of an Alkyl p-Nitrophenyl Ether (e.g., Ethyl p-Nitrophenyl Ether)
This protocol is a representative example and may require optimization.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add p-nitrophenol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or acetonitrile) to dissolve the phenol (approx. 5-10 mL per gram of phenol).
-
Deprotonation: While stirring under a nitrogen atmosphere, add potassium carbonate (K₂CO₃, 1.5 eq) in one portion.
-
Heating: Heat the mixture to 80 °C and stir for 1 hour to ensure complete formation of the potassium p-nitrophenoxide.
-
Alkylation: Add the alkylating agent (e.g., ethyl iodide, 1.2 eq) dropwise via syringe.
-
Reaction Monitoring: Continue stirring at 80 °C and monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting p-nitrophenol spot has disappeared (typically 2-8 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel or by recrystallization to afford the pure product.
Protocol 2: Synthesis of p-Nitrophenyl Phenyl Ether (Ullmann Condensation)
Adapted from Organic Syntheses.[9]
-
Preparation of Potassium Phenoxide: In a suitable flask, heat phenol (1.7 moles) and potassium hydroxide (1.43 moles) to 130-140 °C until all the alkali has dissolved.
-
Catalyst and Reagent Addition: Cool the resulting potassium phenoxide to 100-110 °C. Add an active copper catalyst (0.5 g) followed by p-nitrochlorobenzene (0.5 moles).
-
Reaction: Fit the flask with a mechanical stirrer and reflux condenser. Heat the mixture to 150-160 °C. An exothermic reaction should begin. Remove the external heat source during this phase.
-
Completion: Once the initial exothermic reaction subsides, add another portion of p-nitrochlorobenzene (0.5 moles) and repeat the heating process. After the second exothermic reaction ceases, maintain the temperature at 150-160 °C for an additional 30 minutes.
-
Workup:
-
Carefully pour the hot, dark-colored melt into ice water containing sodium hydroxide to remove excess phenol.
-
The crude p-nitrodiphenyl ether will separate as a crystalline mass.
-
-
Purification: Filter the crude product, wash thoroughly with water, and dry. The final product can be purified by vacuum distillation. The fraction boiling at 188-193 °C / 8 mm Hg is collected, yielding the pure product.[9]
References
-
Optimization of p-nitrophenyl ethanol ether synthesis. (2008). ResearchGate. [Link]
-
Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. askIITians. [Link]
-
What Are The Limitations Of Williamson Ether Synthesis?. Chemistry For Everyone. [Link]
-
Williamson Ether Synthesis. ChemTalk. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Williamson Ether Synthesis: Mechanism, condition, Limitation. Science Info. [Link]
-
p-NITRODIPHENYL ETHER. Organic Syntheses Procedure. [Link]
- Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
-
The Williamson Ether Synthesis. Chemistry Steps. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. scienceinfo.com [scienceinfo.com]
- 8. youtube.com [youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
preventing elimination side products in ether synthesis
A Guide to Preventing Elimination Side Products
Welcome to the Technical Support Center for Ether Synthesis. As Senior Application Scientists, we understand that unwanted elimination reactions are a primary obstacle to achieving high yields and purity in ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions. We will delve into the causality behind experimental choices, focusing on the critical competition between substitution (SN2) and elimination (E2) pathways.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter in the lab. Each question is followed by a detailed explanation of the underlying principles and actionable protocols to steer your reaction toward the desired ether product.
Q1: My Williamson ether synthesis with a secondary alkyl halide is producing mainly alkene. What's wrong and how can I improve the ether yield?
A1: This is a classic case of the SN2/E2 competition favoring the E2 (elimination) pathway.
The Williamson ether synthesis relies on an SN2 reaction, where an alkoxide nucleophile attacks an alkyl halide.[1][2] However, alkoxides are not only strong nucleophiles but also strong bases. When reacting with secondary (2°) alkyl halides, the strong basicity of the alkoxide can easily abstract a beta-hydrogen, leading to the formation of an alkene via the E2 mechanism, which competes directly with the desired SN2 substitution.[3][4][5] E2 is often favored with secondary halides because the transition state is less sterically hindered than the SN2 transition state.[6]
Root Cause Analysis & Corrective Actions:
-
Re-evaluate Your Synthetic Strategy: The most reliable solution is to reverse the roles of the nucleophile and electrophile. For an unsymmetrical ether, there are two possible synthetic routes. Always choose the pathway that uses the less sterically hindered alkyl halide (preferably primary).[4][5][7][8][9]
-
Poor Strategy: Secondary Alkyl Halide + Primary Alkoxide → Alkene (Major) + Ether (Minor)
-
Improved Strategy: Primary Alkyl Halide + Secondary Alkoxide → Ether (Major)
-
-
Lower the Reaction Temperature: Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[1][10] Reducing the temperature can significantly shift the product ratio in favor of the SN2 product.
-
Choose the Right Solvent: Polar aprotic solvents like DMSO, DMF, or acetonitrile are known to favor SN2 reactions.[11][12][13] These solvents solvate the cation of the alkoxide salt, leaving the "naked" alkoxide anion as a potent nucleophile, which enhances the SN2 rate relative to E2.[14]
-
Consider a Milder Base or Alternative Methods: If you are forming the alkoxide in situ from an alcohol, using a very strong, bulky base like potassium tert-butoxide (t-BuOK) will heavily favor elimination.[15] If the improved strategy (point 1) is not feasible, consider alternative etherification methods for hindered systems, such as alkoxymercuration-demercuration.[5]
Q2: I'm trying to synthesize a tert-butyl ether using sodium tert-butoxide and an alkyl halide, but I'm only getting alkene products. Is there a better way?
A2: Yes, this is an expected outcome due to extreme steric hindrance and the strong basicity of the alkoxide.
Attempting a Williamson synthesis with a tertiary (3°) alkyl halide will almost exclusively yield the elimination product.[4][8][16][17] The carbon atom bearing the leaving group is too sterically hindered for the nucleophile to access for a backside SN2 attack.[6][18] Concurrently, using a sterically hindered strong base like tert-butoxide will favor the E2 pathway even with primary alkyl halides, though to a lesser extent.[15]
Strategic Pivot for Synthesizing Hindered Ethers:
-
For tert-butyl ethers: The best strategy is to use the reverse approach: react a primary alkyl halide with potassium tert-butoxide. While tert-butoxide is a bulky base, the unhindered nature of the primary alkyl halide heavily favors the SN2 pathway over elimination.[4]
-
For Di-tert-butyl ether and other highly hindered ethers: The Williamson synthesis is not a viable method.[1] Alternative, modern methods are required:
-
Acid-Catalyzed Alkene Alkoxylation: Reacting an alkene (like isobutylene) with an alcohol under strongly acidic conditions can form hindered ethers. However, this method has limitations in scope and chemoselectivity.[19]
-
Electrochemical Methods: Recent advances have shown that electrochemical oxidation of carboxylic acids can generate carbocations under non-acidic conditions, which can then be trapped by an alcohol to form highly hindered ethers with excellent yields.[19]
-
Q3: My acid-catalyzed dehydration of a primary alcohol is giving me a low yield of the symmetric ether and a significant amount of alkene. What conditions should I optimize?
A3: This reaction is highly temperature-dependent. You are likely running the reaction at too high a temperature, which favors elimination over substitution.
The acid-catalyzed dehydration of primary alcohols can produce either a symmetrical ether or an alkene.[20][21] The mechanism involves protonating an alcohol to form a good leaving group (water), which is then attacked by a second alcohol molecule in an SN2 fashion to form the ether.[5][22] However, at higher temperatures, an E2 elimination pathway dominates.[23]
Key Optimization Parameters:
-
Strict Temperature Control: This is the most critical factor.
-
Use an Excess of the Alcohol: The reaction relies on one alcohol molecule acting as a nucleophile for another. Using an excess of the alcohol reactant helps ensure the bimolecular SN2 pathway is favored.[20][23]
Important Limitation: This method is only suitable for preparing symmetrical ethers from primary alcohols .[5][22][23] Using secondary or tertiary alcohols will lead predominantly to alkenes via E1 mechanisms, and attempting to make unsymmetrical ethers will result in a difficult-to-separate mixture of products.[5][20][23]
Frequently Asked Questions (FAQs)
-
Why is the choice of alkyl halide structure so critical in the Williamson synthesis? The Williamson synthesis is an SN2 reaction, which is highly sensitive to steric hindrance at the electrophilic carbon. The order of reactivity for alkyl halides is Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°).[4][17] Secondary halides give a mixture of substitution and elimination products, while tertiary halides almost exclusively give elimination products because the steric bulk prevents the necessary backside attack for substitution.[1][4][6][8]
-
What role does the solvent play in the SN2 vs. E2 competition? The solvent can significantly influence the outcome. Polar aprotic solvents (e.g., DMSO, DMF, acetone) are preferred for SN2 reactions.[12] They effectively solvate the counter-ion (e.g., Na⁺ in NaOCH₃) but not the nucleophilic anion (⁻OCH₃), making the nucleophile more reactive or "naked".[14] This enhances the rate of SN2. Conversely, polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a "cage" that hinders its ability to attack the electrophile, which can sometimes favor E2.[14][24][25]
-
Can phase-transfer catalysts help reduce elimination? Yes, phase-transfer catalysis (PTC) can be an effective strategy.[26][27] In a typical Williamson synthesis, the alkoxide salt might have low solubility in the organic solvent where the alkyl halide resides. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the alkoxide anion into the organic phase.[1][26] This allows the reaction to proceed under milder conditions (lower temperatures) and can increase the yield of the ether product by disfavoring the higher-activation-energy elimination pathway.[28]
Visualizing the Competition: SN2 vs. E2 Pathways
The choice between substitution and elimination is a fundamental challenge. The following diagram illustrates how the structure of the alkyl halide dictates the preferred reaction pathway with a strong base/nucleophile like an alkoxide.
Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.
Protocol: Optimized Williamson Synthesis for a Primary Alkyl Halide
This protocol is designed to maximize the yield of an ether from a primary alkyl halide and an alcohol, minimizing the risk of elimination.
Objective: Synthesize an unsymmetrical ether (e.g., benzyl ethyl ether) using the optimal SN2 conditions.
Materials:
-
Primary Alkyl Halide (e.g., Benzyl bromide)
-
Alcohol (e.g., Ethanol)
-
Strong Base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil)
-
Anhydrous Polar Aprotic Solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert atmosphere apparatus (Nitrogen or Argon)
-
Standard glassware for reaction, workup, and purification
Procedure:
-
Preparation (Inert Atmosphere): Assemble a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (N₂ or Ar). This is crucial as alkoxides and NaH are moisture-sensitive.
-
Alcohol Dissolution: Add the alcohol (e.g., ethanol, 1.2 equivalents) to the anhydrous solvent (e.g., THF) in the reaction flask.
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully and portion-wise, add the sodium hydride (1.1 equivalents). Caution: NaH reacts violently with water and exothermically with alcohol, liberating flammable H₂ gas. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the sodium alkoxide.
-
Alkyl Halide Addition: Dissolve the primary alkyl halide (e.g., benzyl bromide, 1.0 equivalent) in a small amount of anhydrous THF and add it to the dropping funnel. Add the halide solution dropwise to the stirred alkoxide solution at room temperature.
-
Reaction Monitoring: The reaction is typically exothermic. Maintain the temperature with a water bath if necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 1-8 hours.[1] If the reaction is sluggish, it can be gently heated to 50-60 °C.
-
Quenching: Once the reaction is complete (as indicated by TLC), cool the flask back to 0 °C and cautiously quench the excess NaH by slowly adding a few milliliters of water or methanol until gas evolution ceases.
-
Workup: Transfer the reaction mixture to a separatory funnel. Dilute with water and a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the crude ether product by flash column chromatography or distillation.
Decision-Making Workflow for Ether Synthesis
Caption: A decision workflow for selecting an appropriate ether synthesis strategy.
References
-
15.3: The Williamson Ether Synthesis. (2020, May 30). Chemistry LibreTexts. [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
-
Can William ether synthesis be done with secondary halides? (2015, June 24). Physics Forums. [Link]
-
How Solvation Influences the SN2 versus E2 Competition. (2021, December 21). The Journal of Organic Chemistry. [Link]
-
How Solvation Influences the SN2 versus E2 Competition. PubMed Central. [Link]
-
Williamson Ether Synthesis. ChemTalk. [Link]
-
Dehydration of Alcohols To Make Ethers. Scribd. [Link]
-
11.8: Williamson Ether Synthesis. (2021, July 5). Chemistry LibreTexts. [Link]
-
SN2 versus E2 Competition of Cyclic Ethers. ResearchGate. [Link]
-
Why do polar aprotic solvents favour SN2 over E2? (2019, May 7). Chemistry Stack Exchange. [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
-
Dehydration of Alcohols to Make Ethers. (2023, January 22). Chemistry LibreTexts. [Link]
-
Comparing E2, E1, Sn2, Sn1 reactions. Khan Academy. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]
-
18.2: Preparing Ethers. (2024, February 25). Chemistry LibreTexts. [Link]
-
Williamson ether synthesis. Khan Academy. [Link]
-
Alcohols To Ethers via Acid Catalysis. (2014, November 14). Master Organic Chemistry. [Link]
-
The synthetic methods of hindered ether. ResearchGate. [Link]
-
Bulky Bases in Elimination Reactions. (2012, October 24). Master Organic Chemistry. [Link]
-
Understanding the SN2 Versus E2 Competition. PubMed. [Link]
-
Preparation of Ethers by Dehydration of Alcohols. BYJU'S. [Link]
-
E2 Elimination vs. Sn2 Substitution. (2022, April 11). YouTube. [Link]
-
Choosing between e1, e2 sn1, and sn2 reactions. Reddit. [Link]
-
Understanding the SN2 Versus E2 Competition. ResearchGate. [Link]
-
Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. askIITians. [Link]
-
Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. PubMed Central. [Link]
-
Phase Transfer Catalysis. Dalal Institute. [Link]
-
Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. ResearchGate. [Link]
-
Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences. [Link]
-
Williamson Ether Synthesis on Solid Support: Substitution versus Elimination. ResearchGate. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. forums.studentdoctor.net [forums.studentdoctor.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
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- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. jk-sci.com [jk-sci.com]
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- 14. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 17. organicchemistrytutor.com [organicchemistrytutor.com]
- 18. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 19. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. crdeepjournal.org [crdeepjournal.org]
Technical Support Center: Stability of p-Nitrophenyl Propyl Ether in Aqueous Buffer Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with p-nitrophenyl propyl ether. This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments involving this compound in aqueous buffer solutions. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability of this compound in aqueous environments.
Q1: How stable is this compound in aqueous buffer solutions?
A1: this compound is generally considered to be a highly stable molecule in aqueous buffer solutions under typical experimental conditions (neutral to moderately acidic or alkaline pH, and ambient temperature). Ethers are chemically robust functional groups that are resistant to hydrolysis.[1] Unlike esters, which are readily hydrolyzed, the ether linkage (C-O-C) does not have a reactive carbonyl group that facilitates nucleophilic attack by water or hydroxide ions.
Q2: What are the potential degradation pathways for this compound?
A2: While highly stable, degradation can be induced under harsh or "forced" conditions. The primary theoretical degradation pathway is the cleavage of the ether bond to yield p-nitrophenol and propanol. This is most likely to occur under strongly acidic conditions and at elevated temperatures.
Q3: Can the buffer composition affect the stability of this compound?
A3: Under normal circumstances, the choice of buffer (e.g., phosphate, TRIS, acetate) is not expected to have a significant impact on the stability of this compound. However, it is always good practice to use high-purity buffer components and to be aware of any potential, albeit unlikely, catalytic effects, especially when working at the extremes of the pH range or in the presence of other reactive species.
Q4: Is this compound susceptible to enzymatic degradation?
A4: The ether linkage is generally not a substrate for common hydrolases like esterases or proteases. While some specialized enzymes capable of cleaving ether bonds exist in nature, contamination of a typical laboratory experiment with such enzymes is highly improbable. Therefore, enzymatic degradation is not a primary concern for the stability of this compound in routine applications.[2][3][4][5][6][7]
Troubleshooting Guide: Investigating Stability Issues
If you are encountering unexpected results and suspect instability of your this compound solution, this guide will walk you through a systematic investigation.
Issue 1: Inconsistent results in bioassays or analytical measurements.
Possible Cause: Degradation of this compound leading to the formation of p-nitrophenol, which can interfere with your assay or analytical method.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected degradation.
Detailed Steps:
-
Forced Degradation Study: To determine if your compound is degrading under your experimental conditions, you can perform a forced degradation study.[8][9][10][11][12] This involves exposing your this compound solution to a range of harsh conditions to accelerate any potential degradation.
-
Analytical Methodologies: You will need a reliable analytical method to detect both the parent compound and its potential primary degradant, p-nitrophenol. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[13][14][15][16] Alternatively, UV-Vis spectrophotometry can be a simpler, high-throughput method to screen for the appearance of p-nitrophenol.[17][18][19][20]
Issue 2: Appearance of a yellow color in the solution.
Possible Cause: Formation of the p-nitrophenolate ion. p-Nitrophenol is colorless in acidic and neutral solutions but turns yellow in alkaline conditions (pH > 7) due to the formation of the phenolate anion, which has a strong absorbance around 400-410 nm.[21]
Troubleshooting Flowchart:
Caption: Troubleshooting unexpected solution color.
Detailed Steps:
-
Measure the pH: Use a calibrated pH meter to accurately determine the pH of your solution.
-
Spectrophotometric Analysis: If the pH is alkaline, scan the absorbance of your solution from 300 to 500 nm. The presence of a peak around 400-410 nm is a strong indicator of the p-nitrophenolate ion.
-
Chromatographic Confirmation: For definitive confirmation, analyze your sample using a stability-indicating HPLC method and compare the retention time and UV spectrum of any new peaks with a p-nitrophenol standard.
Experimental Protocols
Here are detailed protocols for conducting a forced degradation study and for the analysis of this compound and its potential degradation product, p-nitrophenol.
Protocol 1: Forced Degradation Study
This study will expose this compound to various stress conditions to assess its intrinsic stability.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
1 M HCl
-
1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
Aqueous buffer of your choice (e.g., 100 mM phosphate buffer, pH 7.4)
-
HPLC vials
-
pH meter
-
Heating block or water bath
-
UV lamp (for photostability)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Set up Stress Conditions: In separate, clearly labeled vials, set up the following conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.
-
Thermal Degradation: Mix 1 mL of stock solution with 1 mL of your aqueous buffer.
-
Photolytic Degradation: Place a solution of 1 mL stock solution and 1 mL of your aqueous buffer in a quartz cuvette or under a UV lamp.
-
Control: Mix 1 mL of stock solution with 1 mL of your aqueous buffer.
-
-
Incubation:
-
Incubate the acid, base, and thermal degradation samples at 60°C for 24 hours.
-
Keep the oxidative degradation sample at room temperature for 24 hours.
-
Expose the photolytic degradation sample to UV light for 24 hours.
-
Keep the control sample at room temperature in the dark.
-
-
Sample Preparation for Analysis:
-
After incubation, cool all samples to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.
-
Dilute all samples to a suitable concentration for HPLC or UV-Vis analysis with your mobile phase or buffer.
-
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate this compound from its primary potential degradant, p-nitrophenol.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 90% B in 10 minutes, hold for 2 minutes, return to 40% B in 1 minute, and equilibrate for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
Procedure:
-
Prepare your samples as described in the forced degradation study protocol.
-
Prepare a standard solution of this compound and p-nitrophenol in the mobile phase.
-
Inject the standards to determine their retention times.
-
Inject your control and stressed samples.
-
Analyze the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
Protocol 3: UV-Vis Spectrophotometric Analysis
This is a rapid screening method to detect the formation of p-nitrophenol, particularly under basic conditions.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
1 M NaOH
Procedure:
-
Take an aliquot of your sample solution.
-
Add a small amount of 1 M NaOH to make the solution alkaline (pH > 10).
-
Scan the absorbance of the solution from 300 nm to 500 nm.
-
The presence of an absorbance maximum around 400-410 nm indicates the formation of the p-nitrophenolate ion, and thus the degradation of this compound to p-nitrophenol.
By following these guidelines and protocols, you can confidently assess the stability of this compound in your experiments and troubleshoot any potential issues that may arise.
References
-
Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. PubMed. Available at: [Link]
-
Steric effects in the base-catalyzed hydrolysis of p-nitrophenyl esters. Relative behavior of bridged and nonbridged trialkyl acetates. The Journal of Organic Chemistry. Available at: [Link]
-
Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. IRE Journals. Available at: [Link]
-
Acid- and water-catalyzed hydrolysis of p-nitrophenyl esters. ACS Publications. Available at: [Link]
-
Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. PubMed. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. Available at: [Link]
-
Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. Semantic Scholar. Available at: [Link]
-
High Pressure Studies. XVI. Hydrolysis of p-Nitrophenyl Esters Catalyzed by cn-Chymotrypsin1'2. ElectronicsAndBooks. Available at: [Link]
-
Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. ResearchGate. Available at: [Link]
-
p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. ScienceDirect. Available at: [Link]
-
KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. ResearchGate. Available at: [Link]
-
A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
a review on forced degradation and stability indicating studies. PHARMACEUTICAL SCIENCES. Available at: [Link]
-
Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. PMC - PubMed Central. Available at: [Link]
-
Enzymatic Degradation of P-Nitrophenyl Esters,. Amanote Research. Available at: [Link]
-
Forced Degradation Studies. ResearchGate. Available at: [Link]
-
( a ) The reaction scheme of hydrolysis of p -nitrophenyl esters with... ResearchGate. Available at: [Link]
-
Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. ACS Publications. Available at: [Link]
-
Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. NIH. Available at: [Link]
-
Stability Indicating HPLC Method Development –A Review. IJTSRD. Available at: [Link]
-
Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Spectrophotometric Determination of p-Nitrophenol under ENP Interference. PMC - NIH. Available at: [Link]
-
Acid-Catalyzed Hydrolysis of Some Primary Alkyl Phenyl Ethers. ResearchGate. Available at: [Link]
-
Selective and Colorimetric Detection of p-Nitrophenol Based on Inverse Opal Polymeric Photonic Crystals. MDPI. Available at: [Link]
-
Accurately determining esterase activity via the isosbestic point of p-nitrophenol. SpringerLink. Available at: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Analysis of p-Nitrophenol Reduction. Science and Education Publishing. Available at: [Link]
-
Stability-Indicating HPLC Methods. Scribd. Available at: [Link]
-
Separation of p-Chlorophenyl-o-nitrophenyl ether on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Transition state differences in hydrolysis reactions of alkyl versus aryl phosphate monoester monoanions. PubMed. Available at: [Link]
-
Functional Groups In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
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- 3. [PDF] Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies | Semantic Scholar [semanticscholar.org]
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- 21. irejournals.com [irejournals.com]
Technical Support Center: HPLC Analysis of Nitrophenyl Compounds
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of nitrophenyl and related compounds. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered in the lab. This resource moves beyond simple checklists to explain the underlying chemical principles, empowering you to make informed decisions and develop robust, reliable methods.
Part 1: Troubleshooting Guide
This section addresses specific chromatographic problems in a direct question-and-answer format.
Q1: Why am I seeing significant peak tailing with my nitrophenyl analyte, and how can I fix it?
Peak tailing is a common issue when analyzing polar compounds like nitrophenyls. It compromises resolution and quantification accuracy. The cause can be chemical (analyte-specific) or mechanical (system-wide).
Causality and Diagnosis:
The primary chemical cause of tailing for polar analytes is secondary interactions between the compound and the stationary phase.[1] Nitrophenyl compounds, with their polar nitro and potentially hydroxyl or amine groups, can interact strongly with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][2] These acidic silanols can form strong hydrogen bonds or have ionic interactions with the analyte, creating a secondary, stronger retention mechanism that leads to a tailed peak shape.
To diagnose the root cause, inject a neutral, well-behaved compound (e.g., toluene).
-
If all peaks tail: The problem is likely mechanical or system-related (e.g., column void, extra-column volume).[1]
-
If only the nitrophenyl analyte tails: The issue is chemical and related to secondary interactions.[1]
Solutions:
| Probable Cause | Solution | Scientific Rationale |
| Secondary Silanol Interactions | Adjust Mobile Phase pH: Add a buffer (e.g., 20-50 mM phosphate or acetate) to maintain a low pH (typically 2.5-4.0).[2][3] | At low pH, the acidic silanol groups are protonated (Si-OH), making them less likely to interact with the analyte. This ensures retention is governed primarily by the intended reversed-phase mechanism.[3] |
| Use a Highly End-Capped Column: Select a modern, high-purity silica column with minimal residual silanols. | End-capping masks the residual silanols with a non-polar group (e.g., trimethylsilyl), physically blocking them from interacting with the analyte.[2] | |
| Column Overload | Dilute the Sample: Reduce the concentration of the injected sample. | Injecting too much analyte mass saturates the active sites on the stationary phase, leading to a non-linear relationship between concentration and retention, which manifests as peak distortion.[1][4] |
| Inappropriate Injection Solvent | Match Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a solvent that is weaker (more aqueous in reversed-phase) than the mobile phase.[5] | If the sample is dissolved in a solvent significantly stronger than the mobile phase, the sample band will spread prematurely at the column inlet, causing peak distortion.[1] |
| Column Hardware Issues | Flush or Replace Frit/Column: If pressure is high and all peaks tail, the inlet frit may be blocked. Back-flushing the column can sometimes resolve this.[4] A void at the column inlet can also cause tailing; this requires column replacement.[2][6] | A blocked frit or a void in the packing bed disrupts the uniform flow of the mobile phase, causing turbulence and band broadening that affects all peaks.[4] |
| Extra-Column Volume | Minimize Tubing: Use tubing with the smallest possible internal diameter and length between the injector, column, and detector. | Excessive volume outside of the column contributes to band spreading, which is particularly noticeable for early-eluting peaks.[1][7] |
Q2: I'm struggling to separate nitrophenol isomers (o-, m-, p-). They are co-eluting or have very poor resolution. What should I do?
Separating structural isomers is a classic chromatographic challenge because their similar hydrophobicity makes them difficult to resolve on standard C18 columns.[8][9] The key is to exploit subtle differences in their structure using alternative selectivity.
Causality and Diagnosis:
Standard C18 columns primarily separate based on hydrophobicity. Since nitrophenol isomers have identical molecular weights and very similar polarities, they exhibit minimal differences in hydrophobic interactions, resulting in poor resolution. To resolve them, a different separation mechanism is required.
Solutions:
| Solution Strategy | Detailed Action | Scientific Rationale |
| Change Stationary Phase Selectivity | Use a Phenyl-Hexyl Column: Switch from a C18 to a phenyl-based stationary phase.[9][10] | Phenyl columns provide an alternative separation mechanism based on π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic ring of the nitrophenyl analytes.[8][11] This interaction is sensitive to the position of the nitro group, enabling the separation of isomers that are inseparable on C18. |
| Optimize Mobile Phase Composition | Switch Organic Modifier: If using a phenyl column, try methanol instead of acetonitrile.[8][11] | Acetonitrile can engage in its own π-π interactions, which may compete with the analyte-stationary phase interactions. Methanol, being a protic solvent, enhances the π-π interactions between the phenyl phase and the nitroaromatic compounds, often leading to increased retention and altered selectivity.[8][11] |
| Control Mobile Phase pH: Use a buffered mobile phase, such as 50 mM acetate buffer at pH 5.0.[9][12] | The pKa of nitrophenols is around 7-8. At a pH of 5.0, they are in their non-ionized (acidic) form, which is more retained on a reversed-phase column. Controlling the pH ensures consistent ionization state and reproducible retention times.[13][14] | |
| Adjust Elution Mode | Implement a Shallow Gradient: For complex mixtures containing multiple nitroaromatics, use a shallow gradient elution (e.g., increasing organic content slowly).[15] | A gradient elution helps to resolve compounds with different polarities by progressively increasing the mobile phase strength. A shallow gradient provides more time for closely eluting compounds, like isomers, to separate effectively.[15] |
| Optimize Temperature | Adjust Column Temperature: Systematically vary the column temperature (e.g., 25°C, 35°C, 45°C). | Temperature affects mobile phase viscosity and mass transfer kinetics. Changing the temperature can subtly alter selectivity (α), sometimes improving the resolution between critical pairs.[15][16] |
Q3: My retention times are drifting and not reproducible from one run to the next. What is the cause?
Unstable retention times are a critical issue that undermines the reliability of an analytical method. This problem is almost always related to a lack of system equilibrium or a change in experimental conditions.
Causality and Diagnosis:
Consistent retention times depend on a stable chromatographic system, meaning the mobile phase composition, flow rate, and column temperature must remain constant.[7][17] Any fluctuation in these parameters will lead to drift.
Solutions:
| Probable Cause | Solution | Scientific Rationale |
| Temperature Fluctuations | Use a Column Oven: Always operate with the column in a thermostatically controlled compartment set to a stable temperature (e.g., 35°C).[16][17] | Retention in reversed-phase HPLC is an exothermic process. A change of just 1°C can alter retention times by 1-2%.[7] A column oven ensures a stable thermal environment, leading to reproducible retention. |
| Mobile Phase Issues | Prepare Fresh Mobile Phase Daily: Volatile organic solvents can evaporate, changing the mobile phase ratio. Buffers can support microbial growth if left for extended periods.[17] | A change in the organic-to-aqueous ratio directly impacts the eluting strength of the mobile phase, causing retention time shifts. Fresh preparation ensures consistency. |
| Degas the Mobile Phase: Use an online degasser or sonicate/sparge the mobile phase before use. | Dissolved gases can form air bubbles in the pump, leading to inaccurate flow delivery and pressure fluctuations, which in turn cause retention time variability.[17][18] | |
| Insufficient Column Equilibration | Increase Equilibration Time: Before starting a sequence, flush the column with the initial mobile phase for at least 10-15 column volumes. | The stationary phase needs time to fully equilibrate with the mobile phase. If injections are made before equilibrium is reached, retention times will drift as the column chemistry stabilizes.[17] |
| Pump or Mixer Malfunction | Check Pump Performance: Verify that the pump is delivering the correct flow rate and that the pressure is stable. If using a gradient, ensure the mixer is functioning correctly. | Inaccurate or fluctuating flow rates from worn pump seals or faulty check valves will directly and proportionally affect retention times.[18] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best column choice for separating a complex mixture of nitrophenyl compounds?
While a standard C18 column is a good starting point for many reversed-phase applications, it often fails to resolve structurally similar nitroaromatic compounds.[9] For enhanced selectivity, a Phenyl-Hexyl column is highly recommended.[8][11] The phenyl groups in the stationary phase provide π-π interactions, which offer a different separation mechanism than the hydrophobic interactions of a C18 phase. This alternative selectivity is often the key to resolving isomers like 2,4-dinitrotoluene and 2,6-dinitrotoluene.[11]
Q2: How does mobile phase pH affect the separation of nitrophenols?
Mobile phase pH is one of the most powerful tools for controlling the retention and selectivity of ionizable compounds like nitrophenols.[13][19] Nitrophenols are weak acids.
-
At low pH (e.g., pH < 5): The phenolic hydroxyl group is protonated (non-ionized). The molecule is more non-polar and will be more strongly retained on a reversed-phase column.
-
At high pH (e.g., pH > 9): The hydroxyl group is deprotonated (ionized), forming the phenolate anion. The molecule becomes much more polar and will be less retained, eluting earlier.
The greatest change in retention occurs within ±1.5 pH units of the analyte's pKa.[14][20] By carefully controlling the pH with a buffer, you can fine-tune retention times to improve separation from other components in the mixture.[3]
Q3: Should I use an isocratic or gradient elution for my analysis?
The choice depends on the complexity of your sample.
-
Isocratic Elution (constant mobile phase composition): This is ideal for simple mixtures where all compounds elute within a reasonable time frame with good resolution.[12][21] It is simpler, faster to equilibrate, and generally more robust.
-
Gradient Elution (mobile phase composition changes over time): This is necessary for complex samples containing compounds with a wide range of polarities (e.g., a mixture of nitrophenol, dinitrophenol, and trinitrotoluene).[8][22] A gradient allows for the elution of highly retained compounds in a reasonable time without sacrificing the resolution of early-eluting peaks.
Q4: I am analyzing carbonyls (aldehydes/ketones) derivatized with 2,4-dinitrophenylhydrazine (DNPH). What are the key chromatographic considerations?
The analysis of DNPH derivatives is a common method for quantifying carbonyls.[22][23]
-
Derivatization Conditions: The derivatization reaction is typically carried out in acidic conditions (e.g., orthophosphoric acid or hydrochloric acid in acetonitrile or ethanol).[23] It is crucial to ensure the reaction goes to completion by using an excess of DNPH and optimizing reaction time and temperature.
-
Column: A standard C18 column provides excellent performance for separating the resulting hydrazone derivatives.[22][23]
-
Detection: The DNPH tag is a strong chromophore. Detection should be set at the absorbance maximum of the derivatives, which is typically around 350-365 nm .[23] Monitoring at this wavelength provides high sensitivity and selectivity, as most matrix components do not absorb here.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used to separate the various DNPH derivatives.[22][23]
Part 3: Visualizations & Protocols
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting the common problem of peak tailing.
Sources
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- 3. agilent.com [agilent.com]
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- 12. chromatographyonline.com [chromatographyonline.com]
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- 16. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Optimizing p-Nitrophenyl Substrate Solubility in Biochemical Assays
From the desk of a Senior Application Scientist: Welcome to the technical support center. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven solutions for overcoming one of the most common hurdles in enzyme kinetics: the challenging solubility of p-nitrophenyl (pNP) substrates. Here, we move beyond simple protocols to explain the underlying science, empowering you to troubleshoot effectively and ensure the integrity of your data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the foundational questions we frequently receive regarding pNP substrate solubility.
Q1: Why is my p-nitrophenyl (pNP) substrate not dissolving in my aqueous assay buffer?
A: The core issue lies in the chemical nature of pNP substrates. While salts like p-nitrophenyl phosphate (pNPP) disodium hexahydrate are formulated for better aqueous solubility, many other pNP esters (e.g., p-nitrophenyl acetate, palmitate) are significantly more hydrophobic.[1][2] The bulky, nonpolar phenyl ring counteracts the polarity of the phosphate or short-chain ester groups, leading to poor solubility in highly aqueous environments like typical biological buffers.[2]
Q2: I've managed to dissolve the substrate, but it precipitates when I add it to the final assay mixture. What's happening?
A: This is a classic problem of supersaturation and solvent polarity shock. Your concentrated stock solution, likely prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), can hold a high concentration of the substrate.[3] When you dilute this stock into the predominantly aqueous assay buffer, the solvent environment changes dramatically. The buffer cannot maintain the high substrate concentration, causing the less soluble pNP compound to precipitate out of the solution.
Q3: Can I just heat the buffer or sonicate the solution to dissolve my pNP substrate?
A: While gentle warming and sonication can aid in dissolving some pNP salts like pNPP, these methods should be used with caution.[4] Many pNP esters are susceptible to auto-hydrolysis, especially at elevated temperatures or in alkaline buffers (pH > 8.0), which can lead to the spontaneous release of the yellow p-nitrophenol product.[5] This results in high background absorbance and invalidates your assay data. It is always recommended to prepare pNPP solutions fresh before use to avoid hydrolysis.[4]
Q4: What is the maximum concentration of organic solvent I can use in my assay?
A: There is no universal answer, as it is highly enzyme-dependent. As a general rule of thumb, the final concentration of DMSO in an assay should be kept below 1% (v/v).[6][7] Many enzymes can tolerate up to 2%, and some robust enzymes may function in 5% DMSO, but this must be determined empirically for your specific enzyme.[3][6] High concentrations of organic solvents can perturb the enzyme's structure, leading to inhibition or, in some cases, activation, thereby affecting the kinetic parameters.[8][9][10]
Part 2: Troubleshooting Guide: From Problem to Solution
This guide provides a systematic approach to resolving common issues encountered during experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance (Yellow color in blank/control wells) | 1. Substrate Hydrolysis: The pNP substrate has degraded in the stock solution or buffer due to pH, temperature, or light exposure.[4][5] 2. Contaminated Reagents: Buffer or water may be contaminated with phosphatases or other nucleophiles. | 1. Prepare Fresh Substrate: Always prepare pNP solutions immediately before use.[4] Store powdered substrate in a cool, dark, and dry place. 2. Check Buffer pH: For many pNP substrates, ensure the buffer pH is not excessively alkaline during preparation and storage.[5] 3. Run a Substrate-Only Control: Incubate the substrate in the assay buffer without the enzyme. If it turns yellow, the problem is with the substrate stability in your buffer, not the enzyme. |
| Precipitation in Assay Well | 1. Poor Substrate Solubility: The final concentration of the substrate exceeds its solubility limit in the aqueous assay buffer. 2. Solvent Shock: The organic solvent from the stock solution is causing the substrate to crash out upon dilution.[3] | 1. Reduce Final Substrate Concentration: Determine if you can work at a lower concentration that is still saturating for the enzyme (ideally >5x Km). 2. Optimize Solvent Concentration: Ensure the final DMSO or other organic solvent concentration is as low as possible while maintaining solubility.[6] 3. Use a Solubility Enhancer: Consider adding cyclodextrins to the assay buffer to form inclusion complexes and increase the apparent solubility of the substrate.[11][12][13] |
| Inconsistent or Non-Reproducible Results | 1. Incomplete Solubilization: The substrate is not fully dissolved in the stock solution, leading to variable concentrations being added to the assay. 2. Enzyme Inhibition by Solvent: The concentration of the organic solvent is high enough to partially inhibit the enzyme, and slight variations in pipetting are causing large changes in activity.[8][14] | 1. Validate Stock Solution: Ensure the stock solution is clear with no visible precipitate before making dilutions. 2. Perform a Solvent Tolerance Test: Run an enzyme activity assay with varying final concentrations of the solvent (e.g., 0.1% to 5% DMSO) while keeping the substrate concentration constant. This will define the "safe" solvent range for your enzyme.[6] 3. Maintain Constant Solvent Concentration: Ensure all wells (including controls and standards) contain the exact same final concentration of the organic solvent.[3] |
Part 3: Protocols, Data & Workflow Visualization
Data Summary: Solvents for pNP Substrate Stock Solutions
This table provides a starting point for selecting an appropriate solvent system. Concentrations are illustrative and should be optimized for your specific pNP derivative.
| Solvent | Typical Stock Concentration | Final Assay Conc. (Max) | Key Considerations |
| Water / Assay Buffer | 1-10 mg/mL (for salts like pNPP) | N/A | Ideal for soluble salts. Prepare fresh to avoid hydrolysis.[4] Some pNP compounds will depress the pH of unbuffered solutions.[15] |
| DMSO | 10-100 mM | < 2% (v/v)[3] | Excellent for dissolving hydrophobic pNP esters.[10] Can inhibit many enzymes at concentrations >1-2%.[6][8] Must run a solvent control. |
| Ethanol / Methanol | 10-50 mM | < 5% (v/v) | Good alternative to DMSO. Can also affect enzyme activity.[16] Methanol was shown to be a suitable solvent for p-nitrophenyl acetate in some esterase assays.[16] |
| Acetonitrile | > 0.5 M (for p-NP butyrate)[2] | < 2% (v/v) | Used for highly insoluble substrates. Often requires a secondary emulsifier or detergent in the final assay buffer.[2] |
Experimental Protocol: Preparing a pNP Substrate Working Solution
This protocol provides a reliable method for preparing a substrate solution for a typical enzyme assay.
-
Prepare a High-Concentration Stock in Organic Solvent:
-
Weigh out the required amount of the pNP substrate.
-
Dissolve it in 100% DMSO (or another suitable organic solvent) to create a concentrated stock solution (e.g., 100 mM). Ensure it is fully dissolved and the solution is clear.
-
-
Determine Maximum Tolerated Solvent Concentration:
-
Prepare the Final Working Solution:
-
Calculate the dilution required to get your desired final substrate concentration in the assay while keeping the solvent concentration below the tolerated maximum.
-
Crucially, perform the dilution in two steps: a. First, make an intermediate dilution of the organic stock into the assay buffer . b. Then, add this intermediate dilution to the final reaction mixture. This gradual reduction in solvent polarity helps prevent precipitation.
-
-
Run Essential Controls:
-
No-Enzyme Control (Blank): Assay buffer + substrate working solution. This checks for substrate auto-hydrolysis.
-
Solvent Control: Assay buffer + enzyme + the same final concentration of solvent used in the test wells (without substrate). This confirms the solvent itself isn't affecting the baseline reading.
-
Workflow Visualization: pNP Substrate Preparation Logic
The following diagram outlines the decision-making process for preparing and validating your pNP substrate solutions.
Caption: Workflow for pNP substrate preparation and validation.
References
- Miyadera, H., et al. (2021). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Omega, 6(3), 2349–2356.
-
Stable p-nitrophenyl phosphate solution and preparation method thereof. (n.d.). Eureka | Patsnap. Retrieved from [Link]
-
Falcioni, M., et al. (2018). Effect of DMSO (in vol%) on the kinetic parameters for the hydrolysis... ResearchGate. Retrieved from [Link]
- Gella, F. J., et al. (2016). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Taylor & Francis Online, 32(1), 1-8.
-
Shapiro, A. B. (2022). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? ResearchGate. Retrieved from [Link]
-
Center for Dead Plant Studies. (1994). Assays with p-Nitrophenyl linked Substrates. Retrieved from [Link]
-
Various Authors. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. Retrieved from [Link]
- Wang, H., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources, 11(4), 10323-10334.
-
Various Authors. (2016). Can someone help with a method for preparing P-Nitrophenol standard curve? ResearchGate. Retrieved from [Link]
-
Singh, R., et al. (2015). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Retrieved from [Link]
- Tonks, N. K. (2001). Analysis of Protein Tyrosine Phosphatases and Substrates. Current Protocols in Molecular Biology, Chapter 18, Unit 18.16.
- Um, I. H., et al. (2021). Effect of medium on reactivity for alkaline hydrolysis of p-nitrophenyl acetate and S-p-nitrophenyl thioacetate in DMSO–H2O mixtures of varying compositions: ground state and transition state contributions. Canadian Journal of Chemistry, 99(9), 725-732.
-
Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]
-
Various Authors. (2014). Could anyone suggest me a para nitrophenyl palmitate solution for lipase assay? ResearchGate. Retrieved from [Link]
-
Gella, F. J., et al. (2016). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PMC. Retrieved from [Link]
-
Popa, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]
-
Um, I. H., et al. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. Canadian Science Publishing. Retrieved from [Link]
-
Loftsson, T., & Jarvinen, T. (1999). Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. PMC. Retrieved from [Link]
-
Various Authors. (2015). Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. Retrieved from [Link]
- Faulds, C. B., et al. (2011). Influence of organic co-solvents on the activity and substrate specificity of feruloyl esterases. Bioresource Technology, 102(10), 6043-6049.
-
Liger, D., & Penketh, P. G. (2023). Why does my p- nitrophenyl acetate assay doesn't work? ResearchGate. Retrieved from [Link]
-
Various Authors. (2023). Facing problem in ELISA with Pnpp substrate .How to fix it? ResearchGate. Retrieved from [Link]
- Teng, Y., & Xu, Y. (2006). A modified p-nitrophenyl palmitate assay for lipase synthetic activity determination in organic solvent. Journal of Biochemical and Biophysical Methods, 68(2), 133-138.
-
Various Authors. (2024). How can we conduct tests using p-nitrophenyl substrates? ResearchGate. Retrieved from [Link]
-
Millipore. (n.d.). p-Nitrophenyl Phosphate suitable for ELISA use. Retrieved from [Link]
Sources
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- 8. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. nrel.colostate.edu [nrel.colostate.edu]
- 16. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
Technical Support Center: Utilizing p-Nitrophenyl Propyl Ether and Analogs in Enzymatic Assays
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with chromogenic enzyme substrates, particularly focusing on p-nitrophenyl derivatives like p-nitrophenyl propyl ether. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying scientific principles of your assays. Our goal is to empower you with the expertise to anticipate, diagnose, and solve common experimental challenges.
Introduction: The Role of p-Nitrophenyl Derivatives in Enzyme Kinetics
p-Nitrophenyl (pNP) derivatives are widely used as chromogenic substrates for various hydrolases, such as esterases, lipases, and phosphatases. The core principle of these assays lies in the enzymatic cleavage of the bond between the p-nitrophenyl group and the rest of the molecule. This reaction releases p-nitrophenol, which, upon deprotonation at alkaline pH, forms the p-nitrophenoxide ion. This ion has a distinct yellow color and a strong absorbance maximum around 405-420 nm, allowing for a straightforward spectrophotometric measurement of enzyme activity.
While p-nitrophenyl esters like p-nitrophenyl acetate (pNPA) and p-nitrophenyl butyrate (pNPB) are common, other derivatives, including ethers, can also serve as substrates or inhibitors in specific enzymatic systems. Understanding the nuances of these reagents is critical for robust and reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: High Background Signal in "No Enzyme" Control Wells
Question: My negative control wells, which contain the substrate and buffer but no enzyme, are turning yellow. What's causing this high background, and how can I fix it?
Answer:
High background signal is a frequent issue and is typically due to the spontaneous, non-enzymatic hydrolysis of the p-nitrophenyl substrate.
Root Causes:
-
pH-Dependent Instability: The ester or ether linkage in p-nitrophenyl substrates is susceptible to hydrolysis, a reaction that is significantly accelerated at neutral to alkaline pH.[1] The hydroxide ions in the buffer can act as a nucleophile, attacking the carbonyl carbon (in esters) and leading to the release of the p-nitrophenoxide ion.
-
Substrate Degradation: Your stock solution of the p-nitrophenyl derivative may have already partially hydrolyzed due to improper storage (e.g., exposure to moisture or light) or age. A faint yellow color in your stock solution is a clear indicator of degradation.[1]
-
Buffer Components: Certain buffer components can act as nucleophiles and accelerate substrate hydrolysis. For example, buffers containing thiols should be used with caution.
Solutions:
| Solution | Detailed Protocol & Explanation |
| Optimize Assay pH | While the p-nitrophenoxide ion's absorbance is best at higher pH, this also increases spontaneous hydrolysis. Perform a pH optimization experiment (e.g., from pH 6.0 to 8.0) to find a balance between optimal enzyme activity and minimal background signal. |
| Fresh Substrate Preparation | Always prepare your substrate stock solution fresh for each experiment. If you must store it, do so in a dry, anhydrous solvent like DMSO or ethanol, aliquot it to minimize freeze-thaw cycles, and store it at -20°C or -80°C, protected from light. |
| Run a Substrate Stability Test | Before starting your main experiment, incubate the substrate in the assay buffer for the intended duration of your assay and measure the absorbance at your chosen wavelength. This will quantify the rate of spontaneous hydrolysis and help you set an acceptable background threshold. |
| Correct for Background | For every plate, include control wells with only the buffer and substrate. Subtract the average absorbance of these wells from all other readings. |
Issue 2: Poor Reproducibility and Non-Linear Reaction Rates
Question: My results are inconsistent between wells and experiments. Sometimes the reaction starts fast and then plateaus unexpectedly. Why is this happening?
Answer:
Poor reproducibility often stems from issues with substrate solubility and availability, especially with more hydrophobic, long-chain p-nitrophenyl derivatives.
Root Causes:
-
Low Aqueous Solubility: Long alkyl or aryl groups on the substrate decrease its water solubility. This can lead to the substrate precipitating out of the aqueous assay buffer, causing the effective substrate concentration to be lower and more variable than intended.[1]
-
Substrate Aggregation: Hydrophobic substrates can self-aggregate or form micelles in aqueous solutions. This can hinder the enzyme's access to individual substrate molecules, affecting the reaction kinetics.
-
Adsorption to Labware: Hydrophobic compounds can stick to the surfaces of microplates or cuvettes, reducing the amount of substrate available for the enzymatic reaction.[1]
Solutions:
| Solution | Detailed Protocol & Explanation |
| Use a Co-Solvent | Prepare a concentrated stock solution of your substrate in an organic solvent like DMSO or ethanol. When diluting into the aqueous assay buffer, ensure vigorous mixing. Keep the final solvent concentration low (typically <5%) and consistent across all wells, as it can affect enzyme activity.[1] |
| Incorporate Detergents | For highly insoluble substrates, adding a non-ionic detergent like Triton X-100 or using bile salts (for lipase assays) can help to create mixed micelles and improve substrate solubilization.[2] Sonication of the substrate-detergent mixture can further aid in creating a homogenous preparation.[2] |
| Pre-treat Labware | To prevent substrate adsorption, consider using low-adhesion microplates. Alternatively, pre-coating standard plates with a blocking agent like bovine serum albumin (BSA) can be effective. |
| Verify Substrate Concentration | After preparing your working solution, centrifuge it at high speed to pellet any precipitated substrate. Measure the absorbance of the supernatant to get a more accurate measure of the true substrate concentration. |
Workflow for Optimizing a p-Nitrophenyl-Based Enzymatic Assay
Caption: A stepwise workflow for developing a robust enzymatic assay using p-nitrophenyl substrates.
Frequently Asked Questions (FAQs)
Q1: What is the difference between using a p-nitrophenyl ether versus a p-nitrophenyl ester as a substrate?
While both can serve as substrates, the chemical nature of the cleaved bond (ether vs. ester) dictates which enzymes will act on them. Esterases and lipases hydrolyze ester bonds.[3] Enzymes that cleave ether bonds are generally classified as etherases, which are less common. Therefore, a p-nitrophenyl ether might be a substrate for a specific enzyme being studied or could potentially act as a competitive inhibitor for an esterase if it can bind to the active site without being cleaved.
Q2: My reaction shows a rapid initial "burst" of product formation followed by a slower, linear rate. What does this mean?
This "burst" kinetic profile is characteristic of enzymes that follow a two-step mechanism, such as chymotrypsin.[4] It indicates that the first step (acylation of the enzyme, which releases p-nitrophenol) is much faster than the second step (deacylation, where the enzyme is regenerated for the next cycle). The initial burst corresponds to the rapid acylation of all available enzyme active sites, while the subsequent slower rate represents the rate-limiting turnover (deacylation) step.[1][4]
Q3: How do I choose the correct wavelength to measure the product?
The product, p-nitrophenol, has a pKa of approximately 7.15. Below this pH, it is predominantly in its protonated, colorless form. Above this pH, it deprotonates to the yellow p-nitrophenoxide ion. The absorbance maximum of the p-nitrophenoxide ion is typically between 405 nm and 420 nm. It is crucial to determine the absorbance spectrum of p-nitrophenol in your specific assay buffer to identify the precise λmax for maximum sensitivity.
Q4: Can I use this compound to quench an enzymatic reaction?
Using this compound specifically as a quenching agent is not a standard or recommended practice. Quenching typically involves rapidly stopping the enzymatic reaction by methods such as:
-
Strong Acid/Base: Adding a strong acid (e.g., HCl) or base (e.g., NaOH) to denature the enzyme by drastically changing the pH.
-
Heat Denaturation: Rapidly increasing the temperature to unfold and inactivate the enzyme.
-
Specific Inhibitors: Adding a potent, irreversible inhibitor that binds to the enzyme's active site.
While a compound like this compound might act as a competitive inhibitor for some enzymes, it would likely not be potent or fast-acting enough to serve as an effective quenching agent. Its primary role in an assay would be as a potential substrate or a tool to probe enzyme specificity.
References
- Komeil, D., et al. (2013). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. Applied and Environmental Microbiology.
- Winder, T. L., & Lince, M. T. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Journal of Biological Chemistry.
- van der Ent, F. (2021). Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA. Uppsala University.
- Grolier, J. P. E., et al. (Date not available). Thermochemical investigations of hydrolysis of p-nitrophenyl acetate in water–acetontrile mixtures.
- Daly, J. W., & Axelrod, J. (1971). In vitro metabolic studies on propyl p-nitrophenyl ether. Biochimica et Biophysica Acta (BBA) - General Subjects.
- SpectraBase. (n.d.). This compound. Wiley.
- Kaneta, T., et al. (Date not available). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. Analytical Methods.
- BLD Pharm. (n.d.). 7244-77-1|this compound.
- Babbitt, P. C., et al. (Date not available). Alternative design strategies to help build the enzymatic retrosynthesis toolbox. Perspectives in Science.
- BenchChem. (2025). Technical Support Center: Assays with Long-Chain p-Nitrophenyl Esters.
- WIPO Patentscope. (2021). WO/2021/148043 NITROPHENYL ETHER COMPOUND, PREPARATION METHOD THEREFOR, PHARMACEUTICAL COMPOSITION THEREOF, AND USE THEREOF.
- ECHEMI. (n.d.).
- ResearchGate. (2023).
- ResearchGate. (2025). Kinetics of p - Nitrophenyl acetate hydrolysis catalyzed by α- Chymotrypsin in presence of polyethylene glycol.
- ResearchGate. (2025). Optimization of p-nitrophenyl ethanol ether synthesis.
- TeachMePhysiology. (2024). Enzyme Inhibition.
- Abcam. (n.d.).
- Fisher Scientific. (2024).
- BOC Sciences. (n.d.). CAS 7244-77-1 this compound.
- ChemicalBook. (2025).
- Applied Photophysics. (n.d.). Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy.
- Thermo Fisher Scientific. (n.d.). Protein and Enzyme Activity Assays Support—Troubleshooting.
- ResearchGate. (2018).
Sources
Technical Support Center: Synthesis of p-Nitrophenyl Propyl Ether
Welcome to the technical support center for the synthesis of p-nitrophenyl propyl ether. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in chemical principles to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and reliable method is the Williamson ether synthesis.[1][2][3] This reaction involves the deprotonation of p-nitrophenol by a suitable base to form the p-nitrophenoxide ion, which then acts as a nucleophile. This nucleophile subsequently attacks a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether.[2][4]
Q2: Why is the choice of base and solvent critical in this synthesis?
The base is essential for deprotonating the p-nitrophenol to form the nucleophilic phenoxide. The pKa of p-nitrophenol is approximately 7.15, making it significantly more acidic than aliphatic alcohols. Therefore, moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[4][5] The solvent choice is crucial for ensuring the reagents are dissolved and for influencing the reaction rate. Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are excellent choices as they solvate the cation of the base but do not excessively solvate the nucleophile, thus accelerating the SN2 reaction.[4][5]
Q3: What are the primary side reactions that can occur?
The main competing reaction is the base-catalyzed elimination (E2) of the alkyl halide, which produces propene.[1][6] This side reaction is more prominent with secondary alkyl halides (like 2-bromopropane) and at higher temperatures.[2][6] Another potential, though often minor, side reaction is C-alkylation, where the propyl group attaches to the aromatic ring instead of the oxygen atom, as the phenoxide ion is an ambident nucleophile.[1][4]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Problem 1: Low or No Yield of the Desired Product
Potential Cause 1: Incomplete Deprotonation of p-Nitrophenol
-
Explanation: The p-nitrophenoxide is the active nucleophile. If the p-nitrophenol is not fully deprotonated, the concentration of the nucleophile will be low, leading to a slow or incomplete reaction.
-
Solution:
-
Verify Base Stoichiometry: Ensure at least one equivalent of base is used. Using a slight excess (e.g., 1.5-2 equivalents) of a base like K₂CO₃ can drive the deprotonation to completion.[5]
-
Allow Sufficient Time for Salt Formation: Before adding the alkyl halide, stir the p-nitrophenol and base in the solvent for a period (e.g., 15-30 minutes) to ensure complete formation of the phenoxide salt.[5]
-
Potential Cause 2: Presence of Water in the Reaction
-
Explanation: The Williamson ether synthesis is highly sensitive to moisture.[7] Water can consume the base and hydrolyze the alkyl halide, reducing the availability of your key reagents.
-
Solution:
-
Use Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous grade solvents.[7]
-
Proper Reagent Handling: Ensure the base (especially hygroscopic ones like NaOH or KOH) has been stored correctly and is not excessively hydrated.
-
Potential Cause 3: Competing E2 Elimination Reaction
-
Explanation: The phenoxide is not only a nucleophile but also a base. It can abstract a proton from the propyl halide, leading to the formation of propene gas instead of the desired ether. This is particularly problematic at high temperatures or if using a secondary alkyl halide.[2][6]
-
Solution:
-
Control Reaction Temperature: Avoid excessive heat. A typical temperature range is 50-100 °C.[7] Monitor the reaction and apply only enough heat to achieve a reasonable rate.
-
Use a Primary Alkyl Halide: Ensure you are using 1-bromopropane or 1-iodopropane, not 2-bromopropane, as secondary halides strongly favor elimination.[2]
-
Problem 2: Presence of Unreacted Starting Materials in the Final Product
Potential Cause 1: Insufficient Reaction Time or Temperature
-
Explanation: The reaction may not have proceeded to completion. SN2 reactions involving phenoxides can be slower than those with alkoxides due to the delocalization of the negative charge into the aromatic ring.
-
Solution:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the p-nitrophenol spot.[5] The reaction is complete when the starting material is no longer visible.
-
Increase Reaction Time/Temperature: If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature while monitoring for byproduct formation. Reaction times can range from 2 to 8 hours.[5][7]
-
Potential Cause 2: Ineffective Purification
-
Explanation: Unreacted p-nitrophenol is polar and can be difficult to separate from the slightly less polar ether product if purification is not optimized.
-
Solution:
-
Base Wash: During the workup, wash the organic layer with a dilute aqueous base solution (e.g., 5% NaOH). This will deprotonate the acidic unreacted p-nitrophenol, converting it to its water-soluble salt, which will be extracted into the aqueous phase.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). The starting materials and product will have different solubilities, allowing for effective separation.
-
Problem 3: Product is Contaminated with Isomeric Impurities
Potential Cause 1: Isomeric Impurity in p-Nitrophenol
-
Explanation: The starting p-nitrophenol may be contaminated with o-nitrophenol from its synthesis via the nitration of phenol.[8] This will result in the formation of o-nitrophenyl propyl ether as an impurity.
-
Solution:
-
Analyze Starting Material: Check the purity of the commercial p-nitrophenol by melting point, TLC, or NMR before starting the reaction.
-
Purify Starting Material: If significant isomeric impurity is detected, purify the p-nitrophenol by recrystallization or column chromatography.[9]
-
Potential Cause 2: Isomeric Impurity in Propyl Halide
-
Explanation: The 1-bromopropane used may contain its isomer, 2-bromopropane (isopropyl bromide).[10] This will lead to the formation of p-nitrophenyl isopropyl ether via an SN2 reaction and propene via an E2 reaction.[11]
-
Solution:
-
Use High-Purity Reagents: Source high-purity 1-bromopropane (>99%).
-
Analytical Confirmation: If an isomer is suspected in the final product, it can be confirmed by GC-MS or ¹H NMR, where the isopropyl group will show a distinct doublet and septet pattern.
-
Summary of Common Impurities
| Impurity | Chemical Structure | Common Source | Recommended Analytical Method |
| p-Nitrophenol | O₂N-C₆H₄-OH | Unreacted starting material | TLC, ¹H NMR, HPLC |
| 1-Bromopropane | CH₃CH₂CH₂Br | Unreacted starting material | GC-MS |
| o-Nitrophenyl propyl ether | (o-O₂N)-C₆H₄-OCH₂CH₂CH₃ | Isomeric impurity (o-nitrophenol) in starting material | GC-MS, ¹H NMR, HPLC |
| p-Nitrophenyl isopropyl ether | p-O₂N-C₆H₄-OCH(CH₃)₂ | Isomeric impurity (2-bromopropane) in starting material | GC-MS, ¹H NMR |
| Propene | CH₂=CHCH₃ | E2 elimination side reaction | Not typically isolated (gas) |
| Propan-1-ol | CH₃CH₂CH₂OH | Hydrolysis of 1-bromopropane if water is present | GC-MS, ¹H NMR |
| C-alkylated p-nitrophenol | O₂N-(HO)-C₆H₃-CH₂CH₂CH₃ | Side reaction (ambident nucleophile) | LC-MS, ¹H NMR |
Visualizing Reaction Pathways
The following diagrams illustrate the key chemical transformations and a logical troubleshooting workflow.
Caption: Main SN2 reaction pathway vs. competing E2 and C-alkylation side reactions.
Caption: A troubleshooting workflow for diagnosing issues in this compound synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-nitrophenol (1.39 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.
-
Phenoxide Formation: Stir the suspension at room temperature for 20 minutes. The mixture should turn a distinct yellow-orange, indicating the formation of the p-nitrophenoxide salt.
-
Addition of Alkylating Agent: Slowly add 1-bromopropane (1.0 mL, 11 mmol) to the reaction mixture using a syringe.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-85°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent), checking for the consumption of p-nitrophenol.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the solid salts (K₂CO₃ and KBr) and wash the solid with a small amount of ethyl acetate.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Recrystallization
-
Initial Wash (Optional but Recommended): Dissolve the crude product in ~50 mL of ethyl acetate. Transfer to a separatory funnel and wash with 5% aqueous NaOH (2 x 25 mL) to remove unreacted p-nitrophenol, followed by a brine wash (1 x 25 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Recrystallization:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot water dropwise until the solution becomes faintly cloudy.
-
If it becomes too cloudy, add a few drops of hot ethanol to clarify.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry in a vacuum oven.
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Filo. (2025). (a) write the chemical equation for Williamson's synthesis . (b) give a method to separate o-nitrophenol and p-nitrophenol. Explain the principle involved. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITRODIPHENYL ETHER. Retrieved from [Link]
-
University of Michigan-Dearborn. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Iyer, R. N., & Goldstein, I. J. (n.d.). CHEMICAL SYNTHESIS OF p-NITROPHENYL p-NITROPHENYL ~LAh%INARABIOSlDE RN IYER~ AND 1. J. GOLDSYFZN? /3SOPHOROSIDE AND 241*. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Detection and estimation of ethers. Retrieved from [Link]
-
Oxford Academic. (n.d.). Gas Chromatographic Analysis of Ether — Alcohols in Carbon Removing Compounds. Retrieved from [Link]
-
Odinity. (2018). ANALYTICAL TECHNIQUES FOR THE COMPOSITION OF PETROLEUM ETHER FRACTIONS. Retrieved from [Link]
-
Chegg.com. (2020). Solved Answer: Given Reaction is williamson ether Synthesis. Retrieved from [Link]
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]
-
ACS Publications. (n.d.). Determination of ethers and alcohols in gasolines by gas chromatography/Fourier transform infrared spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025). Optimization of p-nitrophenyl ethanol ether synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]
-
ResearchGate. (2025). Assessment of the genotoxic and carcinogenic risks of p-nitrophenol when it is present as an impurity in a drug product. Retrieved from [Link]
-
UKEssays.com. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]
- Google Patents. (n.d.). US3933929A - Process for the purification of p-nitrophenol.
-
SpectraBase. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2007). Genotoxicity profiles of common alkyl halides and esters with alkylating activity. Retrieved from [Link]
-
Allen. (n.d.). Give the organic products of the following reactions : `nPrBr + underset(ddot)oversetoverset -. Retrieved from [Link]
-
NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]
- Google Patents. (n.d.). EP0544496B1 - Removal of halide impurities from organic liquids.
-
PMC - NIH. (n.d.). Biodegradation of p-nitrophenol by engineered strain. Retrieved from [Link]
-
uspbpep.com. (n.d.). General Chapters: <467> ORGANIC VOLATILE IMPURITIES. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 7.1: Alkyl Halides - Structure and Physical Properties. Retrieved from [Link]
-
PubMed Central. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]
- Google Patents. (n.d.). EP2202213A1 - Process for purification of n-propyl bromide.
-
Chemistry Stack Exchange. (2017). Why is isopropylbromide formed as the major product but not n-propylbromide from 1-propene?. Retrieved from [Link]
-
OSTI.GOV. (1958). chemical effects of photonuclear reactions in the propyl bromides. Retrieved from [Link]
Sources
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- 4. jk-sci.com [jk-sci.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. US3933929A - Process for the purification of p-nitrophenol - Google Patents [patents.google.com]
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- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: The Effect of pH on p-Nitrophenol Stability
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for p-nitrophenol (PNP). This document provides in-depth information, troubleshooting advice, and validated protocols to address common challenges encountered when working with p-nitrophenol, focusing specifically on the critical role of pH in its stability and analysis. As a widely used chromogenic substrate and indicator, understanding its pH-dependent behavior is paramount for generating reliable and reproducible experimental data.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties of p-nitrophenol and its interaction with varying pH environments.
Q1: What is p-nitrophenol and why is its pH-dependent stability a concern?
A: p-Nitrophenol (PNP) is an organic compound frequently used in biochemical assays as the product of enzymatic reactions, most notably those involving phosphatases and esterases.[1][2] It is also employed as a pH indicator.[3] Its stability is a major concern because its chemical form, color, and UV-Vis absorbance spectrum are highly dependent on the pH of the solution.[4] Fluctuations in pH can lead to significant changes in its concentration and spectroscopic properties, causing variability and inaccuracy in experimental results. Degradation can occur under certain conditions, particularly during long-term storage or extended experimental timelines.[5][6]
Q2: My p-nitrophenol solution changed from colorless to yellow. What happened?
A: This color change is the most direct visual evidence of a pH shift. p-Nitrophenol is a weak acid that exists in equilibrium between its protonated (acidic) form and its deprotonated (basic) form, known as the p-nitrophenolate ion.[4][7]
-
At acidic to near-neutral pH (below ~6): The equilibrium favors the protonated, undissociated form (p-nitrophenol), which is colorless in solution.[8][9]
-
At alkaline pH (above ~7.5-8): The equilibrium shifts to favor the deprotonated p-nitrophenolate ion. This ion has an extended system of delocalized electrons, which causes it to absorb light in the visible spectrum, appearing as a distinct yellow color.[3][4]
Therefore, a color change from colorless to yellow indicates that the pH of your solution has increased.
Q3: What is the pKa of p-nitrophenol and why is it so important?
A: The pKa is the pH at which the concentrations of the protonated (colorless) and deprotonated (yellow) forms are equal. The pKa of p-nitrophenol is approximately 7.15.[3][10] This value is critical because it is the inflection point for its pH-dependent properties:
-
Buffering: When preparing PNP solutions, using a buffer with a pKa well below or above 7.15 is crucial to lock the molecule in a single form. Attempting to work near the pKa will result in a mixed population of species, leading to high variability in absorbance readings if the pH fluctuates even slightly.
-
Predicting Properties: Knowing the pKa allows you to predict the state of PNP at a given pH. According to the Henderson-Hasselbalch equation, at a pH two units below the pKa (e.g., pH 5.15), the solution will be >99% in the colorless form. Conversely, at a pH two units above the pKa (e.g., pH 9.15), it will be >99% in the yellow, phenolate form.[11]
Q4: How does pH alter the UV-Vis absorbance spectrum of p-nitrophenol?
A: The change in protonation state with pH directly impacts the molecule's electronic structure and, consequently, its absorbance spectrum.
-
Protonated Form (Acidic pH): Exhibits a maximum absorbance (λmax) in the UV range, typically around 317-320 nm.[4][12]
-
Deprotonated Form (Alkaline pH): The λmax shifts to a longer wavelength (a bathochromic or red shift) in the visible range, appearing at approximately 400-405 nm.[3][4]
-
Isosbestic Point: There is a specific wavelength, the isosbestic point (around 348 nm), where the molar absorptivity of both the protonated and deprotonated forms is identical.[3] At this wavelength, the absorbance is directly proportional to the total PNP concentration, regardless of the solution's pH.
Caption: pH-dependent equilibrium of p-nitrophenol.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: The absorbance of my p-nitrophenol standard is inconsistent between experiments.
-
Likely Cause: The most probable cause is inadequate pH control. If your solution is unbuffered or poorly buffered, absorption of atmospheric CO₂ can lower the pH of alkaline solutions, while volatile acids or bases from other lab sources can alter it. Working near the pKa of PNP (≈7.15) will amplify the effect of minor pH shifts on absorbance readings at 405 nm.
-
Solution Workflow:
-
Verify pH: Always measure the pH of your final PNP solution with a calibrated pH meter. Do not assume the pH of the water or initial buffer is sufficient.
-
Use a Robust Buffer: Prepare your PNP standards in a buffer with adequate capacity. For measurements of the phenolate form, a carbonate-bicarbonate buffer (pH 9.2-10.2) or a glycine-NaOH buffer (pH 9.0-10.0) is recommended.
-
Measure at the Isosbestic Point: If precise pH control is difficult in your experimental system, consider measuring absorbance at the isosbestic point (≈348 nm).[3] At this wavelength, the reading reflects the total PNP concentration, irrespective of the pH. Note that sensitivity may be lower compared to measuring the phenolate at 405 nm.
-
Sources
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Validation & Comparative
A Researcher's Guide to Substrate Selection in Lipase Assays: p-Nitrophenyl Esters in Focus
For researchers, scientists, and drug development professionals, the precise measurement of lipase activity is a cornerstone of enzyme characterization, inhibitor screening, and process optimization. Among the arsenal of available techniques, chromogenic assays utilizing p-nitrophenyl (pNP) derivatives offer a powerful combination of simplicity, sensitivity, and high-throughput compatibility.[1]
This guide provides an in-depth comparison of common pNP-based substrates, with a central focus on p-nitrophenyl butyrate (pNPB). We will dissect the critical role of substrate chemical structure in enzymatic recognition and catalysis, using the juxtaposition of a true substrate, pNPB, against a non-substrate, p-nitrophenyl propyl ether, to illustrate the fundamental principles of lipase activity. Furthermore, we will explore how varying the acyl chain length of pNP esters allows for the characterization of enzyme specificity.
The Core Principle: A Chromogenic Signal for Lipase Activity
The utility of pNP esters in lipase assays hinges on a straightforward colorimetric principle. Lipases, which are serine hydrolases, catalyze the cleavage of the ester bond in the substrate. This hydrolysis releases p-nitrophenol (pNP). In its protonated form, pNP is colorless. However, under alkaline conditions (typically pH > 7.5), pNP is deprotonated to form the p-nitrophenolate anion, which exhibits a distinct yellow color.[2][3] This color change can be precisely quantified by measuring the increase in absorbance at a wavelength of 405-415 nm, providing a direct and continuous measure of enzyme activity.[4][5] The undissociated pNP molecule has a different absorption maximum, around 317-320 nm.[6]
The Decisive Factor: Ester vs. Ether Linkage
The ability of a lipase to act on a substrate is fundamentally dictated by the presence of a susceptible chemical bond. This is best illustrated by comparing the structures of p-nitrophenyl butyrate and this compound.
p-Nitrophenyl Butyrate (pNPB): The Archetypal Ester Substrate
p-Nitrophenyl butyrate is a classic and widely used substrate for assaying lipases that show a preference for short-chain fatty acids.[2][3][4] Its structure contains a butyryl group linked to the p-nitrophenol moiety via an ester bond . This ester linkage is the specific target for the catalytic triad (serine, histidine, aspartate/glutamate) within the lipase's active site, making pNPB an effective substrate for hydrolysis.
This compound: The Non-Substrate
In stark contrast, this compound features a propyl group connected to the p-nitrophenol ring via an ether bond (-O-). Ether linkages are chemically much more stable and are not recognized or cleaved by the hydrolytic mechanism of lipases. Consequently, this compound is not a substrate for lipases and will not produce a colorimetric signal in a standard assay. This makes it an ideal negative control to confirm that the observed activity is genuinely due to ester bond hydrolysis and not an artifact of the assay conditions or sample matrix.
This fundamental difference underscores a critical principle of experimental design: the choice of substrate must be based on the known or expected catalytic action of the enzyme class under investigation. For lipases and esterases, this necessitates the presence of a hydrolyzable ester bond.
Comparative Analysis: The p-Nitrophenyl Ester Series
While pNPB is an excellent substrate, true lipases are defined by their ability to hydrolyze water-insoluble triglycerides, often showing specificity for fatty acids of a particular chain length.[3][4] To profile this specificity, a series of pNP esters with varying acyl chain lengths (from acetate, C2, to palmitate, C16, and beyond) are employed.[7][8]
The choice of acyl chain length profoundly impacts the measured activity, as different lipases have distinct substrate preferences.[8] For example, some lipases, like lipoprotein lipase, show high specificity for substrates with intermediate-length fatty acyl chains such as p-nitrophenyl butyrate (C4) and p-nitrophenyl caprylate (C8).[9] Others may preferentially hydrolyze longer-chain esters like p-nitrophenyl palmitate (C16).[10][11]
Table 1: Representative Kinetic Data for a Wild-Type Lipase with Various pNP Ester Substrates
| Substrate | Acyl Chain Length | Vmax (U/mg protein) | Catalytic Efficiency (Vmax/Km) | Key Considerations |
| p-Nitrophenyl Acetate | C2 | 0.42[8] | - | Good water solubility. Also readily hydrolyzed by general esterases. |
| p-Nitrophenyl Butyrate | C4 | 0.95[8] | 0.83[7][8] | Good water solubility. A common benchmark for short-chain activity. |
| p-Nitrophenyl Octanoate | C8 | 1.1[8] | - | Reduced water solubility. Often optimal for "true lipases". |
| p-Nitrophenyl Dodecanoate | C12 | 0.78[8] | - | Poor water solubility; requires emulsification. |
| p-Nitrophenyl Palmitate | C16 | 0.18[8] | 0.063[7][8] | Very poor water solubility; requires emulsifiers like Triton X-100 or gum arabic for a stable assay system.[12][13] |
Note: Kinetic values are illustrative and will vary significantly between different enzymes and assay conditions.
The data clearly indicates that this particular lipase exhibits a preference for medium-chain fatty acid esters (C8), with activity decreasing for both shorter and longer chains.[8] This highlights the necessity of screening a range of substrates to identify the optimal one for a given lipase, ensuring the most sensitive and accurate activity measurements.
Experimental Protocols
A robust protocol is self-validating. It includes appropriate controls and is optimized for the specific substrate used. Below are two detailed methodologies, one for a water-soluble substrate (pNPB) and one for a water-insoluble substrate (pNP-Palmitate), highlighting the necessary procedural modifications.
Protocol 1: Lipase Assay using p-Nitrophenyl Butyrate (pNPB)
This protocol is adapted for a standard 96-well plate format for continuous kinetic analysis.
1. Materials:
-
Purified lipase or crude enzyme extract
-
p-Nitrophenyl butyrate (pNPB)
-
Assay Buffer: 50 mM Tris-HCl or sodium phosphate buffer, pH 7.5-8.5
-
Solvent: Isopropanol or acetonitrile
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 405-415 nm and temperature control (37°C)
2. Reagent Preparation:
-
pNPB Stock Solution (10 mM): Dissolve the appropriate amount of pNPB in isopropanol. Store at -20°C, protected from light.
-
Working Substrate Solution (1 mM): On the day of the experiment, dilute the pNPB Stock Solution 1:10 in the Assay Buffer. Vortex briefly to mix.
-
Enzyme Dilutions: Prepare a series of dilutions of your enzyme sample in cold Assay Buffer. The optimal concentration should yield a linear rate of absorbance change over 5-10 minutes.
3. Assay Procedure:
-
Set the microplate reader to maintain a temperature of 37°C.
-
Pipette 180 µL of the Working Substrate Solution into each well. Include wells for a "no-enzyme" blank to measure the rate of spontaneous substrate hydrolysis.
-
Allow the plate to equilibrate to 37°C for 5 minutes inside the reader.
-
Initiate the reaction by adding 20 µL of your enzyme dilution (or 20 µL of Assay Buffer for the blank) to each well.
-
Immediately begin monitoring the increase in absorbance at 410 nm every 30 seconds for 5-10 minutes.
4. Data Analysis:
-
Determine the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the "no-enzyme" blank from the rates of the enzyme-containing samples.
-
Calculate lipase activity using the Beer-Lambert law: Activity (U/mL) = (ΔAbs/min * Total Volume) / (ε * Path Length * Enzyme Volume)
-
Where ε (molar extinction coefficient) for p-nitrophenolate at the specific pH and temperature is required (approx. 18,000 M⁻¹cm⁻¹).[10]
-
One Unit (U) is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute.
-
Protocol 2: Lipase Assay using p-Nitrophenyl Palmitate (pNPP)
This protocol is modified to handle the poor water solubility of long-chain pNP esters.
1. Additional Materials:
-
p-Nitrophenyl palmitate (pNPP)
-
Emulsifying agents: Triton X-100 and Gum Arabic
-
Sonicator (probe or bath)
2. Reagent Preparation:
-
Substrate Emulsion: This is the critical step. A common method is adapted from Winkler & Stuckmann:
-
Prepare Solution A: 50 mM Tris-HCl (pH 8.5) containing 0.5% (w/v) Triton X-100.
-
Prepare Solution B: Dissolve 10 mM pNPP in 10 mL of isopropanol.
-
Create the emulsion by adding Solution B dropwise to Solution A while vigorously vortexing or sonicating. The final mixture should be a stable, milky emulsion. This must be prepared fresh daily.
-
3. Assay Procedure:
-
Set the microplate reader to 37°C.
-
Pipette 180 µL of the freshly prepared Substrate Emulsion into each well. Include blank wells.
-
Equilibrate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of your enzyme dilution.
-
Monitor the reaction kinetically at 410 nm as described in Protocol 1.
4. Causality and Trustworthiness:
-
Why an emulsifier? Long-chain substrates like pNPP are not soluble in aqueous buffers. Lipases act at the lipid-water interface.[3] Emulsifiers like Triton X-100 create micelles or small droplets, vastly increasing the interfacial surface area available for the enzyme to act upon, which is essential for measuring activity.[14][15]
-
Why a higher pH? While enzyme stability must be considered, a slightly more alkaline pH (e.g., 8.0-9.0) ensures near-complete and rapid conversion of the released pNP to the colored p-nitrophenolate anion. However, be aware that the rate of spontaneous, non-enzymatic hydrolysis of pNP esters also increases with pH, making the blank control absolutely critical for accuracy.[16][17]
Conclusion
The selection of a substrate for a lipase assay is a decision that requires careful consideration of the enzyme's fundamental mechanism and specificity.
-
p-Nitrophenyl butyrate stands as a reliable and convenient substrate for probing the activity of many lipases, particularly those with a preference for short-to-medium acyl chains, owing to its good water solubility and characteristic ester linkage.
-
The chemically stable ether bond in this compound renders it inert to lipase action, making it a powerful tool as a negative control but unsuitable as a substrate.
-
The broader family of p-nitrophenyl esters provides an essential toolkit for characterizing the acyl chain length specificity of a given lipase, a critical step in understanding its biological function and industrial potential.
By understanding the chemical principles behind substrate hydrolysis and adapting protocols to account for practical challenges like solubility, researchers can generate accurate, reproducible, and insightful data on lipase activity.
References
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Benchchem. A Researcher's Guide to Cross-Validation of Lipase Activity with Chromogenic Substrates.
-
Pohanka, M. (2019). Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review. Molecules, 24(4), 616.
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Sigma-Aldrich. Enzymatic Assay of LIPOPROTEIN LIPASE (EC 3.1.1.34).
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Pliego, J. C., et al. (2015). Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate. Sensors, 15(1), 2056–2069.
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Zhang, Y., et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Journal of Analytical Methods in Chemistry.
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Shinomiya, M., et al. (1986). Lipoprotein lipase catalyzed hydrolysis of water-soluble p-nitrophenyl esters. Inhibition by apolipoprotein C-II. Methods in Enzymology.
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Sahlström, P. (2021). Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA. Uppsala University DIVA.
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Google Patents. (2021). Method for detecting p-nitrophenol. CN113624700A.
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Benchchem. Application Notes and Protocols for Lipase Activity Measurement in Soil Samples with p-Nitrophenyl Myristate.
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ResearchGate. Structures of the three lipase substrates, compared with commercially...
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Xu, J., et al. (2005). Enzymatic Assay Method for Evaluating the Lipase Activity in Complex Extracts from Transgenic Corn Seed. Journal of Agricultural and Food Chemistry.
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Zhang, Y., et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Journal of Analytical Methods in Chemistry.
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Micic, J., et al. (2022). Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity. International Journal of Molecular Sciences, 23(3), 1162.
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ResearchGate. The lipase assay using p-nitrophenyl butyrate. The arising...
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ResearchGate. Enzymatic hydrolysis reaction of p-nitrophenyl butyrate.
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Maria Curie-Skłodowska University. SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL.
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ResearchGate. Spectrophotometric Determination of p-Nitrophenol under ENP Interference.
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Benchchem. A Comparative Guide to Lipase Assays: Focusing on the Reproducibility and Accuracy of the 4-Nitrophenyl Stearate Method.
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Vo, T. K. H., et al. (2022). Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate. Biocatalysis and Biotransformation, 40(4), 315-325.
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Vardar-Yel, N. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Caucasian Journal of Science, 8(2), 292-303.
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Benchchem. comparison of different 4-nitrophenyl esters for lipase activity measurement.
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Gangoiti, J., et al. (2016). Defining Substrate Specificities for Lipase and Phospholipase Candidates. Journal of Visualized Experiments, (117), 54613.
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Gonçalves, L. R. B., et al. (2021). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. Catalysts, 11(10), 1235.
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ResearchGate. Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay.
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Analytical Methods. (2014). Optimization of a colorimetric assay for yeast lipase activity in complex systems.
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Gutarra, M. L. E., et al. (2011). Lipase and esterase - to what extent can this classification be applied accurately? Ciência e Tecnologia de Alimentos.
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ResearchGate. Simplified para-nitrophenyl palmitate assay for lipases and esterases.
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Chow, J., et al. (2011). Identification and characterization of a new true lipase isolated through metagenomic approach. Journal of Industrial Microbiology & Biotechnology, 38, 1247-1255.
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Quinn, D. M., et al. (1986). Interfacial reaction dynamics and acyl-enzyme mechanism for lipoprotein lipase-catalyzed hydrolysis of lipid p-nitrophenyl esters. Journal of Biological Chemistry, 261(26), 12016-12021.
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Taylor & Francis Online. (2021). Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate.
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International Journal of Advanced Research in Biological Sciences. (2016). Characterization of Lipase isolated from Mangrove Fungi Rhizopus japonicus.
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ResearchGate. Could anyone suggest me a para nitrophenyl palmitate solution for lipase assay?
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Semantic Scholar. Lipoprotein Lipase-catalyzed Hydrolysis of p-Nitrophenyl Butyrate.
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A Researcher's Guide to p-Nitrophenyl Ethers: The Impact of Alkyl Chain Length on Physicochemical Properties and Performance
For researchers, scientists, and professionals in drug development, the p-nitrophenyl ether scaffold is a familiar and versatile tool. Its utility as a chromogenic substrate, a building block in organic synthesis, and a component in advanced delivery systems is well-established. However, the profound impact of a seemingly simple modification—the length of the O-alkyl chain—on the molecule's behavior is a critical consideration that dictates its suitability for specific applications. This guide provides an in-depth comparison of p-nitrophenyl ethers with varying alkyl chain lengths, supported by experimental data and detailed protocols to empower you in your research endeavors.
The Significance of the Alkyl Chain: More Than Just a Hydrophobic Tail
The fundamental structure of a p-nitrophenyl ether, featuring a nitro-activated aromatic ring linked to an alkyl chain via an ether bond, bestows upon it a unique combination of reactivity and tunable physical properties. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack and enhances the leaving group potential of the p-nitrophenoxide moiety, a principle widely exploited in biochemical assays.
The length of the appended alkyl chain (R in Figure 1) is the primary determinant of the molecule's lipophilicity. As the number of carbon atoms in the chain increases, the compound's character shifts from relatively polar to increasingly nonpolar and hydrophobic. This transition has significant consequences for:
-
Solubility: Affecting the choice of solvents for reactions and purification, as well as behavior in aqueous biological environments.
-
Reactivity: Influencing substrate-enzyme binding and reaction kinetics in enzymatic assays.
-
Supramolecular Assembly: Enabling longer-chain ethers to act as amphiphiles, forming micelles or nanoparticles in aqueous media.
-
Biological Activity: Dictating how the molecule interacts with biological membranes and its potential for applications in drug delivery.[1]
This guide will dissect these relationships, providing a clear rationale for selecting the appropriate p-nitrophenyl ether analogue for your specific experimental needs.
Synthesis of p-Nitrophenyl Ethers: The Williamson Ether Synthesis
The most common and reliable method for preparing p-nitrophenyl ethers is the Williamson ether synthesis.[2] This reaction proceeds via an SN2 mechanism, where a p-nitrophenoxide ion acts as a nucleophile, attacking an alkyl halide to form the ether linkage.
The choice of base, solvent, and reaction conditions can be optimized to achieve high yields. The nitro group's electron-withdrawing effect increases the acidity of the phenolic proton, facilitating its removal by a moderately strong base like potassium carbonate.
Figure 1: Workflow of the Williamson Ether Synthesis. A visual representation of the key steps and components involved in the synthesis of p-nitrophenyl ethers.
Comparative Physicochemical Properties
The length of the alkyl chain systematically alters the physicochemical properties of p-nitrophenyl ethers. As the chain length increases, van der Waals forces become more significant, leading to changes in melting and boiling points. More dramatically, the addition of each methylene group (-CH2-) increases the molecule's hydrophobicity, which is quantitatively expressed by the partition coefficient, LogP.
| Alkyl Chain | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Calculated LogP |
| Methyl | C7H7NO3 | 153.14 | 54-57 | 258 | 1.89 |
| Ethyl | C8H9NO3 | 167.16 | 58-60 | 283 | 2.33 |
| Propyl | C9H11NO3 | 181.19 | 46-48 | 297 | 2.87 |
| Butyl | C10H13NO3 | 195.22 | 33-35 | 153 (10 mmHg) | 3.41 |
| Pentyl | C11H15NO3 | 209.24 | 29-31 | 165-167 (10 mmHg) | 3.95 |
| Hexyl | C12H17NO3 | 223.27 | 25-27 | 178-180 (10 mmHg) | 4.49 |
| Octyl | C14H21NO3 | 251.32 | 28-30 | 197-198 (11 mmHg) | 5.57 |
| Decyl | C16H25NO3 | 279.37 | 38-40 | 215-217 (10 mmHg) | 6.65 |
| Calculated LogP values are estimates and can be used for comparative purposes. Experimental values may vary. |
Data Interpretation:
-
Lipophilicity (LogP): There is a clear and predictable increase in the LogP value with each additional methylene group in the alkyl chain.[3] This enhanced lipophilicity is a critical factor in drug design, as it influences a molecule's ability to cross biological membranes.[1][4] For oral drug candidates, a LogP value of less than 5 is generally desirable according to Lipinski's Rule of 5.[3]
-
Solubility: Ethers with shorter alkyl chains (methyl, ethyl) exhibit some solubility in polar solvents, including slight solubility in water.[5] As the alkyl chain elongates, their solubility in polar solvents decreases, while solubility in non-polar organic solvents like hexane and toluene increases.
-
Physical State: At room temperature, the shorter-chain ethers are solids, while the intermediate-length chains can be liquids or low-melting solids.
Performance in Applications: A Tale of Two Ends
The utility of p-nitrophenyl ethers is largely dictated by the interplay between the reactive nitrophenyl group and the physicochemical properties conferred by the alkyl chain.
As Substrates in Enzymatic Assays
p-Nitrophenyl esters (rather than ethers) are widely used as chromogenic substrates for hydrolases like lipases and esterases. The enzyme cleaves the ester bond, releasing p-nitrophenol, which in its deprotonated form (p-nitrophenolate) at basic pH, has a distinct yellow color that can be quantified spectrophotometrically.[5]
While ethers are generally more stable than esters, the principle of how the alkyl chain influences enzyme-substrate interactions is transferable. Studies on the enzymatic hydrolysis of p-nitrophenyl esters with varying acyl chain lengths have shown that reactivity is not a simple linear relationship.
One study on the hydrolysis of a series of p-nitrophenyl esters by lipase found that the conversion rate decreases as the alkyl chain length increases.[6] Specifically, the hydrolysis of p-nitrophenyl butyrate (C4) was more efficient than that of esters with longer chains like caprylate (C8), laurate (C12), myristate (C14), and palmitate (C16).[6] This suggests that while some degree of hydrophobicity is necessary for the substrate to enter the active site of the enzyme, excessively long chains may cause steric hindrance or unfavorable interactions within the active site, leading to reduced catalytic efficiency.
Figure 2: Workflow for an Enzyme Kinetics Assay. This diagram outlines the general steps for determining enzyme kinetics using a p-nitrophenyl-based substrate.
In Drug Delivery and Nanotechnology
The amphiphilic nature of p-nitrophenyl ethers with long alkyl chains makes them interesting candidates for applications in drug delivery. These molecules possess a hydrophilic head (the p-nitrophenyl group) and a lipophilic tail (the alkyl chain). In aqueous environments, they can self-assemble into supramolecular structures like micelles or be incorporated into nanoparticle formulations.[7][8][9]
-
Micelle Formation: Similar to detergents, p-nitrophenyl ethers with sufficiently long alkyl chains (typically > C8) can form micelles above a certain concentration, known as the critical micelle concentration (CMC).[10] These micelles have a hydrophobic core that can encapsulate poorly water-soluble drugs, thereby increasing their apparent solubility and bioavailability.
-
Nanoparticle Formulation: These amphiphilic ethers can be used as stabilizers or functional components in the formulation of nanoparticles.[8][9] The hydrophobic alkyl chains can interact with a polymeric or lipid core, while the p-nitrophenyl group can be exposed on the surface, potentially for further functionalization or to interact with specific biological targets. The catalytic reduction of 4-nitrophenol is also a subject of study using nanoparticles stabilized by amphiphilic polymers.[11][12]
The choice of alkyl chain length is crucial in these applications. A longer chain will generally lead to a lower CMC and more stable micelles.[10] The overall size and drug-loading capacity of the resulting nanoparticles can also be tuned by varying the alkyl chain length of the constituent amphiphiles.[7]
Experimental Protocols
To facilitate the practical application of the concepts discussed, detailed protocols for the synthesis of a representative p-nitrophenyl ether and for its characterization using an enzymatic assay are provided below.
Protocol: Synthesis of p-Nitrophenyl Butyl Ether
Objective: To synthesize p-nitrophenyl butyl ether via the Williamson ether synthesis.
Materials:
-
p-Nitrophenol
-
1-Bromobutane
-
Potassium carbonate (K2CO3), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Setup: To a 100 mL round-bottom flask, add p-nitrophenol (1.39 g, 10 mmol), potassium carbonate (2.07 g, 15 mmol), and acetone (40 mL).
-
Addition of Alkyl Halide: Add 1-bromobutane (1.64 g, 1.29 mL, 12 mmol) to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the solid salts and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in 50 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 1M NaOH (2 x 25 mL) to remove any unreacted p-nitrophenol, followed by brine (1 x 25 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution using a rotary evaporator to obtain the crude p-nitrophenyl butyl ether.
-
If necessary, purify the product further by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR and melting point analysis. The expected product is a pale yellow solid or oil.[13]
Protocol: Enzyme Kinetics Assay Using a p-Nitrophenyl Substrate
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) of an esterase using p-nitrophenyl butyrate as a substrate.
Materials:
-
Esterase enzyme of known concentration
-
p-Nitrophenyl butyrate (PNPB)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer capable of reading at 410 nm
-
Temperature-controlled incubator
Procedure:
-
Reagent Preparation:
-
Substrate Stock Solution: Prepare a high-concentration stock solution of PNPB (e.g., 100 mM) in DMSO.
-
Enzyme Solution: Prepare a working solution of the esterase in Tris-HCl buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over a few minutes.
-
Substrate Dilutions: Prepare a series of dilutions of the PNPB stock solution in Tris-HCl buffer to achieve a range of final concentrations in the assay (e.g., 0.1, 0.2, 0.5, 1.0, 2.0, 5.0 mM). Ensure the final DMSO concentration is low (e.g., <2% v/v) to avoid inhibiting the enzyme.
-
-
Assay Setup:
-
In a 96-well plate, add the appropriate volume of each substrate dilution. For each concentration, prepare triplicate wells.
-
Include control wells: a "no enzyme" control for each substrate concentration to measure the rate of non-enzymatic hydrolysis, and a "no substrate" control to blank the instrument.
-
Equilibrate the plate to the desired assay temperature (e.g., 25°C or 37°C).
-
-
Initiation and Measurement:
-
To initiate the reaction, add the enzyme solution to each well.
-
Immediately place the plate in the spectrophotometer and begin recording the absorbance at 410 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
-
Data Analysis:
-
For each substrate concentration, plot absorbance versus time. The initial, linear portion of this curve represents the initial velocity (V₀).
-
Calculate V₀ by determining the slope of the linear portion. Convert the rate from absorbance units/min to μmol/min using the Beer-Lambert law (A = εcl) and the molar extinction coefficient of p-nitrophenolate at pH 8.0 (approximately 18,000 M⁻¹cm⁻¹).
-
Plot the calculated V₀ values against the corresponding substrate concentrations ([S]).
-
Fit the resulting data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax.[5]
-
Conclusion and Future Outlook
The alkyl chain of p-nitrophenyl ethers is a powerful modulator of their physicochemical properties and performance. A longer alkyl chain systematically increases lipophilicity, which in turn reduces aqueous solubility and can decrease the rate of enzymatic hydrolysis due to steric effects. Conversely, this enhanced hydrophobicity is the key to their application as amphiphiles in drug delivery systems, enabling the formation of micelles and nanoparticles.
For the researcher, a clear understanding of these structure-property relationships is paramount. For enzymatic studies, shorter-chain analogues are often preferred for their higher solubility and potentially faster reaction rates. For applications in nanotechnology and drug delivery, longer-chain ethers provide the necessary amphiphilicity for self-assembly. By carefully selecting the alkyl chain length, scientists can fine-tune the properties of p-nitrophenyl ethers to meet the specific demands of their experimental systems, unlocking their full potential in a wide array of scientific disciplines.
References
- Assays with p-Nitrophenyl linked Substrates. (1994, July 21). Center for Dead Plant Studies.
- Application Notes and Protocols for Enzyme Kinetics Studies Using O-(4-Nitrophenyl)-L-serine. (2025). BenchChem.
- Effect of Chain Length on Enzymatic Hydrolysis of p-Nitrophenyl Esters in Supercritical Carbon Dioxide. (2009). Request PDF.
- Oliver, R. C., Lipfert, J., Fox, D. A., Lo, R. H., Doniach, S., & Columbus, L. (2013). Dependence of Micelle Size and Shape on Detergent Alkyl Chain Length and Head Group. PLOS ONE, 8(5), e62488.
- Bis(p-nitrophenyl) ether. (n.d.). In NIST Chemistry WebBook.
- Lawin, L. R., & Fife, W. K. (2000). Reactivity and Coaggregation of p-Nitrophenyl Esters with Polymer Micelles at Solid Surfaces. Journal of Colloid and Interface Science, 228(1), 186–189.
- Calculated Log P Values for the Investigated Compounds. (n.d.).
- Effect of the alkyl chain length on micelle formation for bis(N-alkyl-N,N-dimethylethylammonium)ether dibromides. (n.d.). Request PDF.
- 4-Nitrophenol. (n.d.). PubChem.
- Influences of Micelle Formation and Added Salts on the Hydrolysis Reaction Rate of p-Nitrophenyl Benzoate in Aqueous Buffered Media. (2016).
- P-NITROPHENYL PHENYL ETHER. (n.d.). gsrs.
- Amphiphilic Polymer Stabilized Nanoparticles with Enhanced Biological Stability and Activity. (2022, March 17). Rutgers University.
- Amphiphilic core-shell nanoparticles: Synthesis, biophysical properties, and applications. (2018). Colloids and Surfaces B: Biointerfaces, 172, 213-228.
- Gold nanoparticles stabilized by amphiphilic hyperbranched polymers for catalytic reduction of 4-nitrophenol. (n.d.). Request PDF.
- Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. (n.d.). In Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (US).
- Critical Assessment of pH-Dependent Lipophilic Profiles of Small Molecules for Drug Design: Which One Should We Use and In Which Cases? (2023). ChemRxiv.
- Comparison of the changes in Log P of selected alkyl and fluoroalkyl substituted benzenes. (n.d.).
- Amphiphilic Dendronized Copolymer-Encapsulated Au, Ag and Pd Nanoparticles for Catalysis in the 4-Nitrophenol Reduction and Suzuki–Miyaura Reactions. (2024). MDPI.
- Butyl 4-nitrophenyl ether. (n.d.). In NIST Chemistry WebBook.
- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC.
- LogP—Making Sense of the Value. (n.d.). ACD/Labs.
- In vitro metabolic studies on propyl p-nitrophenyl ether. (1971). Biochimica et Biophysica Acta (BBA) - General Subjects, 237(1), 21-27.
- Amphiphilic Dendronized Copolymer-Encapsulated Au, Ag and Pd Nanoparticles for Catalysis in the 4-Nitrophenol Reduction and Suzuki-Miyaura Reactions. (2024). PubMed.
- Critical Assessment of pH-Dependent Lipophilic Profiles of Small Molecules for Drug Design. (n.d.). ChemRxiv.
- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences.
- Lipophilicity--methods of determination and its role in medicinal chemistry. (2014). Acta Poloniae Pharmaceutica, 71(1), 3-17.
- Lipophilicity - Methods of determination and its role in medicinal chemistry. (2014).
- Table 4-5, Physical and Chemical Properties of 3-Nitrophenol. (n.d.). In Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (US).
- Process for the preparation of nitrophenyl alkyl ethers. (1995). U.S.
- Toxicological Profile for Nitrophenols. (2023). Agency for Toxic Substances and Disease Registry (US).
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A Senior Application Scientist's Guide to Validating a Novel Enzyme Assay: The Case of p-Nitrophenyl Propyl Ether for Cytochrome P450 Activity
For researchers in drug discovery and development, the rigorous validation of an enzyme assay is the bedrock upon which reliable data is built. A well-validated assay ensures that observed effects are real, reproducible, and directly attributable to the enzyme of interest. This guide provides an in-depth, experience-driven framework for validating a new chromogenic enzyme assay using p-nitrophenyl propyl ether (PNPPE), with a focus on its application as a substrate for Cytochrome P450 (CYP) enzymes.
We will move beyond a simple checklist of steps, delving into the causality behind experimental choices and providing a system for self-validation. This guide will objectively compare the PNPPE-based assay with common alternatives, supported by experimental data, to empower you to make informed decisions for your research.
The Principle: Unmasking CYP Activity with a Chromogenic Probe
Cytochrome P450 enzymes are a critical superfamily of monooxygenases responsible for the metabolism of a vast array of xenobiotics, including approximately 75% of all marketed drugs. A key reaction catalyzed by many CYP isoforms is O-dealkylation.
Our assay hinges on this catalytic function. This compound serves as a substrate for a specific CYP isoform, in this case, we will focus on CYP2E1 , an enzyme known for metabolizing small organic molecules. The enzyme hydroxylates the alpha-carbon of the propyl group, leading to an unstable hemiacetal intermediate. This intermediate non-enzymatically decomposes to yield propanal and p-nitrophenol (PNP).[1]
While PNPPE is colorless, the product, p-nitrophenol, is a chromophore that, under alkaline conditions, exhibits a distinct yellow color with a maximum absorbance around 405 nm.[2] The rate of increase in absorbance at this wavelength is directly proportional to the rate of PNP formation and thus, the activity of the CYP2E1 enzyme.
Establishing the Assay: A Step-by-Step Protocol for CYP2E1 Activity
This protocol is adapted from established methods for CYP2E1-mediated p-nitrophenol hydroxylation and is optimized for a 96-well microplate format.[3] It is crucial to recognize that this serves as a robust starting point; optimization for your specific enzyme preparation (e.g., human liver microsomes, recombinant enzyme) is essential.
Materials & Reagents:
-
Enzyme Source: Human liver microsomes (HLMs) or recombinant human CYP2E1.
-
Substrate: this compound (PNPPE).
-
Cofactor: NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).
-
Stopping Solution: 20% Trichloroacetic acid (TCA).
-
Developing Solution: 2 M NaOH.
-
Control Inhibitor: Diallyl sulfide (a competitive inhibitor of CYP2E1).[4]
-
Microplates: 96-well, clear, flat-bottom plates.
-
Instrumentation: Temperature-controlled microplate reader capable of measuring absorbance at 405 nm.
Experimental Protocol:
-
Prepare Reagents:
-
Dissolve PNPPE in a suitable organic solvent (e.g., acetonitrile) to create a concentrated stock solution (e.g., 20 mM). Further dilute in potassium phosphate buffer to create working solutions.
-
Prepare the NADPH regeneration system according to the manufacturer's instructions.
-
Prepare serial dilutions of your enzyme source in cold potassium phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 50 µL of 100 mM potassium phosphate buffer (pH 7.4), 20 µL of enzyme preparation, and 10 µL of various concentrations of PNPPE working solution.
-
Negative Control (No Enzyme): Add 70 µL of buffer and 10 µL of PNPPE. This accounts for non-enzymatic substrate degradation.
-
Negative Control (No Cofactor): Add 50 µL of buffer, 20 µL of enzyme, and 10 µL of PNPPE, but replace the NADPH solution with buffer in the initiation step. This confirms the reaction is NADPH-dependent.
-
Inhibitor Control: Add 50 µL of buffer, 20 µL of enzyme, 10 µL of PNPPE, and a known concentration of diallyl sulfide. This helps confirm the activity is from the target enzyme.
-
-
Pre-incubation: Equilibrate the plate at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding 20 µL of the pre-warmed NADPH regeneration system to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes). This time should be within the linear range of the reaction, which must be determined during assay validation.
-
Termination: Stop the reaction by adding 50 µL of 20% TCA to each well. This will precipitate the protein.
-
Centrifugation: Centrifuge the plate at ~3000 x g for 10 minutes to pellet the precipitated protein.
-
Color Development: Carefully transfer 100 µL of the supernatant to a new 96-well plate. Add 20 µL of 2 M NaOH to each well to develop the yellow color of the p-nitrophenolate ion.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Calculation of Activity:
-
First, use a standard curve of known p-nitrophenol concentrations to convert absorbance values to the amount of product formed (in nmol).
-
The molar extinction coefficient for p-nitrophenol under these conditions is approximately 18,000 M⁻¹cm⁻¹.[2][5]
-
Calculate the specific activity using the following formula: Specific Activity (nmol/min/mg) = (nmol of PNP formed) / (incubation time in min × mg of protein in the well)
-
The Core of Credibility: A Workflow for Assay Validation
Every new assay must undergo a rigorous validation process to ensure its performance characteristics are well-understood and fit for purpose. This workflow is a self-validating system, where each step builds confidence in the subsequent one.
Caption: A logical workflow for the systematic validation of a new enzyme assay.
Detailed Validation Protocols
A. Linearity (Time and Enzyme Concentration):
-
Why: To ensure the reaction rate is constant over the chosen incubation period and proportional to the amount of enzyme added. This is fundamental for accurate kinetic measurements.
-
How:
-
Fix the PNPPE concentration at a level expected to be saturating (e.g., 5-10 times the expected Kₘ).
-
Run the assay with a fixed amount of enzyme and stop the reaction at multiple time points (e.g., 0, 5, 10, 15, 20, 30 min). Plot absorbance vs. time. The optimal incubation time is the longest duration within the linear portion of this curve.
-
Using the optimal incubation time, run the assay with varying concentrations of enzyme. Plot absorbance vs. enzyme concentration. This plot should also be linear within the desired working range.
-
B. Michaelis-Menten Kinetics (Kₘ and Vₘₐₓ):
-
Why: To determine the substrate concentration at which the enzyme reaches half of its maximum velocity (Kₘ) and the maximum reaction rate (Vₘₐₓ). Kₘ is an indicator of the enzyme's affinity for the substrate. These are critical parameters for comparing substrates and understanding enzyme behavior.[6]
-
How:
-
Using the optimized time and enzyme concentration, perform the assay with a wide range of PNPPE concentrations (e.g., from 0.1 × Kₘ to 10 × Kₘ).
-
Plot the initial reaction velocity (rate of PNP formation) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ. For CYP2E1-mediated p-nitrophenol hydroxylation, a proxy reaction, the Kₘ is approximately 0.11-0.17 mM.[3][4]
-
C. Sensitivity (LOD and LOQ):
-
Why: To define the lower limits of the assay's capabilities. The Limit of Detection (LOD) is the lowest enzyme activity that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest activity that can be measured with acceptable precision and accuracy.
-
How:
-
Prepare a series of very dilute enzyme standards.
-
Run the assay multiple times (e.g., n=10) for each standard and a blank (no enzyme).
-
LOD is typically calculated as: Mean of Blank + 3 * Standard Deviation of Blank.
-
LOQ is typically calculated as: Mean of Blank + 10 * Standard Deviation of Blank. The LOQ must then be confirmed to have acceptable precision (e.g., %CV < 20%).
-
D. Specificity:
-
Why: To ensure the measured signal is generated solely by the enzyme of interest acting on the intended substrate. This is particularly crucial when using complex biological matrices like liver microsomes, which contain multiple CYP isoforms.[7]
-
How:
-
Selective Inhibitors: Run the assay in the presence and absence of a known selective inhibitor for your target enzyme (e.g., diallyl sulfide for CYP2E1). A significant reduction in activity confirms that CYP2E1 is the primary catalyst.[4]
-
Recombinant Isoforms: If available, test PNPPE against a panel of recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4) to determine if other enzymes can also metabolize the substrate. This helps characterize its selectivity profile.
-
E. Precision (Repeatability and Intermediate Precision):
-
Why: To demonstrate the assay's reproducibility.
-
How:
-
Intra-assay Precision (Repeatability): Analyze multiple replicates (e.g., n=6) of low, medium, and high activity samples within the same assay run.
-
Inter-assay Precision (Intermediate Precision): Analyze the same samples on different days, with different analysts, or with different batches of reagents.
-
Calculate the mean, standard deviation, and coefficient of variation (%CV) for each level. Acceptance criteria are typically set at %CV ≤ 15%.
-
Comparative Analysis: PNPPE vs. The Alternatives
The choice of substrate is a critical decision driven by the specific needs of the experiment, balancing sensitivity, throughput, cost, and potential for interference. While the PNPPE assay is robust and accessible, other technologies offer distinct advantages.
| Parameter | This compound (Chromogenic) | Fluorogenic Substrates (e.g., Resorufin derivatives) | Luminogenic Substrates (e.g., Luciferin derivatives) |
| Principle | Enzymatic O-dealkylation releases p-nitrophenol, a chromophore measured by absorbance.[1] | Enzymatic O-dealkylation releases a highly fluorescent product (e.g., resorufin).[5] | Enzymatic reaction produces luciferin, which generates light in a secondary reaction with luciferase. |
| Detection | Spectrophotometry (Absorbance at ~405 nm). | Fluorometry (e.g., Ex/Em ~530/580 nm for 7-ethoxyresorufin).[5] | Luminometry (Light emission). |
| Sensitivity | Moderate. | High. Generally more sensitive than chromogenic assays. | Very High. The most sensitive method, allowing for minimal enzyme usage.[8] |
| Throughput | High. Amenable to 96- and 384-well formats. | High. Well-suited for HTS formats. | High. Well-suited for HTS formats. |
| Cost | Low. Substrate and instrumentation are relatively inexpensive. | Moderate. Substrates and a fluorescence plate reader are required. | High. Substrates and reagents are more expensive; requires a luminometer. |
| Interference | Potential for interference from colored compounds in test samples. | Potential for interference from fluorescent test compounds or quenching. | Less prone to interference from colored/fluorescent compounds; potential for inhibition of the secondary luciferase reaction. |
| Kinetic Data (Example) | Target: CYP2E1 (proxy: p-nitrophenol hydroxylation)Kₘ ≈ 110-170 µM[4]Vₘₐₓ ≈ 21.8 pmol/min/mg (salmon liver microsomes)[4] | Target: CYP1A2 (Substrate: 7-Ethoxyresorufin)Kₘ ≈ 0.1 µMVₘₐₓ ≈ 3.2 pmol/min/mg (rat liver microsomes)[9] | Target: CYP3A4 (Substrate: Luciferin-IPA)Kₘ ≈ 3 µM |
Conclusion: An Authoritative and Trustworthy Approach
Validating a new enzyme assay with a substrate like this compound is a systematic process that demands scientific rigor and an understanding of the underlying biochemical principles. By following the detailed optimization and validation workflow presented, researchers can establish a robust, reliable, and reproducible assay for quantifying CYP2E1 activity.
The chromogenic PNPPE assay offers a cost-effective and straightforward method suitable for many applications. However, for studies requiring higher sensitivity or when dealing with interfering colored compounds, fluorogenic or luminogenic alternatives present powerful options. The comparative data provided in this guide serves as a foundation for selecting the optimal assay for your specific research goals. Ultimately, a properly validated assay, regardless of the technology, is the cornerstone of trustworthy and authoritative scientific data in the field of drug development.
References
-
Anger, F., et al. (2005). Functional characterization of 7-ethoxyresorufin deethylase in naïve male rat liver microsomes. pA2 Online, 3(3), 115P. Available at: [Link]
-
Burke, M. D., et al. (1994). The enzymology of 7-ethoxyresorufin O-deethylation by rat liver microsomes. Biochemical Pharmacology, 48(5), 923-936. Available at: [Link]
-
Zamaratskaia, G., & Lislerud, K. (2011). Para-nitrophenol hydroxylation by fish liver microsomes: kinetics and effect of selective cytochrome P450 inhibitors. Fish Physiology and Biochemistry, 37(4), 893-900. Available at: [Link]
-
Anger, F., et al. (2005). Functional characterization of 7-ethoxyresorufin deethylase in naïve male rat liver microsomes. British Journal of Pharmacology, 145(S1). Available at: [Link]
-
Shriwas, P. R., et al. (2023). Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs. International Journal of Molecular Sciences, 24(17), 13338. Available at: [Link]
-
Lee, S. H., et al. (2013). Cytochrome P450-catalyzed O-dealkylation coupled with photochemical NADPH regeneration. Biotechnology and Bioengineering, 110(2), 383-390. Available at: [Link]
-
Chang, T. K., et al. (2006). Spectrophotometric analysis of human CYP2E1-catalyzed p-nitrophenol hydroxylation. Methods in Molecular Biology, 320, 127-131. Available at: [Link]
-
Guengerich, F. P. (2006). Enzymatic analysis of cDNA-expressed human CYP1A1, CYP1A2, and CYP1B1 with 7-ethoxyresorufin as substrate. Methods in Molecular Biology, 320, 85-90. Available at: [Link]
-
Zhang, H., et al. (2007). The determination of cytochrome P450 2E1-dependent p-nitrophenol hydroxylation by high-performance liquid chromatography with electrochemical detection. Analytical Biochemistry, 362(2), 257-262. Available at: [Link]
-
Monostory, K., et al. (2004). Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors. Chemico-Biological Interactions, 147(3), 331-340. Available at: [Link]
-
Cali, J. J., et al. (2006). P450-Glo™ Assays with Luciferin-IPA: The Most Sensitive and Selective Bioluminescent CYP3A4 Assay. Promega Corporation Poster. Available at: [Link]
-
Cali, J. J., et al. (2006). Luminogenic cytochrome P450 assays. Expert Opinion on Drug Metabolism & Toxicology, 2(4), 629-645. Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. ICH. Available at: [Link]
-
Huang, W., et al. (2007). Substrate-specific modulation of CYP3A4 activity by genetic variants of cytochrome P450 oxidoreductase (POR). Pharmacogenetics and Genomics, 17(12), 1085-1095. Available at: [Link]
-
Cederbaum, A. I. (2014). Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction. Redox Biology, 2, 1048-1054. Available at: [Link]
-
Do, T. A. T., et al. (2018). EROD and MROD as Markers of Cytochrome P450 1A Activities in Hepatic Microsomes from Entire and Castrated Male Pigs. Journal of Analytical Methods in Chemistry, 2018, 8572635. Available at: [Link]
-
Wang, H., & Guengerich, F. P. (2006). Binding and oxidation of alkyl 4-nitrophenyl ethers by rabbit cytochrome P450 1A2: evidence for two binding sites. Biochemistry, 45(1), 241-251. Available at: [Link]
-
Guengerich, F. P. (2001). Common and uncommon reaction mechanisms of cytochrome P450 enzymes. Drug Metabolism and Disposition, 29(4 Pt 2), 611-616. Available at: [Link]
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A Senior Application Scientist's Guide to Comparative Lipase Activity on Various p-Nitrophenyl Esters
For researchers, scientists, and professionals in drug development, the precise characterization of lipase activity is a cornerstone of enzyme kinetics, inhibitor screening, and process optimization. Among the arsenal of available methodologies, the use of p-nitrophenyl (pNP) esters as chromogenic substrates stands out for its simplicity, sensitivity, and adaptability to high-throughput formats. This guide provides a comprehensive comparative analysis of lipase activity on a panel of p-nitrophenyl esters with varying acyl chain lengths, supported by experimental data and detailed protocols to facilitate informed substrate selection and robust experimental design.
The Principle of the p-Nitrophenyl Ester Assay: A Chromogenic Cascade
The elegance of the p-nitrophenyl ester assay lies in its direct and continuous spectrophotometric monitoring of lipase activity. The fundamental principle hinges on the enzymatic hydrolysis of a p-nitrophenyl ester by a lipase. This reaction cleaves the ester bond, liberating a fatty acid and, crucially, p-nitrophenol.[1] In an alkaline environment (typically pH > 7), p-nitrophenol is deprotonated to the p-nitrophenolate ion, which exhibits a distinct yellow color and strong absorbance at approximately 405-415 nm.[1] The rate of formation of this colored product is directly proportional to the lipase's activity, providing a real-time measure of enzymatic function.[2]
The choice of the fatty acid esterified to the p-nitrophenyl group is a critical determinant of the assay's outcome. Lipases, by their nature, exhibit substrate specificity, and their catalytic efficiency is profoundly influenced by the length of the acyl chain of the substrate.[2][3] By systematically varying the acyl chain length of the p-nitrophenyl ester, one can elucidate the substrate preference of a given lipase, a key aspect of its biochemical characterization.
Visualizing the Enzymatic Reaction
The enzymatic hydrolysis of a p-nitrophenyl ester is a straightforward yet powerful reaction for quantifying lipase activity. The following diagram illustrates this process:
Caption: Principle of the lipase activity assay using p-nitrophenyl esters.
Comparative Performance of Lipases: A Data-Driven Analysis
The substrate specificity of a lipase is a critical parameter that dictates its catalytic efficiency towards different lipids. The following table summarizes the maximal reaction velocity (Vmax) and, where available, the Michaelis constant (Km) of a wild-type lipase against a variety of p-nitrophenyl esters, illustrating how activity varies with the length of the acyl chain. This data provides a clear comparison of the enzyme's preference for short- versus long-chain fatty acid esters.[2][4][5]
| p-Nitrophenyl Ester | Acyl Chain Length | Vmax (U/mg protein) | Km (mM) | Catalytic Efficiency (Vmax/Km) |
| p-Nitrophenyl Acetate (pNP-A) | C2 | 0.42[2][4][5] | - | - |
| p-Nitrophenyl Butyrate (pNP-B) | C4 | 0.95[2][4][5] | - | 0.83[4] |
| p-Nitrophenyl Octanoate (pNP-O) | C8 | 1.1[2][4][5] | - | - |
| p-Nitrophenyl Dodecanoate (pNP-D) | C12 | 0.78[2][4][5] | - | - |
| p-Nitrophenyl Palmitate (pNP-P) | C16 | 0.18[2][4][5] | - | 0.063[4] |
One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.
Analysis of Kinetic Data:
The data clearly indicates that the wild-type lipase exhibits a preference for medium-chain fatty acid esters, with the highest activity observed with p-nitrophenyl octanoate (C8).[2][4] The activity progressively decreases with both shorter (C2) and longer (C12, C16) acyl chains.[2] The very low activity observed with p-nitrophenyl palmitate suggests this lipase is not well-suited for hydrolyzing long-chain fatty acid esters under these conditions.[2][5] The catalytic efficiency (Vmax/Km), where available, further supports the preference for shorter to medium-chain esters, with p-nitrophenyl butyrate showing a high value.[4]
It is important to note that different lipases will exhibit distinct substrate specificities. For instance, studies on Candida rugosa lipase isoenzymes have shown varied preferences; LIP1 demonstrates high activity towards short and medium-chain fatty acids (C4-C10), whereas LIP4 is more specific for longer-chain esters like C16 and C18.[2][6] Lipases A and B from Candida rugosa are generally non-specific, with lipase A showing a preference for p-nitrophenyl caprylate (C8) and lipase B for p-nitrophenyl laurate (C12).[3]
Standardized Experimental Protocol for Comparative Analysis
To ensure reproducible and comparable results, a standardized experimental protocol is paramount. The following detailed methodology is designed for a 96-well microplate format, which is ideal for screening multiple substrates and enzyme concentrations.
Materials:
-
Lipase enzyme of interest
-
p-Nitrophenyl esters (acetate, butyrate, octanoate, dodecanoate, palmitate)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Triton X-100
-
Isopropanol
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature
Procedure:
-
Preparation of Substrate Stock Solutions: Dissolve each p-nitrophenyl ester in isopropanol to a final concentration of 10 mM.[1]
-
Preparation of Reaction Buffer: Prepare a 50 mM Tris-HCl buffer (pH 8.0) containing 0.5% (v/v) Triton X-100.[1] The detergent is crucial for emulsifying the longer-chain, more hydrophobic pNP esters in the aqueous reaction mixture.[7]
-
Preparation of Enzyme Solution: Prepare a stock solution of the lipase enzyme in 50 mM Tris-HCl buffer (pH 8.0) at a suitable concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.[1]
-
Assay Setup:
-
Initiation of Reaction: To start the reaction, add 10 µL of the enzyme solution to each well.[1]
-
Measurement of Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes. Ensure the temperature is maintained throughout the measurement period.[1]
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
Convert the rate of reaction to specific activity (U/mg) using the molar extinction coefficient of p-nitrophenol (approximately 18,000 M⁻¹cm⁻¹ at pH 8.0) and the protein concentration of the enzyme solution.[8]
-
Compare the activity of the lipase against each p-nitrophenyl ester to determine its substrate specificity.
-
Experimental Workflow Visualization
The following diagram outlines the key steps in the experimental workflow for determining lipase specificity using p-nitrophenyl esters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparative kinetic study of lipases A and B from Candida rugosa in the hydrolysis of lipid p-nitrophenyl esters in mixed micelles with Triton X-100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. zenodo.org [zenodo.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Enzyme Cross-Reactivity with p-Nitrophenyl Substrates
For researchers, scientists, and drug development professionals, understanding the specificity of an enzyme is not merely an academic exercise; it is a critical step in assay development, inhibitor screening, and deciphering biological pathways. An enzyme's ability to act on various substrates, known as cross-reactivity or catalytic promiscuity, can be both a valuable tool and a significant challenge. This guide provides an in-depth comparison of how to assess the cross-reactivity of enzymes using a family of versatile chromogenic reporters: the p-nitrophenyl (pNP) substrates.
We will move beyond simple activity measurements to a robust kinetic analysis, explaining the causality behind experimental choices and providing a self-validating framework for generating reliable, publication-quality data.
The Foundational Principle: The p-Nitrophenyl Chromogenic Assay
Assays utilizing p-nitrophenyl-linked substrates are popular due to their simplicity, cost-effectiveness, and broad applicability.[1] The core principle is elegant and straightforward. A pNP-substrate is a synthetic molecule where a specific chemical group (a phosphate, a sugar, an ester, etc.) is attached to a p-nitrophenol molecule. By itself, the substrate is colorless. However, when an appropriate enzyme cleaves this bond, it liberates p-nitrophenol (pNP).[2] Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, which has a distinct yellow color and a strong absorbance maximum around 405-410 nm.[3][4]
The intensity of this yellow color, measured over time with a spectrophotometer, is directly proportional to the amount of product formed and thus to the enzyme's activity.[2] This method is widely used for various enzyme classes, including:
-
Glycosidases: Using substrates like p-nitrophenyl-α-D-glucopyranoside for α-glucosidase.[2][6]
-
Esterases: Using p-nitrophenyl esters of varying acyl chain lengths, such as p-nitrophenyl acetate (pNPA) or p-nitrophenyl butyrate (pNPB).[7][8][9]
Caption: Experimental workflow for comparative kinetic analysis.
A Validated Protocol: Comparing Esterase Activity on a pNP-Ester Panel
This protocol provides a self-validating system to compare the specificity of a purified esterase against p-nitrophenyl esters with varying acyl chain lengths (C4, C8, C10, C12). This approach is based on methodologies used to characterize suberinases and other esterases.
Part A: Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme Stock: Prepare a 1 mg/mL stock of purified esterase in Assay Buffer. Dilute immediately before use to a working concentration (e.g., 5 µg/mL) that gives a linear reaction rate for at least 10 minutes.
-
pNP-Substrate Stocks: Prepare 20 mM stock solutions of p-nitrophenyl butyrate (C4), p-nitrophenyl octanoate (C8), p-nitrophenyl decanoate (C10), and p-nitrophenyl laurate (C12) in DMSO.
-
pNP Standard: Prepare a 1 mM stock solution of p-nitrophenol in Assay Buffer.
-
Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃).
Part B: p-Nitrophenol (pNP) Standard Curve Generation
Causality: A standard curve is essential to convert the raw absorbance data (a unitless value) into a meaningful concentration of product (e.g., µmoles of pNP). This step validates the spectrophotometer readings.
-
In a 96-well microplate, prepare a series of dilutions from the 1 mM pNP stock using the Assay Buffer to achieve final concentrations of 0, 10, 20, 40, 60, 80, and 100 µM.
-
Add Stop Solution to each well to ensure the pH is consistent with the final assay conditions.
-
Read the absorbance at 405 nm.
-
Plot Absorbance vs. pNP Concentration (µM). The resulting linear regression equation (y = mx + c) will be used to calculate the amount of product formed in the enzyme assay.
Part C: Enzyme Kinetic Assay Protocol
-
Substrate Dilutions: In the 96-well plate, create a serial dilution for each pNP-ester substrate. For a final reaction volume of 200 µL, this typically involves adding varying amounts of substrate stock and Assay Buffer to achieve a range of final concentrations (e.g., 0.05 mM to 2 mM).
-
Controls: Prepare "no-enzyme" wells (buffer + substrate) to control for spontaneous substrate hydrolysis and "no-substrate" wells (buffer + enzyme) to establish the background absorbance of the enzyme. [3]3. Pre-incubation: Equilibrate the plate at the desired temperature (e.g., 37°C) for 5 minutes. [10]4. Initiate Reaction: Add the diluted enzyme solution to all wells (except the "no-enzyme" blanks) to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 405 nm every 60 seconds for 15-30 minutes.
-
Endpoint Measurement (Alternative): If a kinetic plate reader is unavailable, incubate the reactions for a fixed time (e.g., 10 minutes), ensuring the reaction is still in the linear phase. Stop the reaction by adding 50 µL of Stop Solution. [2]Read the final absorbance at 405 nm.
Data Analysis: From Raw Absorbance to Kinetic Constants
Calculating Initial Velocity (v₀)
For each substrate concentration, plot Absorbance vs. Time. The initial, linear portion of this curve represents the initial velocity (v₀). The slope of this line (ΔAbs/min) is then converted into µM/min using the slope from the pNP standard curve.
The Lineweaver-Burk Plot
While modern software can fit directly to the Michaelis-Menten curve, the Lineweaver-Burk double reciprocal plot remains a valuable tool for visualizing kinetic data. [11]It linearizes the hyperbolic Michaelis-Menten relationship:
1/v₀ = (Km/Vmax) * (1/[S]) + 1/Vmax
By plotting 1/v₀ (y-axis) against 1/[S] (x-axis), you can determine the kinetic parameters from the linear fit:
-
Y-intercept: 1/Vmax
-
X-intercept: -1/Km
-
Slope: Km/Vmax
Caption: Deriving Km and Vmax from a Lineweaver-Burk plot.
Comparative Data Summary
The ultimate goal is a clear, objective comparison. All calculated kinetic data should be summarized in a table. The catalytic efficiency, often expressed as kcat/Km , is the most effective way to compare an enzyme's preference for different substrates, as it accounts for both binding affinity (Km) and catalytic turnover (kcat, which is derived from Vmax).
Table 1: Hypothetical Kinetic Parameters for a Fungal Esterase with pNP-Ester Substrates
| Substrate | Acyl Chain | Km (mM) | Vmax (µmol/min/mg) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| p-Nitrophenyl Butyrate | C4 | 0.57 | 2361 | 6.9 x 10⁶ |
| p-Nitrophenyl Octanoate | C8 | 1.25 | 1850 | 2.5 x 10⁶ |
| p-Nitrophenyl Decanoate | C10 | 3.50 | 940 | 4.5 x 10⁵ |
| p-Nitrophenyl Laurate | C12 | 6.80 | 410 | 1.0 x 10⁵ |
| (Note: Data is illustrative, inspired by trends observed for Sub1 suberinase where activity is higher on shorter carbon chains)[7] |
Interpretation and Trustworthiness
-
Substrate Affinity: The enzyme exhibits the lowest Km for p-nitrophenyl butyrate (0.57 mM), indicating it has the highest binding affinity for a C4 acyl chain. The affinity decreases as the acyl chain length increases.
-
Catalytic Rate: The Vmax is also highest for the C4 substrate, showing that once bound, it is turned over into product most rapidly.
-
Overall Specificity: The catalytic efficiency (kcat/Km) confirms that p-nitrophenyl butyrate is the preferred substrate by a significant margin. The enzyme shows considerable cross-reactivity with the C8 ester but is much less efficient at hydrolyzing the longer C10 and C12 esters.
This type of quantitative analysis provides trustworthy and defensible insights. It allows researchers to select the most appropriate substrate for high-throughput screening, avoiding substrates that might produce a weak signal or, conversely, saturate the enzyme too easily. For drug developers, understanding this specificity profile is fundamental to designing inhibitors that can effectively compete with the preferred substrate.
By systematically applying this framework of kinetic analysis, researchers can confidently navigate the complexities of enzyme cross-reactivity and generate high-integrity data that stands up to scientific scrutiny.
References
-
Center for Dead Plant Studies. (1994). Assays with p-Nitrophenyl linked Substrates. Available at: [Link]
-
John, S. A. (n.d.). Analysis of Protein Tyrosine Phosphatases and Substrates. National Institutes of Health. Available at: [Link]
-
Waceke, W. N. (2004). Application of p-nitrophenol (NP) enzyme assays in degraded tropical soils. ResearchGate. Available at: [Link]
-
UIUC Soils Lab. (2021). SOP: Enzyme assays (pNP). Available at: [Link]
-
Wikipedia. (n.d.). para-Nitrophenylphosphate. Available at: [Link]
-
Azevedo-Creto, F. S., et al. (2021). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. Applied and Environmental Microbiology. Available at: [Link]
-
Ufarté, L., et al. (2015). The activity of the recombinant esterases towards p-nitrophenyl esters. ResearchGate. Available at: [Link]
-
Lassila, J. K., et al. (2011). Resolving Apparent Conflicts between Theoretical and Experimental Models of Phosphate Monoester Hydrolysis. Journal of the American Chemical Society. Available at: [Link]
-
Breslow, R., & Katz, I. (1968). Relative reactivities of p-nitrophenyl phosphate and phosphorothioate toward alkaline phosphatase and in aqueous hydrolysis. Journal of the American Chemical Society. Available at: [Link]
-
Monash University. (n.d.). Factors affecting enzyme activity. Student Academic Success. Available at: [Link]
-
Di Cola, E., et al. (2020). Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters. Nanomaterials. Available at: [Link]
-
BioTech Notes. (2023). What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions. Available at: [Link]
-
University College London. (n.d.). The effect of substrate concentration on enzyme activity. Available at: [Link]
-
Scribd. (n.d.). Enzymatic Kinetics Report. Available at: [Link]
-
Jono, R., et al. (2020). Differences in Esterase Activity to Aspirin and p-Nitrophenyl Acetate among Human Serum Albumin Preparations. Biological & Pharmaceutical Bulletin. Available at: [Link]
-
Zhang, R., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Journal of the Serbian Chemical Society. Available at: [Link]
-
Liu, X., et al. (2013). Influence of ammonium salts on the lipase/esterase activity assay using p-nitrophenyl esters as substrates. Biotechnology and Applied Biochemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). 19.5: Factors Affecting Enzyme Activity. Available at: [Link]
-
ResearchGate. (n.d.). (A) Para-nitrophenyl phosphate (pNPP) is a generic phosphatase... Available at: [Link]
-
Zalatan, J. G., et al. (2008). Comparative Enzymology in the Alkaline Phosphatase Superfamily to Determine the Catalytic Role of an Active Site Metal Ion. Journal of Molecular Biology. Available at: [Link]
-
Save My Exams. (n.d.). Factors Affecting Enzyme Activity (College Board AP® Biology): Study Guide. Available at: [Link]
-
Khan Academy. (n.d.). An introduction to enzyme kinetics. Available at: [Link]
-
Khan Academy. (n.d.). Factors affecting enzyme activity. Available at: [Link]
-
Conduct Science. (2021). Factors That Affects Enzyme Activity. Available at: [Link]
-
International Organisation of Vine and Wine. (n.d.). DETERMINATION OF GLYCOSIDASE ACTIVITY IN ENZYMATIC PREPARATIONS. Available at: [Link]
-
Sinnott, M. L., & Smith, P. J. (1976). Active-site-directed irreversible inhibition of glycosidases by the corresponding glycosylmethyl-(p-nitrophenyl)triazenes. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Sarr, D., et al. (2024). Watching Alkaline Phosphatase Catalysis Through Its Vibrational Fingerprint. International Journal of Molecular Sciences. Available at: [Link]
-
Binder, T. P., & Robyt, J. F. (1983). p-Nitrophenyl alpha-D-glucopyranoside, a new substrate for glucansucrases. Carbohydrate Research. Available at: [Link]
-
Wu, Y., et al. (2018). Substrate and Transition State Binding in Alkaline Phosphatase Analyzed by Computation of Oxygen Isotope Effects. Journal of the American Chemical Society. Available at: [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differences in Esterase Activity to Aspirin and p-Nitrophenyl Acetate among Human Serum Albumin Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of ammonium salts on the lipase/esterase activity assay using p-nitrophenyl esters as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. ucl.ac.uk [ucl.ac.uk]
A Senior Application Scientist's Guide to the Validation of HPLC Methods for p-Nitrophenyl Ether Analysis: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quantification of chemical entities is the bedrock of reliable data. The analysis of compounds like p-nitrophenyl ether (PNPE)—a common intermediate in the synthesis of pharmaceuticals, dyes, and pesticides—demands a method that is not only accurate and precise but also demonstrably robust. This guide provides an in-depth, experience-driven comparison of analytical methodologies, focusing on the comprehensive validation of a High-Performance Liquid Chromatography (HPLC) method, benchmarked against industry standards and alternative techniques.
Our approach is grounded in the principle that a truly reliable analytical method is a self-validating system. We will not just list procedural steps; we will explore the causality behind each experimental choice, ensuring that the "why" is as clear as the "how." This guide is structured to empower you to develop and validate a method that can withstand the rigors of routine use and regulatory scrutiny.
Choosing the Right Analytical Tool: A Methodological Comparison
The first crucial decision in any quantitative analysis is the selection of the appropriate analytical technique. For a semi-polar, non-volatile compound like p-nitrophenyl ether, several options exist, each with distinct advantages and limitations. The choice hinges on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.
HPLC is frequently the method of choice for its versatility, sensitivity, and high-resolution capabilities for non-volatile substances.[1][2] However, understanding its performance relative to other techniques is key to a justified method selection.
Table 1: Comparative Overview of Analytical Techniques for p-Nitrophenyl Ether Analysis
| Parameter | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity; detection by UV absorbance. | Separation based on volatility; detection by mass fragmentation.[3] | Measurement of light absorbance at a specific wavelength.[3] |
| Selectivity | High | Very High | Low to Moderate |
| Sensitivity | High (ng/mL to µg/mL) | Very High (pg/mL to ng/mL) | Moderate (µg/mL to mg/mL) |
| Sample Throughput | Moderate to High | Moderate | High |
| Instrumentation Cost | Moderate | High | Low |
| Typical Application | Routine quality control, stability studies, impurity profiling. | Identification of volatile impurities, metabolite studies. | Preliminary quantification, simple matrix assays.[4] |
While GC-MS offers superior selectivity and sensitivity, it often requires derivatization for semi-volatile compounds like PNPE to improve volatility, adding complexity.[3] UV-Vis spectrophotometry is simple and cost-effective but lacks the selectivity to distinguish PNPE from structurally similar impurities or matrix components.[4][5] Therefore, Reverse-Phase HPLC with UV detection (RP-HPLC-UV) emerges as the most balanced and robust platform for the routine, accurate quantification of p-nitrophenyl ether.
The Core of the Analysis: A Robust HPLC Method
The foundation of a successful validation is a well-developed and optimized analytical method. For p-nitrophenyl ether, a reverse-phase method is ideal, leveraging the compound's polarity for effective separation on a non-polar stationary phase.
Proposed Starting Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. This is the workhorse of reverse-phase chromatography, offering excellent retention and separation for a wide range of semi-polar compounds.
-
Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v). Acetonitrile is a common organic modifier providing good peak shape and elution strength. The ratio is optimized to achieve a suitable retention time.[6]
-
Flow Rate: 1.0 mL/min. A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
-
Column Temperature: 30°C. Controlling temperature ensures retention time reproducibility.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 290 nm. Selected based on the UV absorbance maximum of p-nitrophenol and its derivatives, ensuring high sensitivity.[7][8]
-
Diluent: Mobile Phase. Using the mobile phase as the diluent prevents peak distortion and baseline issues.
The Validation Gauntlet: Proving a Method is Fit for Purpose
Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[2][9] It is a mandatory requirement by regulatory bodies like the FDA and is detailed in the International Council for Harmonisation (ICH) guidelines, specifically the recently updated Q2(R2).[10][11][12] The validation process is a logical, systematic journey that builds confidence in the method's performance.
Caption: Overall workflow for HPLC method validation.
System Suitability Testing (SST)
Causality: Before any samples are analyzed, we must verify the chromatographic system's operational readiness. SST is not a validation parameter itself but a prerequisite that demonstrates the system is performing adequately on the day of analysis.[13][14] It is the first line of defense against system malfunction.[15]
Experimental Protocol:
-
Prepare a standard solution of p-nitrophenyl ether at a concentration that reflects the middle of the analytical range.
-
Perform a minimum of five replicate injections of this standard solution.
-
Calculate the key performance parameters and compare them against the pre-defined acceptance criteria established during method development.
Table 2: System Suitability Acceptance Criteria
| Parameter | Purpose | Acceptance Criterion |
| Tailing Factor (T) | Measures peak symmetry. | T ≤ 2.0 |
| Theoretical Plates (N) | Measures column efficiency. | N ≥ 2000 |
| % Relative Standard Deviation (%RSD) | Measures injection precision. | %RSD ≤ 2.0% for peak area and retention time |
Specificity
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[11] This ensures that the signal measured is solely from the analyte of interest.
Experimental Protocol:
-
Blank Analysis: Inject the diluent to ensure no interfering peaks at the retention time of PNPE.
-
Placebo Analysis: If analyzing a formulated product, inject a solution containing all excipients except PNPE to check for interference.
-
Spiked Sample: Spike the placebo solution with a known amount of PNPE and confirm the peak is well-resolved from any placebo peaks.
-
Forced Degradation (for stability-indicating methods): Subject the PNPE sample to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. The method must demonstrate that the PNPE peak is resolved from all degradant peaks.
Linearity and Range
Causality: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a specified range.[9][11] This establishes the concentration window where the method is reliable for quantification.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of PNPE spanning the expected concentration range (e.g., 80% to 120% of the target concentration).[16]
-
Inject each standard in triplicate.
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (R²), slope, and y-intercept.
Table 3: Example Linearity Data for p-Nitrophenyl Ether
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 798500 |
| 90 | 899100 |
| 100 | 1001500 |
| 110 | 1102300 |
| 120 | 1203600 |
| Linear Regression Results | Value |
| Correlation Coefficient (R²) | 0.9998 |
| Slope | 10025 |
| Y-Intercept | -150 |
| Acceptance Criterion | R² ≥ 0.999 |
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value.[17] It is typically determined using recovery studies, which confirm that the method can accurately quantify the analyte in a sample matrix without bias.
Experimental Protocol:
-
Prepare a placebo (matrix without the analyte).
-
Spike the placebo with known concentrations of PNPE at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte.
Table 4: Example Accuracy (Recovery) Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80.0 | 79.2 | 99.0% |
| 100% | 100.0 | 101.1 | 101.1% |
| 120% | 120.0 | 119.4 | 99.5% |
| Acceptance Criterion | Mean Recovery between 98.0% and 102.0% |
Precision
Causality: Precision expresses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration under the same operating conditions over a short interval of time.[1]
-
Intermediate Precision: This evaluates the effect of random events within a laboratory. The analysis is repeated by a different analyst, on a different day, or using a different instrument.
-
Calculate the %RSD for the results at each level.
Table 5: Example Precision Data
| Precision Level | Number of Determinations | Mean Assay Value (%) | %RSD |
| Repeatability | 6 | 100.3 | 0.85% |
| Intermediate Precision | 6 | 100.8 | 1.10% |
| Acceptance Criterion | %RSD ≤ 2.0% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
Causality: The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These parameters define the lower limits of the method's capability.
Experimental Protocol (Signal-to-Noise Ratio Method):
-
Determine the signal-to-noise (S/N) ratio by comparing the peak height of samples with known low concentrations to the baseline noise.[15][18]
-
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1. The precision and accuracy at the LOQ should also be verified.
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[19][20] This provides an indication of its reliability during normal usage and is critical for method transfer between laboratories.[21]
Experimental Protocol:
-
Identify critical method parameters that could potentially vary during routine use.
-
Deliberately vary these parameters one at a time within a realistic range.
-
Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, resolution, tailing factor).
Table 6: Example Robustness Study Parameters
| Parameter | Original Value | Varied Value (+) | Varied Value (-) | Effect on Results |
| Flow Rate | 1.0 mL/min | 1.1 mL/min | 0.9 mL/min | SST criteria met |
| Mobile Phase % Organic | 60% Acetonitrile | 62% Acetonitrile | 58% Acetonitrile | SST criteria met |
| Column Temperature | 30°C | 32°C | 28°C | SST criteria met |
| Acceptance Criterion | All system suitability parameters must pass under all varied conditions. |
digraph "Validation_Parameter_Interrelation" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Node Definitions Linearity [label="Linearity & Range", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Accuracy [label="Accuracy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Precision [label="Precision", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LOQ [label="Quantitation Limit (LOQ)", fillcolor="#FBBC05", fontcolor="#202124"]; Method [label="Validated Method", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Linearity -> Method [label="Defines quantitative range"]; Accuracy -> Method [label="Ensures unbiased results"]; Precision -> Method [label="Ensures reproducible results"]; LOQ -> Linearity [label="Defines lower end of range"]; LOQ -> Accuracy [label="Must be accurate"]; LOQ -> Precision [label="Must be precise"]; }
Caption: Interrelationship of core quantitative validation parameters.
Conclusion and Final Recommendations
The validation of an analytical method is a comprehensive and logical process that establishes the performance characteristics and reliability of a procedure. For the analysis of p-nitrophenyl ether, a well-validated RP-HPLC method offers an optimal balance of specificity, sensitivity, and efficiency for routine quality control and research applications.
By following the principles outlined in this guide—grounded in ICH and FDA standards—researchers can develop a robust method and produce a validation package that is scientifically sound and regulatorily compliant. The key is to understand the causality behind each validation parameter and to meticulously document the experimental evidence. This approach transforms the method from a simple procedure into a trustworthy, self-validating system capable of generating consistently reliable data.
References
-
Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?Link
-
Assay Prism. System Suitability Test in HPLC – Key Parameters Explained. Link
-
ProPharma. (2024, June 25). Analytical Method Validation: Mastering FDA Guidelines. Link
-
American Chemical Society. Getting the peaks perfect: System suitability for HPLC. Link
-
Pharmaguideline. System Suitability in HPLC Analysis. Link
-
Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Link
-
GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Link
-
FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Link
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Link
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Link
-
LCGC International. Robustness Tests. Link
-
ResearchGate. (2025, August 9). A ruggedness test model and its application for HPLC method validation. Link
-
SIELC Technologies. Separation of Ether, p-nitrophenyl 2,4,5-trichlorophenyl on Newcrom R1 HPLC column. Link
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Link
-
Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Link
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Link
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Link
-
NIH National Center for Biotechnology Information. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Link
-
SpringerLink. (2016, October 10). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Link
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Link
-
International Journal of Engineering Research & Technology. Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Link
-
BenchChem. A Comparative Guide to the Validation of Analytical Methods for Nitrophenol Determination. Link
-
ResearchGate. (2025, August 6). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Link
-
SciSpace. (2013, March 21). Hplc method development and validation: a review. Link
-
BenchChem. A Comparative Guide to Analytical Method Validation for Cyclopropyl p-Nitrophenyl Ketone. Link
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- 6. Separation of Ether, p-nitrophenyl 2,4,5-trichlorophenyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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A Senior Application Scientist's Guide to Comparing Enzyme Kinetic Parameters with p-Nitrophenyl Substrates
For researchers, scientists, and drug development professionals, the precise characterization of enzyme activity is a cornerstone of discovery. Kinetic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) provide profound insights into an enzyme's efficiency, substrate affinity, and mechanism of action. Among the diverse tools available for these measurements, p-nitrophenyl (pNP) based chromogenic substrates stand out for their simplicity, reliability, and adaptability to high-throughput formats.
This guide provides an in-depth comparison of using pNP substrates to determine the kinetic parameters of various enzymes. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to your kinetic analyses.
The Principle: Why p-Nitrophenyl Substrates are a Workhorse in Enzymology
p-Nitrophenyl substrates are synthetic compounds where a p-nitrophenyl group is linked to a moiety recognized by a specific enzyme (e.g., phosphate, sugar, or amino acid). The core principle of the assay is elegantly simple: the enzyme catalyzes the hydrolysis of this bond, releasing p-nitrophenol (pNP).
While p-nitrophenol itself is colorless at neutral or acidic pH, it undergoes a crucial transformation under alkaline conditions. The addition of a strong base (the "stop solution," typically NaOH) deprotonates the hydroxyl group of pNP, forming the p-nitrophenolate ion. This ion possesses a distinct yellow color, with a strong absorbance maximum around 405-410 nm.[1][2][3] The intensity of this color is directly proportional to the amount of product formed, allowing for straightforward spectrophotometric quantification.[4]
This method's primary advantage is its convenience. It transforms a potentially complex enzymatic reaction into a simple, color-based readout that can be measured with standard laboratory equipment.[1][3]
Diagram 1: The pNP Assay Principle
Caption: A comprehensive workflow for determining enzyme kinetic parameters using pNP substrates.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed for a 96-well plate format, which is ideal for testing multiple substrate concentrations simultaneously.
Materials:
-
Purified enzyme of interest
-
Appropriate p-nitrophenyl substrate
-
Assay Buffer (e.g., Tris-HCl, Sodium Acetate) at the pre-determined optimal pH [5][6]* Stop Solution (e.g., 0.2 M NaOH or 0.4 M Sodium Carbonate)
-
Microplate reader capable of measuring absorbance at 405 nm [3]* Thermostatically controlled incubator or plate reader
Procedure:
-
Prepare pNP Standard Curve (Self-Validation Step 1):
-
To accurately convert absorbance values to product concentration, a standard curve is essential. [4] * Prepare a stock solution of p-nitrophenol (the product) of known concentration (e.g., 1 mM) in your assay buffer.
-
Create a serial dilution of the pNP stock in your assay buffer to cover the expected range of your experiment (e.g., 0 to 100 µM).
-
Add the stop solution to each standard.
-
Measure the absorbance at 405 nm. Plot absorbance vs. concentration. The slope of this line is your extinction coefficient (ε) under these exact assay conditions.
-
-
Prepare Reagents for Kinetic Assay:
-
Prepare a 2x concentrated working stock of your enzyme in assay buffer.
-
Prepare a range of 2x concentrated substrate solutions in assay buffer. A good starting point is to create serial dilutions covering a range from 0.1 times the suspected Kₘ to 10 times the suspected Kₘ. If Kₘ is unknown, use a wide logarithmic range (e.g., 1 µM to 5 mM).
-
-
Set Up the Assay Plate:
-
Design your plate layout, including all controls in triplicate.
-
Test Wells: Add 50 µL of each 2x substrate dilution.
-
"No Substrate" Control (Self-Validation Step 2): Add 50 µL of assay buffer without substrate. This control accounts for any intrinsic color from your enzyme preparation.
-
"No Enzyme" Control (Self-Validation Step 3): Add 50 µL of each 2x substrate dilution. This control checks for spontaneous, non-enzymatic hydrolysis of the substrate. [7]
-
-
Initiate and Run the Reaction:
-
Pre-warm the plate and your 2x enzyme stock to the optimal temperature.
-
To start the reaction, add 50 µL of the 2x enzyme stock to the "Test Wells" and "No Substrate" control wells. To the "No Enzyme" wells, add 50 µL of assay buffer. The total volume in all wells is now 100 µL.
-
Immediately place the plate in the incubator or plate reader set to the optimal temperature.
-
Incubate for a pre-determined time (e.g., 15 minutes) that falls within the linear range of the reaction.
-
-
Stop the Reaction and Read Absorbance:
-
After the incubation period, stop the reaction by adding 50 µL of stop solution to all wells. [8] * Mix the plate gently.
-
Read the absorbance of the entire plate at 405 nm.
-
Data Analysis: From Absorbance to Actionable Insights
Proper data analysis is as critical as the wet lab work.
Diagram 3: Data Analysis Logic Flow
Caption: Logical progression from raw absorbance readings to final kinetic parameters.
-
Correct the Absorbance: For each substrate concentration, subtract the average absorbance of the "No Enzyme" control from the average absorbance of your test wells. This gives you the true, enzyme-dependent signal.
-
Calculate Product Concentration: Using the extinction coefficient (ε) determined from your pNP standard curve and the path length (l) of the solution in the well (check your plate manufacturer's specifications), calculate the concentration of pNP produced using the Beer-Lambert Law: Concentration = Absorbance / (ε * l) .
-
Calculate Initial Velocity (v₀): Divide the product concentration by the reaction time in minutes. This gives you the initial velocity, typically in units of µM/min.
-
Determine Kinetic Parameters: Plot the initial velocity (v₀) on the y-axis against the substrate concentration ([S]) on the x-axis. Use a software package like GraphPad Prism or the R programming language to fit the data to the Michaelis-Menten equation using non-linear regression. [9][10]This is the most accurate method for determining Vₘₐₓ and Kₘ. [11]
Comparative Analysis: Putting the Data to Work
Once you have determined the kinetic parameters for different enzymes or for the same enzyme with different pNP-linked substrates, you can present the data in a clear, comparative table. This allows for objective assessment of their performance.
Table 1: Hypothetical Kinetic Parameters of Various Hydrolases with pNP Substrates
| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | kₖₐₜ (s⁻¹) | kₖₐₜ/Kₘ (M⁻¹s⁻¹) |
| Calf Intestinal Alkaline Phosphatase | pNPP | 0.55 | 25.0 | 45.8 | 8.3 x 10⁴ |
| E. coli β-Galactosidase | pNPGal | 0.40 | 150.0 | 300.0 | 7.5 x 10⁵ |
| Aspergillus niger β-Glucosidase | pNP-Glucoside | 1.20 | 8.5 | 12.5 | 1.0 x 10⁴ |
| Porcine Liver Esterase | pNP-Butyrate | 0.15 | 125.0 | 240.0 | 1.6 x 10⁶ |
Note: Data are illustrative and serve as an example for comparison.
Troubleshooting and Limitations
Common Issues:
-
High Background in "No Enzyme" Control: This suggests the substrate is unstable and hydrolyzing spontaneously under your assay conditions. [7]Consider preparing the substrate solution fresh, protecting it from light, or adjusting the buffer pH.
-
Substrate Insolubility: Some pNP substrates, particularly those with long acyl chains like p-nitrophenyl palmitate, have poor water solubility. [12]A co-solvent like isopropanol or DMSO may be required, but you must run a control to ensure the solvent itself does not inhibit the enzyme. [12]* Non-Linear Reaction Progress: If the reaction rate slows down over time, it could be due to substrate depletion (>10-15%), product inhibition, or enzyme instability. Reduce the enzyme concentration or shorten the incubation time.
Inherent Limitations: It is crucial to acknowledge that pNP substrates are artificial. [13]The kinetic parameters obtained with these small molecules may not perfectly reflect the enzyme's activity on its larger, more complex physiological substrate. [13]However, they provide an excellent, reproducible system for comparative studies, inhibitor screening, and quality control.
By following this comprehensive guide, researchers can confidently employ p-nitrophenyl substrates to generate high-quality, comparable kinetic data, accelerating their research and development efforts.
References
-
ScienCell Research Laboratories. pNPP Phosphatase Assay (PNPP). [Link]
-
3H Biomedical. pNPP Phosphatase Assay. [Link]
-
National Institutes of Health. Analysis of Protein Tyrosine Phosphatases and Substrates. [Link]
-
Soils Lab, University of Illinois Urbana-Champaign. SOP: Enzyme assays (pNP). [Link]
-
Megazyme. 4-Nitrophenyl-β-D-galactopyranoside. [Link]
-
Wikipedia. ortho-Nitrophenyl-β-galactoside. [Link]
-
Biology LibreTexts. Beta-Galactosidase Test (ONPG). [Link]
-
Center for Dead Plant Studies. Assays with p-Nitrophenyl linked Substrates. [Link]
-
Unknown. Factors Affecting the Rate of Enzyme Reactions. [Link]
-
ResearchGate. Michaelis-Menten Kinetics. a Michaelis-Menten plot of DUSP5 PD(WT).... [Link]
-
Scribd. Enzymatic Kinetics Report. [Link]
-
Harper College. Factors Influencing Enzyme Activity. [Link]
-
National Institutes of Health. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study. [Link]
-
National Institutes of Health. Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters. [Link]
-
Monash University. Factors affecting enzyme activity. [Link]
-
ResearchGate. Kinetics of Hydrolysis of p-Nitrophenyl Phosphate by Fowl Plasma Alkaline Phosphatase. [Link]
-
Biology Discussion. Factors Affecting Enzyme Activity: 6 Factors. [Link]
-
Chegg. Lab: Michaelis-Menten Kinetics of Alkaline Phosphatase. [Link]
-
ResearchGate. Quantifying the relative importance of controls and assay conditions for reliable measurement of soil enzyme activities with para-nitrophenol substrates. [Link]
-
UKEssays.com. Enzyme Kinetics Laboratory Report. [Link]
-
Biology LibreTexts. Factors Affecting Enzyme Activity. [Link]
-
Oxford Academic. Kinetic regulation of an alkaline p-nitrophenylphosphate phosphatase from Halobacterium salinarum in low water system by Mn 2+ and monovalent cations. [Link]
-
FEMS Microbiology Letters. Kinetic regulation of an alkaline p-nitrophenylphosphate phosphatase from Halobacterium salinarum in low water system by Mn2+ an. [Link]
-
ResearchGate. How can we conduct tests using p-nitrophenyl substrates?. [Link]
-
Elsevier. Application of -nitrophenol (NP) enzyme assays in degraded tropical soils. [Link]
-
DergiPark. Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. [Link]
-
ResearchGate. Effects of substrate (p-nitrophenyl palmitate, p-NPP) concentration on.... [Link]
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A Researcher's Guide to Phosphatase Substrates: p-Nitrophenyl Phosphate (pNPP) vs. p-Nitrophenyl Ether
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of biochemical assays, the selection of an appropriate substrate is paramount to achieving reliable and reproducible results. This is particularly true for the study of phosphatases, a ubiquitous class of enzymes that play critical roles in cellular signaling, metabolism, and disease. For decades, p-Nitrophenyl phosphate (pNPP) has been a workhorse chromogenic substrate for the detection and characterization of various phosphatases.[1][2] This guide provides a comprehensive comparison of p-Nitrophenyl phosphate with the similarly named but functionally distinct molecule, p-nitrophenyl ether, highlighting why pNPP is the substrate of choice for phosphatase activity assays and detailing the experimental protocols for its effective use.
The Fundamental Difference: Why Chemical Structure Dictates Functionality
At the heart of this comparison lies a fundamental principle of enzyme kinetics: substrate specificity. Phosphatases are hydrolase enzymes that specifically catalyze the cleavage of phosphate ester bonds. This specificity is dictated by the three-dimensional structure of the enzyme's active site, which is tailored to recognize and bind to the phosphate group of its substrate.
p-Nitrophenyl phosphate (pNPP) is an ideal substrate for phosphatases precisely because it possesses a phosphate ester linkage. Upon enzymatic action, this bond is hydrolyzed, releasing inorganic phosphate and p-nitrophenol.[1] Under alkaline conditions, p-nitrophenol is deprotonated to form the p-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance at 405 nm.[3][4] This color change provides a direct and easily quantifiable measure of phosphatase activity.
p-Nitrophenyl ether , on the other hand, contains an ether linkage (C-O-C) connecting the p-nitrophenyl group to another organic moiety.[5][6] This ether bond is chemically stable and is not recognized or cleaved by phosphatases. Consequently, p-nitrophenyl ether is not a substrate for phosphatase enzymes. This critical distinction underscores the importance of understanding the chemical nature of both the enzyme and the substrate in designing a valid biochemical assay.
p-Nitrophenyl Phosphate (pNPP): The Substrate of Choice
Given that p-nitrophenyl ether is unsuitable for phosphatase assays, the remainder of this guide will focus on the properties, applications, and experimental use of pNPP, the industry-standard chromogenic phosphatase substrate.
Mechanism of Action
The enzymatic hydrolysis of pNPP is a straightforward, two-step process. First, the phosphatase enzyme binds to the pNPP substrate. Then, in the presence of water, the enzyme catalyzes the cleavage of the phosphate ester bond. The reaction can be summarized as follows:
p-Nitrophenyl phosphate (colorless) + H₂O --(Phosphatase)--> p-Nitrophenol + Inorganic Phosphate
Under alkaline conditions (typically pH > 8), the liberated p-nitrophenol is ionized to the p-nitrophenolate ion, which is intensely yellow.[3][7]
Key Performance Characteristics of pNPP
The widespread use of pNPP in phosphatase research is attributable to several key performance advantages:
-
Sensitivity: The high molar extinction coefficient of the p-nitrophenolate ion (approximately 1.83 x 10⁴ M⁻¹cm⁻¹) allows for the sensitive detection of even low levels of phosphatase activity.[1][8]
-
Convenience: The assay is simple to perform, requiring only a spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.[9]
-
Versatility: pNPP is a broad-spectrum substrate suitable for assaying a variety of phosphatases, including alkaline phosphatases (ALP), acid phosphatases (ACP), and protein tyrosine phosphatases (PTPs).[1][3]
-
Cost-Effectiveness: Compared to fluorescent or radio-labeled substrates, pNPP is a relatively inexpensive option for routine phosphatase activity measurements.[3]
The table below summarizes the key physicochemical properties of pNPP:
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄NO₆PNa₂ · 6H₂O | [10] |
| Molecular Weight | 371.14 g/mol | [1][10] |
| Appearance | White to slightly yellow crystalline powder | [1] |
| Solubility in Water | >50 mg/mL | [1] |
| λmax (of product) | 405 nm | [1][3] |
| Molar Extinction Coefficient (ε) of p-nitrophenol | 1.83 x 10⁴ M⁻¹cm⁻¹ at 405 nm | [1] |
| Storage Temperature | -20°C, protected from light | [1][11] |
Experimental Protocol: Alkaline Phosphatase Assay Using pNPP
This protocol provides a detailed, step-by-step methodology for a standard alkaline phosphatase assay in a 96-well microplate format. The principle of this self-validating system is that the rate of p-nitrophenol production is directly proportional to the phosphatase activity in the sample, provided the substrate is not limiting.
Materials and Reagents
-
pNPP Substrate Solution: 10 mM p-Nitrophenyl phosphate disodium salt hexahydrate in a suitable buffer. For alkaline phosphatase, a common buffer is 1 M Diethanolamine, pH 9.8, containing 0.5 mM MgCl₂.[12] Prepare this solution fresh daily and protect it from light.
-
Stop Solution: 3 N Sodium Hydroxide (NaOH).
-
Alkaline Phosphatase (ALP) Standard: A solution of known ALP concentration for generating a standard curve.
-
Assay Buffer: The same buffer used to prepare the pNPP substrate solution (without pNPP).
-
Samples: Cell lysates, tissue homogenates, serum, or purified enzyme preparations.
-
96-well clear, flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Experimental Workflow
Caption: A streamlined workflow for a typical alkaline phosphatase assay using pNPP.
Step-by-Step Procedure
-
Prepare a Standard Curve:
-
Create a series of dilutions of the ALP standard in the assay buffer. A typical range might be from 0 to 100 mU/mL.
-
Pipette 50 µL of each standard dilution into separate wells of the 96-well plate in duplicate. Include a "zero standard" (blank) containing only assay buffer.
-
-
Prepare Samples:
-
Dilute your experimental samples with assay buffer to ensure the final absorbance reading falls within the linear range of the standard curve.
-
Pipette 50 µL of each diluted sample into separate wells of the 96-well plate in duplicate.
-
-
Initiate the Reaction:
-
Add 50 µL of the freshly prepared pNPP substrate solution to each well containing the standards and samples.
-
Mix gently by tapping the plate.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be optimized based on the activity of the phosphatase in your samples to ensure the reaction remains in the linear phase.
-
-
Stop the Reaction:
-
After the incubation period, add 50 µL of 3 N NaOH to each well to stop the enzymatic reaction and ensure full development of the yellow color.
-
-
Measure Absorbance:
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Plot the corrected absorbance values for the ALP standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the phosphatase activity in your experimental samples.
-
Enzymatic Reaction Mechanism
The following diagram illustrates the enzymatic hydrolysis of pNPP by a phosphatase enzyme.
Caption: The enzymatic conversion of pNPP to p-nitrophenol and inorganic phosphate.
Conclusion
References
-
Assay Genie. Alkaline Phosphatase Activity Colorimetric Assay Kit. [Link]
-
Wikipedia. para-Nitrophenylphosphate. [Link]
-
Interchim. SensoLyte™ pNPP Alkaline Phosphatase ELISA Assay Kit Colorimetric. [Link]
-
AnaSpec. EnzoLyte™ pNPP Alkaline Phosphatase ELISA Assay Kit Colorimetric. [Link]
-
ScienCell Research Laboratories. pNPP Phosphatase Assay (PNPP). [Link]
-
3H Biomedical. pNPP Phosphatase Assay. [Link]
-
Cheméo. Chemical Properties of Bis(p-nitrophenyl) ether (CAS 101-63-3). [Link]
-
ResearchGate. Hydrolysis of p-nitro phenyl phosphate (pNPP) to p-nitro phenolate ion... [Link]
-
UKEssays. The Hydrolysis Of Nitrophenyl Phosphate. [Link]
-
MDPI. Watching Alkaline Phosphatase Catalysis Through Its Vibrational Fingerprint. [Link]
-
PubMed Central. Substrate and Transition State Binding in Alkaline Phosphatase Analyzed by Computation of Oxygen Isotope Effects. [Link]
-
NIST WebBook. Bis(p-nitrophenyl) ether. [Link]
-
PubChem. p-Nitrophenyl o-tolyl ether. [Link]
-
New England Biolabs. Safety Data Sheet for p-Nitrophenylphosphate (PNPP) (P0757) CA. [Link]
-
PubMed. The uptake and hydrolysis of p-nitrophenyl phosphate by red cells in relation to ATP hydrolysis by the sodium pump. [Link]
-
PMC - NIH. The uptake and hydrolysis of p-nitrophenyl phosphate by red cells in relation to ATP hydrolysis by the sodium pump. [Link]
-
ChemBK. 4-Nitrophenyl phenyl ether. [Link]
-
Millipore. p-Nitrophenyl Phosphate suitable for ELISA use. [Link]
-
PMC - NIH. Analysis of Protein Tyrosine Phosphatases and Substrates. [Link]
-
Science.gov. p-nitrophenyl phosphate pnpp: Topics. [Link]
-
Kementec. pNPP. [Link]
-
PMC - PubMed Central. A Mechanistic Study of Protein Phosphatase-1 (PP1), A Catalytically Promiscuous Enzyme. [Link]
-
ResearchGate. (A) Para-nitrophenyl phosphate (pNPP) is a generic phosphatase... [Link]
-
Semantic Scholar. Kinetics of Hydrolysis of p-Nitrophenyl Phosphate by Fowl Plasma Alkaline Phosphatase. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized p-Nitrophenyl Propyl Ether
This guide provides an in-depth comparison of analytical techniques for assessing the purity of synthesized p-nitrophenyl propyl ether. The content moves beyond simple protocols to explain the underlying principles and rationale, empowering you to make informed decisions for robust quality control in your research and development workflows.
Introduction: The Importance of Purity in Synthesis
This compound is a key intermediate in various organic syntheses, often utilized in the development of pharmaceuticals and other fine chemicals. It is typically synthesized via a Williamson ether synthesis, reacting p-nitrophenol with a propyl halide (e.g., 1-bromopropane) in the presence of a base. The efficacy, safety, and reproducibility of downstream applications depend critically on the purity of this starting material. This guide compares four primary analytical methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS)—to provide a comprehensive framework for its purity assessment.
Common Synthesis Impurities: A thorough purity analysis must account for potential impurities stemming from the synthesis process:
-
Unreacted Starting Materials: p-Nitrophenol and the propyl halide.
-
Side Products: Isomeric ethers or elimination products.
-
Residual Solvents: Acetone, DMF, etc., used during the reaction.
-
Degradation Products: Compounds formed during workup or storage.
The Analytical Workflow: A Holistic Approach
A robust purity assessment is not a single step but a workflow. The choice of technique depends on the specific question being asked—from rapid confirmation of synthesis success to precise quantification of trace impurities.
Caption: Overall Purity Assessment Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR provides unparalleled insight into the molecular structure, making it the definitive tool for confirming the identity of the synthesized compound and identifying structurally similar impurities.
Guiding Principle: ¹H and ¹³C NMR spectroscopy detect the magnetic properties of atomic nuclei. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), providing a unique fingerprint of the molecule's carbon-hydrogen framework.
What It Tells You:
-
Structural Confirmation: Verifies the presence of the propyl group (-CH₂CH₂CH₃) and its connection to the p-nitrophenyl ring.
-
Absence of Starting Materials: A pure sample will show no broad phenolic -OH peak from p-nitrophenol.
-
Relative Quantification: The integration of ¹H NMR signals allows for the estimation of the relative molar ratio of the product to other hydrogen-containing impurities.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the dried this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Data Acquisition: Obtain a high-resolution ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase the spectrum and calibrate the chemical shift scale to the TMS signal. Integrate all signals.
Data Interpretation:
-
Aromatic Protons: Two distinct doublets are expected in the aromatic region (~7.0-8.2 ppm) due to the para-substitution pattern.[1] The protons ortho to the electron-withdrawing nitro group will be further downfield.
-
Propyl Protons: The ether linkage creates three distinct signals: a triplet for the -O-CH₂- protons (~4.0 ppm), a sextet for the -CH₂- protons (~1.8 ppm), and a triplet for the terminal -CH₃ protons (~1.0 ppm).[2]
-
Impurity Signals: Look for a broad singlet above 10 ppm (phenolic -OH of p-nitrophenol) or signals corresponding to residual solvents.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Rapid Functional Group Check
FTIR is a fast and simple technique ideal for quickly verifying the presence of key functional groups in the synthesized product and confirming the disappearance of functional groups from starting materials.
Guiding Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies.
What It Tells You:
-
Confirmation of Key Functional Groups: Identifies the C-O-C ether linkage and the aromatic NO₂ group.
-
Absence of Hydroxyl Group: A clean spectrum confirms the absence of the broad O-H stretch from the p-nitrophenol starting material, a strong indicator of reaction completion.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Data Interpretation:
-
Nitro Group (NO₂): Look for two strong, characteristic stretching bands. The asymmetrical stretch appears around 1550-1475 cm⁻¹ and the symmetrical stretch appears around 1360-1290 cm⁻¹.[3][4]
-
Aromatic Ether: A strong C-O stretching band should be visible in the 1275-1200 cm⁻¹ region.[5]
-
Absence of p-Nitrophenol: The most critical indicator of purity is the absence of a very broad O-H stretching band between 3200-3600 cm⁻¹.[5]
Caption: FTIR Analysis Workflow.
High-Performance Liquid Chromatography (HPLC): The Choice for Quantitative Purity
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For non-volatile or thermally sensitive compounds like this compound, it is the preferred method for accurate purity determination.
Guiding Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase. A UV detector is highly effective for aromatic nitro compounds.[6][7]
What It Tells You:
-
Quantitative Purity: Provides the precise percentage purity of the main compound (area percent).
-
Detection of Non-Volatile Impurities: Excellently suited for detecting unreacted p-nitrophenol and other non-volatile byproducts.
-
Method Validation: Can be fully validated according to regulatory standards for rigorous quality control.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Accurately prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Instrument and Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 254 nm, where the nitroaromatic chromophore absorbs strongly.[8]
-
Injection Volume: 10 µL.
-
-
Data Acquisition: Inject the sample and record the chromatogram for a sufficient time to allow all components to elute.
-
Data Processing: Integrate the peaks in the chromatogram. The purity is typically calculated as the area of the main peak divided by the total area of all peaks.
Data Interpretation:
-
Main Peak: A single, sharp, well-resolved peak corresponds to the this compound.
-
Impurity Peaks: Any other peaks represent impurities. Unreacted p-nitrophenol, being more polar, will have a shorter retention time than the ether product on a reversed-phase column.
Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Components
GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or volatile side products.
Guiding Principle: GC separates compounds in a gaseous mobile phase based on their boiling point and interaction with a stationary phase. The separated components then enter a mass spectrometer, which fragments them into ions, providing a unique mass spectrum that acts as a molecular fingerprint for identification.[9][10]
What It Tells You:
-
Identification of Volatile Impurities: Positively identifies residual solvents and low-boiling point byproducts.
-
Structural Confirmation: The mass spectrum of the main peak can confirm the molecular weight (181.19 g/mol ) of this compound.[]
-
Quantitative Analysis: Can quantify volatile impurities when calibrated with appropriate standards.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrument and Conditions:
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10-20°C/min to 250°C.[12]
-
MS Detector: Electron Ionization (EI) mode at 70 eV.
-
-
Data Acquisition: Inject the sample and acquire the total ion chromatogram (TIC).
-
Data Processing: Identify peaks in the TIC and analyze their corresponding mass spectra. Compare the spectra to a library (e.g., NIST) for identification.
Data Interpretation:
-
Chromatogram: The main peak will correspond to this compound. Earlier eluting peaks are typically lower-boiling point impurities (e.g., solvents).
-
Mass Spectrum: The mass spectrum of the main peak should show a molecular ion (M⁺) at m/z = 181. Key fragments will correspond to the loss of the propyl group or parts of the nitro-aromatic structure.
Comparative Summary and Recommendations
| Technique | Primary Use | Information Gained | Strengths | Limitations |
| ¹H / ¹³C NMR | Structural Confirmation | Unambiguous structure, relative molar ratios | Definitive identification, good for spotting structural isomers. | Lower sensitivity than chromatographic methods, requires expensive equipment. |
| FTIR | Rapid Functional Group Analysis | Presence/absence of key functional groups (NO₂, C-O, OH) | Very fast, simple, non-destructive, excellent for checking reaction completion. | Not quantitative, provides limited structural detail, not suitable for complex mixtures. |
| HPLC-UV | Quantitative Purity | Precise % purity, detection of non-volatile impurities | Highly sensitive and quantitative, robust and reproducible.[13] | Not suitable for volatile impurities (solvents), requires method development. |
| GC-MS | Volatile Impurity Profiling | Identification of solvents and volatile byproducts, MW confirmation | Excellent for separating and identifying volatile components, high sensitivity. | Not suitable for non-volatile or thermally unstable compounds. |
Recommendations:
-
For rapid confirmation of a successful synthesis: Use FTIR . The disappearance of the p-nitrophenol O-H band is a quick and reliable indicator.
-
For unambiguous structural verification: Use ¹H and ¹³C NMR . This is essential for confirming you have made the correct compound.
-
For a precise purity value (e.g., >99%): Use HPLC . It is the best method for quantifying the main component against non-volatile impurities.
-
To check for residual solvents: Use GC-MS . This is critical if the material is intended for applications where residual solvents are controlled.
For a complete, high-confidence assessment, a combination of techniques is recommended: NMR for structural identity and HPLC for an accurate quantitative purity value.
References
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SpectraBase. (n.d.). This compound. Wiley. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2007, February). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). EPA. Retrieved from [Link]
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MEI Lab, NIT Rourkela. (2022, February 14). Lecture 16: Understanding FTIR Spectrum [Video]. YouTube. Retrieved from [Link]
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Zhang, L., et al. (2010). Optimization of p-nitrophenyl ethanol ether synthesis. 2010 International Conference on Mechanic Automation and Control Engineering. Retrieved from [Link]
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Kavitha, R., & Usha, R. (2022). Phytochemical screening, GC-MS and FTIR Analysis of Petroleum ether extract of Pithecellobium dulce (Roxb.) Benth. International Journal of Novel Research and Development, 7(4). Retrieved from [Link]
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Stenutz, R. (n.d.). 4-nitrophenyl phenyl ether. Retrieved from [Link]
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Zhang, S., et al. (2017). Aromatic poly(ether ester)s derived from a naturally occurring building block nipagin and linear aliphatic α,ω-diols. RSC Advances, 7(49), 30971-30981. doi:10.1039/C7RA01810J. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of p-Nitrophenyl Propyl Ether
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile of p-Nitrophenyl Propyl Ether
This compound (PNPPE) is a nitrated aromatic ether. Its chemical structure, characterized by a nitro group (-NO₂) and an ether linkage (-O-), dictates its hazard profile and informs the necessary disposal precautions. While not classified as an acutely hazardous waste under the EPA's P-list, its properties necessitate handling as a hazardous material.[1][2][3][4][5][6] The primary concerns are its potential for irritation, toxicity, and the generation of hazardous decomposition products.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | PubChem |
| Molecular Weight | 181.19 g/mol | PubChem |
| Appearance | Not specified, likely a solid or liquid | - |
| Hazards | Irritant, potential toxicity | General SDS Information |
Causality of Hazards:
-
Nitro Group: The presence of the nitro group increases the chemical's reactivity and toxicity. Upon thermal decomposition, it can release toxic nitrogen oxides (NOx).
-
Aromatic Ring: The benzene ring can contribute to the compound's persistence in the environment and may have specific toxicological effects.
-
Ether Linkage: Ethers are known to be relatively unreactive but can be cleaved by strong acids.[7][8][9][10][11]
Pre-Disposal: Spill Management and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound, particularly during spill cleanup and waste packaging.
-
Hand Protection: Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[12]
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a splash hazard, a face shield should be worn in conjunction with goggles.
-
Skin and Body Protection: A lab coat is the minimum requirement. For larger spills or during waste consolidation, chemical-resistant coveralls are advised.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Spill Cleanup Protocol
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Waste Disposal: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all local, state, and federal regulations. The following is a generalized procedure that should be adapted to meet institutional and regulatory requirements.
Waste Segregation and Collection
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste, including contaminated materials from spills.
-
Chemical Incompatibility: Do not mix this compound waste with incompatible materials. Key incompatibilities include:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Toxic").
Waste Packaging and Storage
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and securely sealed to prevent leaks.
-
Storage Location: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, away from heat sources, and separate from incompatible chemicals.
Arranging for Professional Disposal
Disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department will provide specific guidance and procedures for arranging a waste pickup.
-
Documentation: Complete all required waste disposal forms accurately and thoroughly. This will typically include information on the chemical composition and quantity of the waste.
-
Transportation: The transportation of hazardous waste is regulated by the Department of Transportation (DOT).[17] Ensure the disposal vendor is licensed to transport such materials.
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
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- Cordes, E. H., & Jencks, W. P. (1962). Hydrolysis of p-Nitrophenyl Esters in the Presence of Polymer Micelles. Selectivity and Biphasic Behavior with Increasing Ester. Journal of the American Chemical Society, 84(5), 826–827.
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Hu, Z., & Tanaka, T. (1998). ( a ) The reaction scheme of hydrolysis of p -nitrophenyl esters with... ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling p-Nitrophenyl Propyl Ether
Navigating the complexities of drug development and chemical research requires not only scientific acumen but also an unwavering commitment to safety. When working with reactive compounds like p-Nitrophenyl propyl ether, a comprehensive understanding of its hazard profile is the bedrock upon which safe laboratory practices are built. This guide moves beyond a simple checklist, offering a detailed operational and safety protocol grounded in the principles of chemical causality and risk mitigation. Our objective is to empower you, our fellow scientists, with the knowledge to handle this substance with confidence and precision, ensuring both personal safety and the integrity of your research.
Hazard Identification: Understanding the Compound
This compound belongs to two chemical classes of significant toxicological interest: aromatic nitro compounds and ethers. The nitro group (-NO₂) is an electron-withdrawing group that can impart significant biological activity and reactivity. The ether linkage (-O-) can be prone to the formation of explosive peroxides upon prolonged exposure to air and light, a characteristic hazard of many ethers.[1]
Exposure can occur through inhalation, skin contact, eye contact, or ingestion.[1][2] The primary health risks associated with aromatic nitro compounds include irritation to the eyes, skin, and respiratory system.[3][4] More severe exposures can lead to systemic effects. Therefore, a multi-faceted personal protective equipment (PPE) strategy is not merely recommended; it is essential.
Table 1: Physicochemical and Hazard Profile of Structurally Related Compounds Data for this compound is not readily available; therefore, data from the closely related compounds p-Nitrophenol and 4-Nitrophenyl phenyl ether is used for hazard assessment.
| Property | Value (p-Nitrophenol) | Value (4-Nitrophenyl phenyl ether) | Source |
| Physical State | Solid | Yellow Solid | [5] |
| Melting Point | >95 °C | 53 - 56 °C | [5] |
| Boiling Point | Decomposes | 320 °C @ 760 mmHg | [5] |
| Hazards | Toxic if swallowed, Harmful in contact with skin or if inhaled, May cause damage to organs through prolonged or repeated exposure. | Causes serious eye irritation. | [4] |
Core Personal Protective Equipment (PPE) Protocol
A risk-based approach to PPE selection is critical. The following protocol is designed to provide comprehensive protection against the specific hazards posed by this compound.
Eye and Face Protection
Standard safety glasses are insufficient. The potential for splashes of corrosive or toxic material necessitates a higher level of protection.
-
Minimum Requirement: Wear chemical safety goggles that provide a complete seal around the eyes, compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][5][6]
-
Best Practice: When handling larger quantities or when there is a significant splash risk (e.g., during transfers or reaction quenching), supplement safety goggles with a full-face shield.[7][8] This provides an additional layer of protection for the entire face.
Skin and Body Protection
Protecting the skin from direct contact is paramount, as dermal absorption is a potential route of exposure for aromatic nitro compounds.[4]
-
Laboratory Coat: A standard cotton lab coat may not offer sufficient protection against chemical splashes. A chemically resistant lab coat or apron should be worn over personal clothing.
-
Full-Body Protection: For large-scale operations or in the event of a significant spill, a chemically resistant, disposable coverall is required to prevent widespread skin contact.[9]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. For enhanced protection, chemically resistant shoe covers or boots should be considered, especially when handling larger volumes.[7]
Hand Protection: The Critical Barrier
Glove selection is arguably the most critical PPE decision for handling this compound. Ethers and nitro-compounds can degrade common glove materials. All gloves should be treated as splash protection only and replaced immediately upon contamination.[10]
-
Material Selection: Nitrile gloves offer good dexterity but may have limited resistance to certain organic solvents.[10][11] For handling this compound, a more robust glove is required. Butyl rubber gloves are an excellent choice as they provide superior protection against esters, ketones, and nitro-compounds.[11]
-
Glove Protocol:
-
Always inspect gloves for tears or pinholes before use.
-
Practice the "double-gloving" technique, wearing a lighter-weight nitrile glove underneath a heavier butyl rubber glove. This enhances protection and allows for the safe removal of the outer glove if contaminated.
-
Never reuse disposable gloves.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
-
Respiratory Protection
Handling this compound, especially in solid form which can create dust, or when heated, requires stringent control of inhalation exposure.
-
Engineering Controls First: All handling of this compound must be performed within a certified chemical fume hood.[12] The fume hood is the primary barrier to prevent inhalation of vapors or dust.
-
When Respirators are Required: If engineering controls are not feasible or during a spill cleanup outside of a hood, respiratory protection is necessary. A NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter is recommended.[2][5] All personnel requiring respirators must be part of a respiratory protection program that includes medical evaluation, training, and fit-testing as per OSHA 29 CFR 1910.134.
Operational Guide: A Step-by-Step Handling Workflow
This section provides a procedural framework for the safe handling of this compound from receipt to disposal. The causality behind each step is explained to foster a deeper understanding of the safety logic.
Workflow Diagram: Safe Handling of this compound
Caption: A logical workflow for handling this compound.
Detailed Protocol:
-
Preparation and Pre-Handling:
-
Causality: Proactive preparation minimizes the risk of unforeseen events.
-
Action: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and has a recent certification. Don all required PPE as outlined in Section 2. Assemble all necessary glassware, reagents, and spill cleanup materials and place them within the fume hood.
-
-
Weighing and Transfer:
-
Causality: Solid forms can generate hazardous dust, while liquids can splash. Containing these transfers is critical.
-
Action: Conduct all weighing and transfers inside the fume hood. Use a tared, sealed container to minimize exposure. If it is a solid, handle it gently to avoid creating airborne dust. Use a spatula for transfers and clean it thoroughly after use.
-
-
Use in Application (e.g., Reaction Setup):
-
Causality: Maintaining containment during the experimental phase prevents the release of volatile compounds.
-
Action: Keep the reaction vessel closed to the extent possible. If heating the substance, use a condenser to prevent vapors from escaping. Ensure continuous ventilation and be mindful of potential incompatibilities with other reagents, such as strong oxidizing agents.[2][5]
-
Emergency Response & Decontamination
Spill Management
-
Causality: A rapid and correct response to a spill can prevent a minor incident from escalating.
-
Action:
-
Evacuate all non-essential personnel from the immediate area.
-
If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's environmental health and safety (EHS) office immediately.
-
For small spills inside a fume hood, ensure you are wearing the appropriate PPE (including respiratory protection).
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
First Aid Measures
-
Causality: Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.
-
Action:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[2]
-
Waste Disposal Protocol
-
Causality: Improper disposal of hazardous chemicals can cause significant environmental harm and pose a risk to public health.
-
Action: this compound and any materials contaminated with it must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams. Keep solid and liquid waste in separate, clearly labeled containers.
-
Containment: Use robust, leak-proof containers that are compatible with the chemical. Ensure containers are sealed when not in use and stored in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's licensed professional waste disposal service.[4][5] Never pour this chemical down the drain.
-
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
- Ethyl ether - NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
- Propylene glycol monomethyl ether - NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
- NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Centers for Disease Control and Prevention.
- Safety Data Sheet - Di-n-propyl ether. (2025, November 7). Sigma-Aldrich.
- Safety Data Sheet - 2-Nitrophenyl phenyl ether. (2010, November 8). Fisher Scientific.
- Index of Chemical Names: A - NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
- Safety Data Sheet - p-Nitrophenol. (2015, June 16). Sigma-Aldrich.
- Safety Data Sheet for PNPP (P0757). (2024, December 2). New England Biolabs.
- Safety Data Sheet - p-Nitrophenyl phosphate disodium salt hexahydrate. (2024, October 10). Sigma-Aldrich.
- Safety Data Sheet. (2018, May 29). Procter & Gamble.
- 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
- Can someone recommend a glove for handling ethers? (2014, August 7). Reddit.
- Safety Data Sheet - p-Nitrophenol. (2015, February 6). Fisher Scientific.
- Safety Data Sheet - 4-Nitrophenyl phenyl ether. (2024, March 25). Fisher Scientific.
- Safety Data Sheet. (n.d.). PPG.
- Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
- Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta.
- What are personal protective equipment requirements for handling hazardous chemicals during production? (2022, November 14). Quora.
- The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State Colleges and Universities.
- 40 CFR § 721.875 - Aromatic nitro compound. (n.d.). Cornell Law School Legal Information Institute.
- pNPP solution Material Safety Data Sheet. (n.d.). Interchim.
- Guidance For Hazard Determination. (n.d.). Occupational Safety and Health Administration.
- OSHA Glove Selection Chart. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration.
Sources
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethyl ether [cdc.gov]
- 2. fishersci.com [fishersci.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. quora.com [quora.com]
- 9. sams-solutions.com [sams-solutions.com]
- 10. reddit.com [reddit.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. md.rcm.upr.edu [md.rcm.upr.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

